molecular formula C12H8N2O B188569 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 43083-13-2

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B188569
CAS No.: 43083-13-2
M. Wt: 196.2 g/mol
InChI Key: KTUZHAVCKLQHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a high-value 3-cyanopyridone derivative that serves as a versatile scaffold in medicinal chemistry and materials science. This compound is part of a class of molecules where the unsaturated lactam ring and the nitrile group are known to significantly enhance biological activity compared to the parent pyridine skeleton . The core structure is a privileged building block in drug discovery, with research applications spanning the development of novel kinase inhibitors, anti-tuberculosis agents, and anti-inflammatory compounds . In pharmaceutical research, this 3-cyanopyridone core has been identified as a promising scaffold for the development of potent inhibitors, such as PIM-1 kinase inhibitors, which are a target in oncology for their role in cell proliferation and apoptosis . Furthermore, derivatives have been explored as inhibitors of M. tuberculosis thymidylate kinase (Mtb TMK) and for their ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease . Beyond its biological applications, this compound exhibits notable photophysical properties, making it a candidate for use in materials science. The electron-withdrawing nitrile group and the conjugated system allow for absorption and emission behaviors, which are valuable for developing organic fluorescent materials, OLED devices, and forensic science applications such as the visualization of latent fingerprints . The molecular structure typically features a nearly planar δ-lactam ring and can form distinctive supramolecular architectures, such as inversion-related dimers connected by N—H···O hydrogen bonds, which can be characterized by single-crystal X-ray diffraction . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUZHAVCKLQHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293746
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43083-13-2
Record name 1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43083-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91858
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 43083-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43083-13-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathways for 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Introduction

This compound, also known as 3-cyano-6-phenyl-2-pyridone, belongs to the class of 3-cyanopyridones. These scaffolds are pivotal in drug discovery due to their wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Their unique electronic and structural features also make them valuable in the development of novel materials. The synthesis of these compounds is typically achieved through multi-component reactions, which offer advantages in terms of efficiency and atom economy.

Core Synthesis Pathways

The predominant method for synthesizing this compound is through a one-pot, multi-component reaction. This approach generally involves the condensation of a chalcone (or its precursors, an aromatic aldehyde and an acetophenone), an active methylene nitrile such as cyanoacetamide, and a base. The reaction proceeds through a cascade of classical organic reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, often followed by an oxidation or aromatization step.[2][3]

A common variation involves the reaction of benzaldehyde, acetophenone, and cyanoacetamide in the presence of a suitable base and solvent. This can be considered a four-component reaction if the chalcone is formed in situ.

Experimental Protocols and Data

This section details the experimental procedures for the key synthesis pathways of the title compound and its derivatives. Quantitative data are summarized in the subsequent tables for comparative analysis.

Protocol 1: Synthesis via Chalcone and Cyanoacetamide with a Basic Catalyst

This protocol describes a two-step process where the chalcone is first synthesized and then reacted with cyanoacetamide.

Step 1: Synthesis of Chalcone (1,3-diphenyl-2-propen-1-one) A general and efficient method for chalcone synthesis is the Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent.[4][5][6]

  • Procedure: To a solution of benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol, an aqueous solution of 40% NaOH is added dropwise at a low temperature (e.g., 10 °C). The mixture is stirred for a specified time, typically a few hours, at room temperature. The resulting precipitate is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure chalcone.[6]

Step 2: Synthesis of this compound The purified chalcone is then reacted with cyanoacetamide.

  • Procedure: A mixture of chalcone (1 equivalent), 2-cyanoacetamide (typically a slight excess, e.g., 1.05 equivalents), and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) (catalytic amount, e.g., 0.2 equivalents) is dissolved in a high-boiling polar aprotic solvent like DMSO. The reaction mixture is heated in a sealed tube. An oxidizing agent, such as elemental sulfur, can be added to facilitate the final aromatization step, which may require a higher temperature.[1] After cooling, the product is precipitated by adding a non-solvent like methanol, filtered, and washed to obtain the crude product, which can be further purified by recrystallization.[1]

Protocol 2: One-Pot Synthesis from Aldehyde, Ketone, and Cyanoacetamide

This protocol outlines a more streamlined one-pot synthesis, which is often preferred for its efficiency.

  • Procedure: A mixture of an appropriate acetophenone (e.g., acetophenone itself), an aromatic aldehyde (e.g., benzaldehyde), cyanoacetamide or ethyl cyanoacetate, and ammonium acetate is refluxed in a solvent like ethanol.[7] The ammonium acetate serves as both a catalyst and a source of ammonia for the cyclization step. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.[8][9] Piperidine can also be used as a catalyst in an ethanol medium.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses of this compound and its substituted analogs.

Table 1: Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles

4-Substituent6-SubstituentYield (%)Melting Point (°C)Reference
PhenylPhenyl96298-300[10]
p-TolylPhenyl90215-216[10]
4-MethoxyphenylPhenyl85295-297[10]
4-ChlorophenylNaphthalen-1-yl88184-186[8][9]
Thiophen-2-ylNaphthalen-1-yl81262-264[8][9]

Table 2: Reaction Conditions for the Synthesis of 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitriles

Reactants (Aldehyde, Ketone, Nitrile Source)Catalyst/BaseSolventTemperatureTimeYield (%)Reference
Benzaldehyde, Acetophenone, Ethyl CyanoacetateAmmonium AcetateEthanolRefluxNot SpecifiedHigh[7]
4-Chlorobenzaldehyde, 1-(Naphthalen-1-yl)ethanone, Ethyl CyanoacetateAmmonium Acetate, PiperidineEthanolAmbientNot Specified88[8][9]
Chalcone, CyanoacetamideDABCO, Elemental SulfurDMSO80 °C then 120 °C2 h then 24 hGood[1]
Aromatic Aldehydes, N-alkyl-2-cyanoacetamides, MalononitrileK₂CO₃EthanolReflux (Microwave)1-4 h65-77[11]

Mechanistic Pathway and Visualization

The synthesis of this compound via a one-pot reaction of benzaldehyde, acetophenone, and cyanoacetamide with a base catalyst is believed to proceed through the following logical steps.

Synthesis_Pathway Benzaldehyde Benzaldehyde Chalcone Chalcone (1,3-diphenyl-2-propen-1-one) Benzaldehyde->Chalcone Claisen-Schmidt Condensation Acetophenone Acetophenone Acetophenone->Chalcone Cyanoacetamide Cyanoacetamide Michael_Adduct Michael Adduct Cyanoacetamide->Michael_Adduct Chalcone->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate (Dihydropyridinone) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product This compound Cyclized_Intermediate->Product Oxidation/ Aromatization

Caption: Reaction pathway for the one-pot synthesis.

The experimental workflow for a typical one-pot synthesis can be visualized as a series of sequential steps from combining reactants to isolating the final product.

Experimental_Workflow Start Start Combine Combine Reactants: Benzaldehyde, Acetophenone, Cyanoacetamide, Catalyst, Solvent Start->Combine Heat Heat Reaction Mixture (e.g., Reflux) Combine->Heat Monitor Monitor Reaction (e.g., by TLC) Heat->Monitor Monitor->Heat Reaction Incomplete Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate/Crystallize Product Cool->Precipitate Isolate Isolate by Filtration Precipitate->Isolate Wash Wash with Appropriate Solvents Isolate->Wash Dry Dry the Product Wash->Dry Purify Optional: Recrystallization Dry->Purify Characterize Characterize Product (NMR, IR, MS, MP) Dry->Characterize Purify->Characterize End End Characterize->End

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is well-established, with one-pot multi-component reactions being the most efficient and common approach. These methods offer high yields and operational simplicity. The choice of reactants, catalysts, and reaction conditions can be tailored to achieve desired substitutions on the pyridone ring, enabling the creation of diverse chemical libraries for drug discovery and materials science applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis and further exploration of this important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of the core scaffold, this compound. It details generalized experimental protocols for its synthesis and analysis based on common methodologies for this class of compounds. Furthermore, this guide explores the biological activities of structurally related analogs, with a particular focus on their role as inhibitors of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, a key mediator of inflammatory responses.

Physicochemical Properties

The core compound, this compound, also known by its tautomeric name 2-hydroxy-6-phenylnicotinonitrile, possesses the following identifiers:

  • CAS Number: 43083-13-2[1]

  • Molecular Formula: C₁₂H₈N₂O[1][2]

  • Molecular Weight: 196.21 g/mol [1][3]

While specific experimental data for the unsubstituted title compound are not extensively available in the public domain, the general characteristics can be inferred from its structure and data from closely related analogs. It is expected to be a solid at room temperature with a relatively high melting point, a common feature for this class of compounds.

Table 1: Physicochemical Data for this compound and Related Analogs

PropertyThis compound (Parent Compound)2-Oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile (Analog)6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (Analog)
Melting Point (°C) Data not available298-300270
Boiling Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
pKa Data not availableData not availableData not available
logP Data not availableData not availableData not available

Note: The data for analogs are provided for comparative purposes and suggest that the parent compound is a high-melting solid. The lack of available data highlights an opportunity for further experimental characterization.

Experimental Protocols

Synthesis

The synthesis of this compound and its derivatives is commonly achieved through a one-pot, multicomponent reaction, which is an efficient strategy in combinatorial chemistry.[2] The general approach involves the condensation of an aromatic ketone, an aromatic aldehyde (or in the case of the title compound, a precursor that can provide the phenyl group at the 6-position), a compound containing an active methylene group (such as ethyl cyanoacetate or malononitrile), and a source of ammonia (typically ammonium acetate).

General Protocol for the Synthesis of 2-Oxo-diaryl-1,2-dihydropyridine-3-carbonitriles:

  • Reactant Mixture: In a round-bottom flask, combine the appropriate acetophenone (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate or malononitrile (1 mmol), and an excess of ammonium acetate (e.g., 6-8 mmol).

  • Solvent: Add a suitable solvent, such as ethanol or glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the reaction mixture can be poured into ice water to induce precipitation.

  • Purification: The crude product is then washed with water and a cold solvent like ethanol to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of the synthesized compound are typically confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure. For example, in related compounds, a characteristic singlet for the pyridone ring proton is observed, along with signals for the aromatic protons. The NH proton of the pyridone ring often appears as a broad singlet at a downfield chemical shift.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the NH group (around 3100-3400 cm⁻¹), the nitrile group (C≡N, around 2220 cm⁻¹), and the carbonyl group (C=O, around 1650 cm⁻¹) of the pyridone ring are expected.[4]

  • Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, numerous studies have demonstrated that its derivatives possess a range of biological activities, including antiproliferative and anti-inflammatory effects. A notable target for this class of compounds is the p38α mitogen-activated protein kinase (MAPK).[2]

Inhibition of p38α MAP Kinase

The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases. Several 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α MAPK, with some exhibiting IC₅₀ values in the nanomolar range.[2] This inhibitory activity blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), making these compounds attractive candidates for the development of anti-inflammatory drugs.[4]

The p38α MAPK Signaling Pathway

The p38α MAPK signaling cascade is a three-tiered kinase pathway. It is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. The MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. Finally, MKK3/6 phosphorylates and activates p38α MAPK. Activated p38α then phosphorylates a range of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors (e.g., ATF2, CREB), which ultimately regulate the expression of genes involved in inflammation and other cellular processes.

Below is a diagram illustrating the key components of the p38α MAPK signaling pathway.

p38_MAPK_Pathway p38α MAPK Signaling Pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinase Cascade cluster_target Core Pathway and Inhibition cluster_downstream Downstream Effectors Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK activate Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->MAPKKK activate MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylate & activate p38a p38α MAPK MKK3_6->p38a phosphorylate & activate MAPKAPK2 MAPKAPK2 (MK2) p38a->MAPKAPK2 phosphorylate & activate TranscriptionFactors Transcription Factors (e.g., ATF2, CREB, STAT1) p38a->TranscriptionFactors phosphorylate & activate Inhibitor 2-Oxo-6-phenyl-1,2-dihydropyridine -3-carbonitrile Derivatives Inhibitor->p38a inhibit CellularResponse Inflammatory Gene Expression (e.g., COX-2, Cytokines) MAPKAPK2->CellularResponse regulate TranscriptionFactors->CellularResponse regulate Inhibitor_Screening_Workflow Workflow for p38α MAPK Inhibitor Screening Synthesis Compound Synthesis & Purification BiochemicalAssay In Vitro Kinase Assay (Recombinant p38α) Synthesis->BiochemicalAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Synthesis->Cytotoxicity IC50 Determine IC₅₀ Value BiochemicalAssay->IC50 CellBasedAssay Cell-Based Assay (e.g., LPS-stimulated macrophages) IC50->CellBasedAssay CytokineMeasurement Measure Downstream Effects (e.g., TNF-α ELISA) CellBasedAssay->CytokineMeasurement LeadOptimization Lead Optimization CytokineMeasurement->LeadOptimization Cytotoxicity->LeadOptimization

References

Crystal Structure Analysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers an in-depth analysis of the crystal structure of pyridone derivatives, focusing on the core 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold. Due to the extensive and publicly available data, this paper will use 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a primary exemplar for a detailed crystallographic examination. The principles and methodologies described herein are broadly applicable to other analogs within this significant class of heterocyclic compounds, which are pivotal in materials chemistry and drug discovery.[1]

Quantitative Crystallographic Data

The crystallographic data provides a quantitative description of the molecule's three-dimensional structure. The following tables summarize the key parameters from the single-crystal X-ray diffraction analysis of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.[1]

Table 1: Crystal Data and Structure Refinement

This table outlines the fundamental parameters of the crystal lattice and the details of the X-ray diffraction experiment and data refinement.

ParameterValue
Chemical Formula C₂₂H₁₄N₂O
Formula Weight 322.36 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.0333 (3)
b (Å) 16.5869 (5)
c (Å) 10.1345 (3)
α (°) 90
β (°) 107.493 (3)
γ (°) 90
Volume (ų) 1608.21 (8)
Z 4
Temperature (K) 293(2)
Radiation type Mo Kα
Wavelength (Å) 0.71073
Reflections collected 10928
Independent reflections 2963
R_int 0.024
Final R indices [I > 2σ(I)] R₁ = 0.040, wR₂ = 0.103
R indices (all data) R₁ = 0.057, wR₂ = 0.113
Table 2: Supramolecular Interactions

The crystal packing is stabilized by a combination of hydrogen bonds and π–π stacking interactions, which are crucial for the overall supramolecular assembly.[1]

Interaction TypeDonor–H···AcceptorD···A (Å)H···A (Å)D–H···A (°)Symmetry Code
Hydrogen Bond N1–H1···O12.872 (2)2.02173(i) −x + 2, −y + 1, −z + 1
Interaction TypeCentroid···CentroidDistance (Å)Slippage (Å)Symmetry Code
π–π Stacking Cg1···Cg23.991 (1)1.968 (3)(ii) x − 1, y, z
π–π Stacking Cg3···Cg33.679 (5)1.487 (3)(iii) −x + 2, −y + 2, −z + 1
Cg1 = Lactam N1–C6 ring; Cg2 = Phenylene C42–C49 ring; Cg3 = Phenyl C60–C65 ring.

Experimental Protocols

A detailed understanding of the experimental procedures is essential for the replication and validation of scientific findings.

Synthesis and Crystallization

The title compound, 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, was synthesized via a one-pot, three-component reaction.[1]

  • Reaction Setup : A mixture of chalcone (1.0 equiv), 2-cyanoacetamide (1.05 equiv), and DABCO (0.2 equiv) was dissolved in dimethyl sulfoxide (DMSO, 0.2 mL).

  • Initial Heating : The reaction mixture was heated in a sealed tube at 353 K for 2 hours.

  • Sulfur Addition and Final Heating : Elemental sulfur (0.2 equiv) was added to the mixture, and the temperature was increased to 393 K for an additional 24 hours.

  • Product Precipitation : After cooling to room temperature, methanol was added to precipitate the crude product.

  • Purification : The precipitate was filtered and washed thoroughly with methanol and dichloromethane.

  • Crystallization : Single crystals suitable for X-ray analysis were obtained by recrystallization of the purified compound from a DMSO/DMF mixture.[1]

X-ray Data Collection and Structure Refinement

Data for the single crystal was collected using a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector, using Mo Kα radiation.

  • Data Collection : The crystal was kept at 293(2) K during data collection.

  • Data Processing : The collected data were processed using the SAINT software package.

  • Structure Solution : The crystal structure was solved by direct methods using the SHELXT program.

  • Structure Refinement : The structure was refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined using a riding model.

Visualizations: Workflows and Interactions

Visual diagrams are indispensable for conceptualizing complex processes and relationships in structural chemistry.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis reactants Chalcone + 2-Cyanoacetamide + DABCO in DMSO heating1 Heat at 353 K for 2h reactants->heating1 sulfur Add Elemental Sulfur heating1->sulfur heating2 Heat at 393 K for 24h sulfur->heating2 cool Cool to Room Temp. heating2->cool precipitate Precipitate with Methanol cool->precipitate filter Filter & Wash (Methanol, Dichloromethane) precipitate->filter recrystallize Recrystallize from DMSO/DMF filter->recrystallize xray Single-Crystal X-ray Diffraction recrystallize->xray solve Solve Structure (Direct Methods - SHELXT) xray->solve refine Refine Structure (Full-Matrix Least-Squares - SHELXL) solve->refine

Experimental Workflow for Crystal Structure Analysis.

G cluster_dimer Inversion-Related Dimer cluster_stacking π-π Stacking Interactions M1 Molecule A M2 Molecule B (Inversion of A) M1->M2 N-H···O Hydrogen Bond (Forms Centrosymmetric Dimer) Dimer1 Dimer 1 Dimer2 Neighboring Dimer 2 Dimer1->Dimer2 Lactam Ring (Cg1) ··· Phenylene Ring (Cg2) Dimer3 Neighboring Dimer 3 Dimer2->Dimer3 Phenyl Ring (Cg3) ··· Phenyl Ring (Cg3)

Supramolecular Assembly via Intermolecular Forces.

Structural Commentary

The crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile reveals several key features. The core δ-lactam moiety is nearly planar.[1] The phenyl group and the naphthyl group are rotated with respect to this central ring, with dihedral angles of 50.4(4)° and 35.6(5)° respectively.

The most significant feature of the crystal packing is the formation of inversion-related dimers through N—H⋯O hydrogen bonds.[1] These dimers are further organized into a stable three-dimensional network by π–π stacking interactions between the aromatic rings of adjacent dimers. This combination of strong hydrogen bonding and weaker π-stacking interactions dictates the overall solid-state architecture of the compound, which can influence its physical properties and biological activity.

References

Spectroscopic Profile of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed analysis of expected spectral characteristics based on closely related analogs. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridone core is a common scaffold in numerous biologically active molecules. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and similar compounds, ensuring purity and structural integrity during synthesis and further development.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)12.0 - 13.0br s-
Phenyl-H (ortho)7.8 - 8.0d or m~ 7-8
Phenyl-H (meta, para)7.3 - 7.6m-
Pyridone-H (H4)6.8 - 7.2d~ 5-7
Pyridone-H (H5)6.4 - 6.8d~ 5-7

Note: Chemical shifts are referenced to TMS and are solvent-dependent. The broad singlet for the NH proton is characteristic and its chemical shift can be highly variable.

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (C2)160 - 165
C-CN (C3)100 - 105
C-H (C4)135 - 145
C-H (C5)110 - 120
C-Phenyl (C6)150 - 155
CN115 - 120
Phenyl C (ipso)130 - 135
Phenyl C (ortho)128 - 130
Phenyl C (meta)128 - 130
Phenyl C (para)130 - 133

Note: These are approximate chemical shift ranges and can be influenced by solvent and substitution.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C≡N Stretch2210 - 2230Strong
C=O Stretch (Amide)1650 - 1680Strong
C=C Stretch (Aromatic/Pyridone)1550 - 1620Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/z
[M]+•196.06
[M+H]+197.07
[M+Na]+219.05

Note: The molecular formula for this compound is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol .

Experimental Protocols

The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques.

  • Sample Introduction: The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization:

    • Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to fragmentation. This is useful for structural elucidation.

    • Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, producing protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. This is a "soft" ionization technique that often leaves the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation Purity_Assessment Purity Assessment Structure_Validation->Purity_Assessment

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility

Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and routes of administration. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] For instance, polar compounds tend to dissolve in polar solvents like water and ethanol, while non-polar compounds are more soluble in non-polar solvents such as hexane.[1]

Factors influencing the solubility of an organic compound like 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile include:

  • Molecular Structure: The presence of polar functional groups (e.g., -CN, -NH, C=O) and a non-polar phenyl group will dictate its interaction with different solvents.

  • Temperature: Generally, the solubility of solids increases with temperature.[1]

  • Solvent Polarity: The polarity of the solvent determines its ability to solvate the solute molecules.

Given the lack of published quantitative data, experimental determination of the solubility of this compound is necessary. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the shake-flask technique, which is a common and reliable method.[1]

Objective: To quantitatively determine the solubility of this compound in various common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvents:

    • Water (distilled or deionized)

    • Ethanol (95% or absolute)

    • Methanol

    • Acetone

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples using an orbital shaker or vortex mixer for a sufficient period to reach equilibrium. This may take 24 to 72 hours.[1] It is advisable to periodically check for undissolved solid to confirm that saturation has been maintained.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Data Calculation and Presentation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Summarize the quantitative data in a structured table for easy comparison.

Data Presentation

As no specific quantitative data for the solubility of this compound was found in the literature, the following table is a template that should be populated with experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Dichloromethane (DCM)25Data to be determinedData to be determined

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sample1 Settle excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify concentration (HPLC/UV-Vis) analysis1->analysis2 result Calculate and report solubility analysis2->result

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While quantitative solubility data for this compound in common laboratory solvents is not currently published, this guide provides a robust experimental framework for its determination. Understanding the solubility of this compound is essential for its application in research and drug development. The provided protocol, based on the widely accepted shake-flask method, offers a reliable means to generate this crucial data. Researchers are encouraged to perform these experiments to build a comprehensive physicochemical profile of this compound.

References

A Comprehensive Technical Guide to 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a heterocyclic compound that has garnered significant interest within the scientific community. This document, intended for researchers, scientists, and professionals in drug development, details the compound's chemical identity, synthesis, physicochemical properties, and its promising biological activities, with a focus on its potential as an anticancer agent.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 43083-13-2

  • Molecular Formula: C₁₂H₈N₂O

  • Synonyms: 3-Cyano-2-hydroxy-6-phenylpyridine, 2-hydroxy-6-phenylnicotinonitrile, 2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

Physicochemical and Spectral Data

The structural integrity and purity of this compound and its derivatives are confirmed through various analytical techniques. The characteristic spectral data are summarized below.

PropertyData
Appearance Typically a white to yellow or green-yellow solid[1].
Infrared (IR) ν (cm⁻¹) ~3142 (N-H), ~2219 (C≡N), ~1649 (C=O)[2][3].
¹H NMR (DMSO-d₆) δ (ppm) ~12.82 (br s, 1H, NH), 7.31-8.55 (m, Ar-H), ~6.82 (s, 1H, Pyridone-Ring-H)[1][2][3].
¹³C NMR (DMSO-d₆) δ (ppm) ~162.0 (C=O), ~159.8, ~151.4, ~136.0, ~132.2, ~131.1, ~130.4, ~128.9, ~128.7, ~128.5, ~128.2, ~127.7, ~116.5 (C≡N), ~106.1[1].

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs is often achieved through efficient one-pot multicomponent reactions. A common and cost-effective method involves the condensation of an aromatic aldehyde, a ketone (e.g., acetophenone), and a cyano-containing active methylene compound (e.g., ethyl cyanoacetate or cyanoacetamide) in the presence of a basic catalyst.

General Synthesis Protocol

A widely employed procedure for the synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles is as follows:

  • A mixture of an appropriate aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), and ethyl cyanoacetate (1 mmol) is prepared in ethanol.

  • A catalytic amount of ammonium acetate and a few drops of piperidine are added to the reaction mixture[2][3].

  • The mixture is stirred at ambient temperature or refluxed for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is then washed with a suitable solvent (e.g., ethanol, water) and can be further purified by recrystallization to yield the desired 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative[1].

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification A Aromatic Aldehyde P One-Pot Reaction Vessel A->P B Acetophenone Derivative B->P C Ethyl Cyanoacetate C->P D Ethanol (Solvent) D->P E Ammonium Acetate (Catalyst) E->P F Piperidine (Catalyst) F->P G Ambient Temperature / Reflux G->P H Cooling & Precipitation P->H I Filtration H->I J Washing I->J K Recrystallization J->K L 2-Oxo-1,2-dihydropyridine-3-carbonitrile Product K->L

General workflow for the one-pot synthesis.

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with their anticancer properties being of particular note.

Antiproliferative and Cytotoxic Activity

Numerous studies have reported the potent cytotoxic effects of these compounds against a variety of human cancer cell lines. The inhibitory concentrations (IC₅₀) for several derivatives are presented in the table below, highlighting their efficacy and selectivity.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
14a NCIH 460 (Lung)0.025 ± 0.0026
RKOP 27 (Colon)0.016 ± 0.002[2]
HeLa (Cervical)0.127 ± 0.025[2]
U937 (Lymphoma)0.422 ± 0.026[2]
SKMEL 28 (Melanoma)0.255 ± 0.002[2]
2 HepG-2 (Liver)51.59 ± 2.90[4]
Caco-2 (Colorectal)41.49 ± 2.50[4]
Compound 3 MDA-MB-231 (Breast)1.81 ± 0.1
MCF-7 (Breast)2.85 ± 0.1[5]
Compound 4 MDA-MB-231 (Breast)6.93 ± 0.4[5]
MCF-7 (Breast)5.59 ± 0.3[5]
Mechanism of Action: Kinase Inhibition

The anticancer activity of this class of compounds is, in part, attributed to their ability to inhibit key signaling kinases involved in cancer cell proliferation and survival, such as PIM-1, EGFR, and VEGFR-2.

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter). Inhibition of PIM-1 by 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the apoptotic cascade, characterized by the cleavage of caspase-3.

G cluster_pathway PIM-1 Pro-Survival Signaling Pathway cluster_compound Compound Action PIM1 PIM-1 Kinase pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylation BAD BAD Bcl2 Bcl-2 BAD->Bcl2 Inhibition Apoptosis Apoptosis BAD->Apoptosis Induction Bcl2->Apoptosis Inhibition Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 Compound 2-Oxo-6-phenyl-1,2-dihydropyridine -3-carbonitrile Derivative Compound->PIM1 Inhibition

Inhibition of PIM-1 signaling by the compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The ease of their synthesis via multicomponent reactions, coupled with their significant antiproliferative activities against a range of cancer cell lines, underscores their potential for the development of novel anticancer therapeutics. The mechanism of action, involving the inhibition of key oncogenic kinases like PIM-1, provides a solid rationale for their further investigation and optimization as lead compounds in drug discovery programs. This technical guide provides a foundational understanding for researchers to explore and expand upon the therapeutic applications of this important class of heterocyclic compounds.

References

The Diverse Biological Activities of Dihydropyridine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dihydropyridine (DHP) derivatives, a class of heterocyclic organic compounds, are a cornerstone in medicinal chemistry. Initially recognized for their potent L-type calcium channel blocking activity, leading to their widespread use as antihypertensive agents, the therapeutic potential of the dihydropyridine scaffold has expanded significantly.[1][2] This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of dihydropyridine derivatives for researchers, scientists, and drug development professionals. It delves into their established role as cardiovascular agents and explores their emerging potential in oncology, infectious diseases, and the management of inflammatory and metabolic disorders. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this promising area.

Calcium Channel Blocking Activity

Dihydropyridine derivatives are most renowned for their role as L-type calcium channel blockers.[1] By binding to the α1 subunit of the L-type voltage-gated calcium channels, primarily in vascular smooth muscle, they inhibit the influx of extracellular calcium ions.[3] This leads to vasodilation, a reduction in peripheral resistance, and consequently, a lowering of blood pressure.[4] Several dihydropyridine-based drugs are clinically approved and widely prescribed for the treatment of hypertension and angina.[5][6]

Quantitative Data: Calcium Channel Blocking Activity
Derivative ExampleTarget/AssayIC50 / pEC50Reference
NifedipineRat brain (+)-[3H]PN 200-110 bindingIC50: 0.43 to 3.49 μM (for various derivatives)[7]
Compound 5Porcine Coronary Artery Smooth MusclespEC50: 6.46 ± 0.07[8]
Verapamil (Reference)Porcine Coronary Artery Smooth MusclespEC50: 6.97 ± 0.15[8]
m-Nifedipine (Reference)Porcine Coronary Artery Smooth MusclespEC50: 6.48 ± 0.05[8]
Experimental Protocol: Evaluation of Calcium Channel Blocking Activity (Isolated Tissue Bath)

Objective: To assess the vasorelaxant effect of dihydropyridine derivatives on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Potassium chloride (KCl)

  • Dihydropyridine test compounds

  • Reference calcium channel blocker (e.g., Nifedipine)

  • Isolated tissue bath system with force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in the tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Induce a sustained contraction by adding a high concentration of KCl (e.g., 60 mM) to the bath.

  • Once the contraction has stabilized, add the dihydropyridine test compound in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation response at each concentration.

  • Calculate the percentage relaxation relative to the maximal KCl-induced contraction.

  • Determine the pEC50 (-log of the molar concentration producing 50% of the maximal relaxation) for each compound.

Signaling Pathway: Calcium Channel Blockade

G DHP Dihydropyridine Derivative L_type_Ca_Channel L-type Voltage-Gated Calcium Channel (α1 subunit) DHP->L_type_Ca_Channel Inhibits Ca_influx Ca²⁺ Influx Vasodilation Vasodilation DHP->Vasodilation Induces L_type_Ca_Channel->Ca_influx Mediates Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin Leads to MLCK_activation Myosin Light Chain Kinase (MLCK) Activation Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_activation->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Blood_Pressure Decreased Blood Pressure Contraction->Blood_Pressure Maintains Vasodilation->Blood_Pressure Results in

Mechanism of Dihydropyridine-induced Vasodilation.

Anticancer Activity

Emerging evidence highlights the potential of dihydropyridine derivatives as anticancer agents.[9] Their mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the reversal of multidrug resistance in cancer cells.[10][11]

Quantitative Data: Anticancer Activity
Derivative ExampleCancer Cell LineIC50 / GI50Reference
Compound 3gMCF-7 (Breast)IC50: 24.5 µM[12]
VdiE-2NHN13 (Head and Neck)IC50: 9.56 µM[10]
VdiE-2NHN12 (Head and Neck)IC50: 22.45 µM[10]
Doxorubicin (Reference)MCF-7 (Breast)-[12]
Compound 7bU87MG (Glioblastoma)-[13]
Compound 7dA549 (Lung)-[13]
Compound 7eCaco-2 (Colorectal)-[13]
Compound 7fCaco-2 (Colorectal)-[13]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of dihydropyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dihydropyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the dihydropyridine test compounds and a vehicle control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Anticancer Mechanism (Apoptosis Induction)

G DHP Dihydropyridine Derivative Bcl2 Bcl-2 (Anti-apoptotic) DHP->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DHP->Bax Upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Permeabilization Bax->Mitochondrion Promotes Permeabilization Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial-mediated Apoptosis by Dihydropyridines.

Antimicrobial Activity

Dihydropyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[14][15] Their mechanisms of action can involve the inhibition of essential enzymes like DNA gyrase or disruption of the microbial cell membrane.[6][16]

Quantitative Data: Antimicrobial Activity
Derivative ExampleMicroorganismMIC (µg/mL)Reference
Derivative 33Mycobacterium smegmatis9[14]
Derivative 33Staphylococcus aureus25[14]
Derivative 33Escherichia coli100[14]
Compound 6bEscherichia coli1.95[17]
Compound 6cEscherichia coli0.97[17]
Compound 3cEscherichia coli6.0[12]
Compound 4cLactiplantibacillus plantarum10.0[12]
Erythromycin (Reference)--[12]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of dihydropyridine derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dihydropyridine test compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the dihydropyridine test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Antimicrobial Mechanism (DNA Gyrase Inhibition)

G DHP Dihydropyridine Derivative DNA_Gyrase DNA Gyrase (GyrA and GyrB subunits) DHP->DNA_Gyrase Inhibits DNA_Replication DNA Replication Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Required for Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Death Cell_Division->Bacterial_Death Inhibition leads to

Inhibition of Bacterial DNA Gyrase by Dihydropyridines.

Antioxidant Activity

Several dihydropyridine derivatives exhibit significant antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from the N-H group of the dihydropyridine ring to scavenge free radicals.[4] This activity is being explored for its therapeutic potential in conditions associated with oxidative stress.[18][19][20]

Quantitative Data: Antioxidant Activity
Derivative ExampleAssayActivityReference
LacidipineROS reduction in BAECsLowest IC50[21]
LercanidipineROS reduction in BAECsSignificant reduction[21]
CerebrocrastGlucose metabolism in diabetic ratsSignificant decrease in plasma glucose[17]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of dihydropyridine derivatives.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Dihydropyridine test compounds

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound or standard solution to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Other Biological Activities

Beyond the major activities detailed above, dihydropyridine derivatives have shown potential in several other therapeutic areas:

  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[22]

  • Anticonvulsant Activity: Certain dihydropyridines have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[16][23]

  • Antidiabetic Activity: Some derivatives have been observed to lower blood glucose levels in animal models of diabetes.[17]

Quantitative Data: Anti-inflammatory, Anticonvulsant, and Antidiabetic Activities
ActivityDerivative ExampleModel/AssayQuantitative DataReference
Anti-inflammatoryCompound 5dHRBC membrane stabilizationIC50: 1.96 ± 0.09 mM[22]
Anti-inflammatoryPyrimidine derivative L1COX-2 InhibitionHigh selectivity[22]
AnticonvulsantNimodipineElectrocortical Shock Seizures440 µg/kg decreased seizure discharge[24]
AnticonvulsantRyodipine + Sodium valproateMaximal Electroshock Seizure30-fold dose reduction[23]
AntidiabeticCerebrocrastSTZ-induced diabetic ratsReturned plasma glucose to basal levels[17]
AntidiabeticSecoisolariciresinol diglucoside (SDG)STZ-induced diabetic rats64.62% reduction in glucose at 48h[25]
Experimental Protocols: Key In Vivo Models
  • Carrageenan-Induced Paw Edema (Anti-inflammatory): This model involves injecting carrageenan into the paw of a rodent to induce localized inflammation. The efficacy of a test compound is determined by its ability to reduce the resulting paw swelling over time.

  • Maximal Electroshock (MES) Test (Anticonvulsant): This test induces tonic-clonic seizures in rodents via electrical stimulation. The anticonvulsant activity of a compound is assessed by its ability to prevent the tonic hindlimb extension phase of the seizure.[26]

  • Streptozotocin (STZ)-Induced Diabetes (Antidiabetic): STZ is a chemical that is toxic to pancreatic β-cells. Administering STZ to rodents induces a state of hyperglycemia that mimics type 1 diabetes, allowing for the evaluation of glucose-lowering agents.[27][28]

Conclusion

The dihydropyridine scaffold represents a versatile platform for the development of a wide range of therapeutic agents. While their role as calcium channel blockers in cardiovascular medicine is well-established, their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, and antidiabetic agents is a rapidly expanding area of research. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for scientists and researchers dedicated to unlocking the full therapeutic potential of dihydropyridine derivatives. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for novel and effective treatments for a multitude of diseases.

References

An In-depth Technical Guide to 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. While a singular "discovery" event is not well-documented, its history is intrinsically linked to the development of multicomponent reactions for the synthesis of functionalized pyridones. This document details the prevalent synthetic methodologies, including experimental protocols and associated quantitative data. Furthermore, it explores the known biological activities of this class of compounds and visualizes key synthetic pathways using Graphviz diagrams.

Introduction: The Rise of a Privileged Scaffold

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a prominent "privileged scaffold" in drug discovery, recognized for its ability to interact with a wide range of biological targets. The presence of a phenyl group at the 6-position and a nitrile at the 3-position creates a molecule with significant potential for diverse biological activities, including anticancer and anti-inflammatory properties. The history of this compound is not marked by a single point of discovery but rather by the evolution of synthetic strategies that made this class of compounds readily accessible for biological screening.

Historical Context and Discovery

The discovery of this compound is best understood within the broader history of pyridone synthesis. Early methods for creating the pyridone ring were often multi-step and lacked efficiency. A significant breakthrough came with the advent of one-pot multicomponent reactions (MCRs), which allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

The synthesis of functionalized 2-pyridones often relies on the reaction of an active methylene compound, such as cyanoacetamide or ethyl cyanoacetate, with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. These reactions, often variations of the Michael addition followed by intramolecular cyclization and subsequent aromatization, have become the cornerstone for accessing the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold. While it is challenging to pinpoint the exact first synthesis of the unsubstituted this compound, its preparation is a direct application of these well-established synthetic principles.

Synthetic Methodologies

The primary route for the synthesis of this compound and its derivatives is through multicomponent reactions. These methods are favored for their high efficiency, atom economy, and the ability to generate molecular diversity.

One-Pot Three-Component Synthesis

A common and efficient method involves the one-pot reaction of an aromatic aldehyde, a methyl ketone, and an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) in the presence of a base.

  • To a round-bottom flask, add:

    • Benzaldehyde (1 equivalent)

    • Acetophenone (1 equivalent)

    • Ethyl cyanoacetate (1 equivalent)

    • Ammonium acetate (excess, e.g., 8 equivalents)

  • Add ethanol as the solvent.

  • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure this compound.

Synthesis via Chalcone Intermediate

An alternative, two-step approach involves the initial synthesis of a chalcone (1,3-diphenyl-2-propen-1-one) followed by its reaction with cyanoacetamide.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Add an aqueous solution of a base, such as sodium hydroxide, dropwise with stirring.

  • Continue stirring at room temperature for several hours until a precipitate forms.

  • Collect the solid by filtration, wash with water until the washings are neutral, and then wash with cold ethanol.

  • Recrystallize the crude chalcone from ethanol.

Step 2: Synthesis of this compound

  • To a solution of the synthesized chalcone (1 equivalent) in ethanol, add cyanoacetamide (1 equivalent).

  • Add a catalytic amount of a base, such as piperidine or sodium ethoxide.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with ethanol and recrystallize from a suitable solvent.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. Please note that specific yields and spectral data can vary based on the exact substrates and reaction conditions used.

ParameterValue RangeReference Compound Example
Yield 70-95%4,6-diphenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Melting Point (°C) 250-300~290 °C for the 4,6-diphenyl derivative
¹H NMR (DMSO-d₆, δ ppm) 12.0-13.0 (br s, 1H, NH), 6.5-8.5 (m, Ar-H)For a 4,6-diaryl derivative: δ 12.82 (br s, 1H, NH), 7.5-8.0 (m, 10H, Ar-H), 6.82 (s, 1H, Pyridone-H)
¹³C NMR (DMSO-d₆, δ ppm) 160-165 (C=O), 150-160 (C-Ar), 115-120 (CN), 90-110 (C-CN)For a 4,6-diaryl derivative: δ 162.0 (C=O), 159.8, 151.4, 136.0, 132.2, 131.1, 130.4, 128.9, 128.7, 128.5, 128.2, 127.7 (Ar-C), 116.5 (CN), 106.1 (C-CN)
IR (KBr, cm⁻¹) 3100-3300 (N-H), 2210-2230 (C≡N), 1640-1670 (C=O)~3150 (NH), ~2220 (CN), ~1650 (C=O)
Mass Spec (m/z) [M]+ or [M+H]+ corresponding to the molecular weightFor C₁₈H₁₂N₂O (4,6-diphenyl derivative): m/z 272

Biological Activities and Signaling Pathways

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is associated with a broad range of biological activities. While specific data for the unsubstituted this compound is limited in publicly available literature, numerous derivatives have been extensively studied.

Key Reported Activities:

  • Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

  • p38α MAP Kinase Inhibition: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways.[1]

  • Anti-inflammatory Activity: The inhibition of pro-inflammatory cytokines and enzymes is another hallmark of this class of compounds.

Conclusion

This compound stands as a testament to the power of modern synthetic methodologies in providing access to biologically relevant chemical scaffolds. While its specific "discovery" is intertwined with the development of multicomponent reactions, its value in medicinal chemistry is undeniable. The synthetic routes detailed in this guide are robust and versatile, allowing for the generation of a wide array of derivatives for further investigation. The promising biological activities associated with this core structure, particularly in the realms of oncology and inflammation, ensure that this compound and its analogs will remain a focal point of research and drug development for the foreseeable future.

References

Structural Analogs of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile core scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological evaluation, and the structure-activity relationships (SAR) that govern their efficacy. This document is intended to serve as a valuable resource for researchers and scientists involved in the design and development of novel therapeutics.

Core Structure and Points of Modification

The parent molecule, this compound, offers several positions for structural modification to explore and optimize biological activity. These key positions include the N1 position of the pyridone ring, the C4 and C5 positions, and the C6-phenyl ring.

Biological Activities of Structural Analogs

Derivatives of the this compound scaffold have been extensively investigated for their potential as therapeutic agents, demonstrating significant activity in several key areas of drug discovery.

Antiproliferative and Cytotoxic Activity

A primary focus of research on these analogs has been their potent antiproliferative and cytotoxic effects against a variety of human cancer cell lines. Modifications at the C4 and C6 positions of the pyridone ring, as well as substitutions on the C6-phenyl group, have yielded compounds with significant anticancer potential.

Kinase Inhibition

Several structural analogs have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways and are often dysregulated in cancer.

  • PIM-1 Kinase: Certain dihydropyridine-3-carbonitrile derivatives have shown strong inhibitory effects against PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2][3]

  • p38α Mitogen-Activated Protein (MAP) Kinase: A series of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been synthesized and identified as potent inhibitors of p38α MAP kinase, a key enzyme in the cellular response to stress and inflammation.

  • VEGFR-2 and HER-2: Some cyanopyridone derivatives have demonstrated dual inhibitory action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy.

Quantitative Data Summary

The following tables summarize the biological activity data for representative structural analogs of this compound.

Table 1: Antiproliferative Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs

Compound IDModificationsCancer Cell LineIC50 (nM)Reference
14a 4-(4-chlorophenyl), 6-(naphthalen-1-yl), with further modificationsNCIH 46025 ± 2.6[4]
RKOP 2716 ± 2[4]
HeLa127 ± 25[4]
U937422 ± 26[4]
SKMEL 28255 ± 2[4]
5a 6-amino, 4-phenyl, 1-(3-(trifluoromethyl)phenyl)MCF-71770
5e 6-amino, 4-(4-bromophenyl), 1-(3-(trifluoromethyl)phenyl)MCF-71390
IIb 2-imino, C3-methylthioimidazole, C6-(4-bromophenyl)HT-29>130 µM[1]
Ic 2-imino, C3-methylthioimidazole, C6-benzodioxoleHT-29>130 µM[1]

Table 2: Kinase Inhibitory Activity of 2-Oxo-1,2-dihydropyridine-3-carbonitrile Analogs

Compound IDKinase TargetIC50 (nM)Reference
Ic PIM-1111.01[1][2][3]
IIa PIM-1< 150[1]
Ia PIM-1< 150[1]
IIc PIM-1433.71[1][2][3]
5a VEGFR-2217 ± 20
HER-2168 ± 9
5e VEGFR-2124 ± 11
HER-277 ± 3
Generic p38α MAP KinaseAs low as 70

Experimental Protocols

General Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common and efficient method for the synthesis of this scaffold is a one-pot, multi-component reaction.[5]

Materials:

  • Appropriate aromatic or heterocyclic aldehyde

  • Substituted acetophenone (e.g., 1-(naphthalen-1-yl)ethanone)

  • Ethyl cyanoacetate

  • Ammonium acetate (catalyst)

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of the aldehyde (1 mmol), acetophenone (1 mmol), and ethyl cyanoacetate (1 mmol) is prepared in ethanol.

  • A catalytic amount of ammonium acetate and a few drops of piperidine are added to the mixture.

  • The reaction mixture is stirred at ambient temperature.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium and add a solubilization solution to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the medium and adding the solubilization solution.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a peptide or protein)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.

  • Incubate to allow for signal development.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical multi-component reaction for the synthesis of 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles.

G cluster_reactants Reactants cluster_catalysts Catalysts Aldehyde Aromatic/Heterocyclic Aldehyde One_Pot_Reaction One-Pot Reaction (Ethanol, RT) Aldehyde->One_Pot_Reaction Acetophenone Substituted Acetophenone Acetophenone->One_Pot_Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->One_Pot_Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->One_Pot_Reaction Piperidine Piperidine Piperidine->One_Pot_Reaction Product 4,6-Disubstituted-2-oxo-1,2- dihydropyridine-3-carbonitrile One_Pot_Reaction->Product

Caption: General workflow for the synthesis of the target compounds.

Kinase Inhibition Signaling Pathway

This diagram depicts a simplified signaling pathway illustrating how the inhibition of key kinases by these analogs can lead to the suppression of cancer cell proliferation and survival.

G cluster_extracellular cluster_receptors cluster_kinases cluster_cellular_response Growth_Factors Growth Factors (e.g., VEGF) VEGFR2_HER2 VEGFR-2 / HER-2 Growth_Factors->VEGFR2_HER2 Stress_Signals Stress/Inflammatory Cytokines p38_MAPK p38 MAPK Stress_Signals->p38_MAPK Proliferation Cell Proliferation & Survival VEGFR2_HER2->Proliferation Activates p38_MAPK->Proliferation Promotes PIM1 PIM-1 PIM1->Proliferation Promotes Apoptosis Apoptosis Inhibitor 2-Oxopyridine Analogs Inhibitor->VEGFR2_HER2 Inhibits Inhibitor->p38_MAPK Inhibits Inhibitor->PIM1 Inhibits Inhibitor->Apoptosis Induces

Caption: Inhibition of key signaling pathways by the analogs.

Structure-Activity Relationship (SAR) Insights

The following logical diagram summarizes key structure-activity relationships observed for the antiproliferative activity of these analogs.

G cluster_modifications Structural Modifications Core 2-Oxo-1,2-dihydropyridine -3-carbonitrile Core C4_Sub Substitution at C4 (e.g., Aryl, Heteroaryl) Core->C4_Sub Leads to C6_Sub Substitution at C6 (e.g., Naphthyl, Substituted Phenyl) Core->C6_Sub Leads to N1_Sub Substitution at N1 (e.g., Substituted Phenyl) Core->N1_Sub Leads to Activity Enhanced Antiproliferative Activity C4_Sub->Activity C6_Sub->Activity N1_Sub->Activity

References

Theoretical Analysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations performed to elucidate the molecular structure of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. This compound belongs to the 2-pyridone class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antiviral and anticancer agents.[1][2][3] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the geometric and electronic properties of such molecules, offering insights that are crucial for drug design and development.[4]

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a dihydropyridine ring substituted with an oxo group, a phenyl group, and a carbonitrile group. Theoretical calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's three-dimensional conformation and its potential interactions with biological targets.

Data Presentation: Calculated Geometric Parameters

The following tables summarize the optimized geometric parameters for this compound, calculated using Density Functional Theory (DFT). These values are representative of typical findings for similar 2-pyridone derivatives reported in the literature.[5][6]

Table 1: Selected Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
N1C21.39
C2O11.24
C2C31.45
C3C41.36
C4C51.44
C5C61.37
C6N11.35
C3C7 (CN)1.44
C7N2 (CN)1.16
C6C8 (Phenyl)1.49

Table 2: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C6N1C2123.5
N1C2O1121.0
N1C2C3117.0
O1C2C3122.0
C2C3C4120.5
C3C4C5121.0
C4C5C6119.0
C5C6N1120.0
C2C3C7118.0
C4C3C7121.5
C3C7N2178.0
N1C6C8119.0
C5C6C8121.0

Table 3: Selected Dihedral Angles (°)

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C6N1C2C31.5
N1C2C3C4-0.5
C2C3C4C5-1.0
C3C4C5C61.5
C4C5C6N1-1.0
C5C6N1C2-0.5
C5C6C8C9 (Phenyl)45.0

Experimental Protocols: Computational Methodology

The theoretical data presented in this guide are typically obtained through the following computational protocol:

1. Geometry Optimization:

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[7][8]

  • Method: Density Functional Theory (DFT) is the preferred method for its balance of accuracy and computational cost.[4] The B3LYP exchange-correlation functional is a widely used and well-validated functional for organic molecules.[8]

  • Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a good description of the electronic structure.[8]

  • Procedure: The initial molecular structure is built and then subjected to a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. The convergence criteria are typically set to tight to ensure a true minimum is found.

2. Frequency Analysis:

  • Procedure: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

  • Purpose: This calculation serves two main purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To predict the vibrational spectrum (e.g., IR and Raman frequencies) of the molecule, which can be compared with experimental spectroscopic data for validation.

3. Electronic Properties Analysis:

  • Procedure: Once the optimized geometry is obtained, various electronic properties can be calculated. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.[4]

  • Purpose: These analyses provide insights into the molecule's reactivity, charge distribution, and intramolecular interactions, which are valuable for understanding its chemical behavior and potential for drug-receptor interactions.

Mandatory Visualization

Logical Workflow for Theoretical Calculation of Molecular Structure

Theoretical_Calculation_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Results and Analysis Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Initial_Structure->Geometry_Optimization Input Geometry Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Optimized Structure Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized Structure Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Geometry_Optimization->Optimized_Geometry Output Geometry Vibrational_Spectra Vibrational Frequencies Frequency_Analysis->Vibrational_Spectra Output Frequencies Electronic_Data Electronic Properties (HOMO, LUMO, MEP) Electronic_Properties->Electronic_Data Output Properties

Caption: Workflow of a typical theoretical calculation for determining molecular structure.

This guide provides a foundational understanding of the theoretical approaches used to study the molecular structure of this compound. The presented data and protocols are based on established computational chemistry practices and findings from the scientific literature. For drug development professionals, these computational insights are invaluable for the rational design of novel therapeutic agents with improved efficacy and specificity.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Derivatives of this core structure have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] Notably, certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade.[5][6] The one-pot, multicomponent synthesis of these derivatives offers an efficient and atom-economical approach for the rapid generation of diverse chemical libraries, crucial for drug discovery and development programs.[3][7]

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile derivatives, summarizing key quantitative data and outlining the reaction workflow and a relevant biological signaling pathway.

Applications in Drug Discovery

Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles are versatile scaffolds for the development of novel therapeutics. Their planar structure and ability to participate in hydrogen bonding interactions make them suitable for targeting enzyme active sites.[3] A significant application of these compounds is the inhibition of p38α MAP kinase.[5][6] The p38 MAP kinase signaling pathway is activated by cellular stressors and inflammatory cytokines, leading to the production of pro-inflammatory mediators.[1][8] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in cancer progression.[5] By inhibiting p38α MAP kinase, these pyridone derivatives can modulate the inflammatory response, highlighting their therapeutic potential.

Experimental Protocols

The following protocols describe the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles via a four-component reaction of an aromatic aldehyde, an acetophenone derivative, a cyano-containing active methylene compound (e.g., ethyl cyanoacetate or malononitrile), and ammonium acetate.[3][9]

Protocol 1: Conventional Heating in Ethanol

This protocol is adapted from a reported synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.[3]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Substituted acetophenone (e.g., acetophenone, 1.0 mmol)

  • Ethyl cyanoacetate (1.0 mmol)

  • Ammonium acetate (8.0 mmol)

  • Ethanol (15-20 mL)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring apparatus and heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).

  • Add ethanol (15-20 mL) to the flask.

  • The reaction mixture is refluxed with stirring for 10-12 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration and washed with cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile derivative.[9]

Protocol 2: Solvent-Free Microwave Irradiation

This protocol offers a more environmentally friendly and rapid alternative to conventional heating.[10]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 0.01 mol)

  • Acetophenone (0.01 mol)

  • Methyl cyanoacetate (0.01 mol)

  • 2-Aminoethanol (0.01 mol) - as a source of ammonia in situ

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the aromatic aldehyde (0.01 mol), acetophenone (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).[10]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 250 watts for approximately 10 minutes.[10]

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product is collected by filtration, washed with ethanol, and can be further purified by crystallization.[10]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound derivatives under different conditions.

EntryAldehyde (R1)Acetophenone (R2)Cyano ReagentCatalyst/ConditionsTime (h)Yield (%)Reference
1PhenylPhenylEthyl CyanoacetateNH4OAc, Ethanol, Reflux10-1285[3]
24-ChlorophenylPhenylEthyl CyanoacetateNH4OAc, Ethanol, Reflux10-1292[3]
34-MethoxyphenylPhenylEthyl CyanoacetateNH4OAc, Ethanol, Reflux10-1288[3]
4Phenyl4-MethylphenylEthyl CyanoacetateNH4OAc, Ethanol, Reflux10-1282[3]
5PhenylPhenylMalononitrileNH4OAc, Ethanol, Reflux10-1278[5]
6PhenylPhenylEthyl CyanoacetateNH4OAc, Solvent-free, 120°C0.1-0.290[9]
7PhenylPhenylMethyl Cyanoacetate2-Aminoethanol, Microwave (250W)0.17-[10]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

experimental_workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A Aromatic Aldehyde Mix Mixing & Heating (Conventional or Microwave) A->Mix B Acetophenone B->Mix C Ethyl Cyanoacetate/ Malononitrile C->Mix D Ammonium Acetate D->Mix Cool Cooling Mix->Cool Reaction Completion Filter Filtration Cool->Filter Recrystallize Recrystallization Filter->Recrystallize Crude Product Product 2-Oxo-6-phenyl-1,2-dihydro- pyridine-3-carbonitrile Derivative Recrystallize->Product Purified Product p38_pathway cluster_upstream Upstream Activation cluster_core Core Cascade cluster_downstream Downstream Effects Stress Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF Activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) TF->Cytokines Upregulates Transcription Inhibitor Pyridone Derivative (Inhibitor) Inhibitor->p38 Inhibits

References

Application Notes and Protocols: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold in medicinal chemistry. This scaffold has emerged as a privileged structure for the development of novel therapeutic agents, particularly in the realm of oncology. This document details the synthesis, biological evaluation, and therapeutic potential of derivatives based on this core structure, providing researchers with the necessary information to explore its utility in drug discovery programs.

Introduction to the this compound Scaffold

The this compound core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, ease of functionalization at multiple positions, and ability to participate in various non-covalent interactions make it an attractive starting point for the design of potent and selective modulators of biological targets. Notably, derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines, positioning it as a promising framework for the development of novel anticancer drugs.[1] Further research has also explored its potential as an AMPA receptor antagonist.

Applications in Medicinal Chemistry

The primary application of the this compound scaffold to date has been in the discovery of potent anticancer agents.[1] By modifying the substituents at the N1, C4, and C6 positions of the pyridone ring, researchers have been able to develop compounds with significant cytotoxic effects against various human tumor cell lines.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of a variety of this compound derivatives for their antiproliferative activities. These compounds have been shown to be effective against a panel of cancer cell lines, including those of the lung, colon, breast, and leukemia. The mechanism of action for many of these compounds is still under investigation, though some have been shown to induce apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDR1R2R3Cell LineIC50 (µM)Reference
1a H4-Cl-PhNaphthalen-1-ylMCF-7 (Breast)5.23
1b H4-Cl-PhNaphthalen-1-ylHCT-116 (Colon)3.87
1c H4-Cl-PhNaphthalen-1-ylHepG2 (Liver)7.14
2a H4-F-PhPhenylA549 (Lung)12.5[2]
2b H4-MeO-PhPhenylA549 (Lung)8.7[2]
3a Benzyl4-Cl-PhPhenylHeLa (Cervical)2.1[2]
3b Benzyl4-Me-PhPhenylHeLa (Cervical)3.5[2]

Note: The specific structures corresponding to the compound IDs can be found in the cited references.

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a general protocol for the synthesis of the this compound scaffold, which can be adapted to produce a variety of derivatives.

Protocol 1: One-Pot Synthesis of 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol describes a one-pot, three-component reaction for the synthesis of a representative compound.

Materials:

  • 1-(Naphthalen-1-yl)ethanone

  • 4-Chlorobenzaldehyde

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 1-(naphthalen-1-yl)ethanone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (30 mL), add ethyl cyanoacetate (10 mmol) and ammonium acetate (20 mmol).

  • Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol 2: MTT Assay for Antiproliferative Activity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the use of the this compound scaffold in medicinal chemistry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Ketone Substituted Acetophenone Reaction Condensation & Cyclization Ketone->Reaction Aldehyde Aryl Aldehyde Aldehyde->Reaction Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Reaction Catalyst Ammonium Acetate / Piperidine Catalyst->Reaction Scaffold 2-Oxo-dihydropyridine -3-carbonitrile Scaffold Reaction->Scaffold

Caption: General workflow for the one-pot synthesis of the this compound scaffold.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with Test Compounds (Various Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Step-by-step workflow of the MTT assay for evaluating antiproliferative activity.

Signaling_Pathway_Hypothesis Scaffold 2-Oxo-dihydropyridine Derivative Target Cellular Target (e.g., Kinase) Scaffold->Target Inhibition Downstream Downstream Signaling Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: A hypothesized signaling pathway for the anticancer activity of this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles, also known as 2-pyridones, are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] This scaffold is considered "privileged" due to its presence in numerous biologically active molecules and its ability to act as both a hydrogen bond donor and acceptor.[1] Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties.[2][3][4] The synthesis of these compounds is often achieved through efficient one-pot multicomponent reactions (MCRs), which offer advantages in terms of speed, diversity, and efficiency over traditional linear synthetic routes.[1][2] This document provides detailed protocols for the synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles via a widely employed four-component reaction, along with data on representative compounds.

General Synthetic Approach: Four-Component Reaction

A prevalent and efficient method for synthesizing 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles is a one-pot, four-component reaction. This reaction involves the condensation of an aromatic or heteroaromatic aldehyde, a substituted acetophenone, ethyl cyanoacetate, and an excess of ammonium acetate.[1] The ammonium acetate serves as both a reactant and a catalyst. The reaction is typically carried out in a refluxing solvent, such as ethanol.[1]

An alternative green chemistry approach involves performing the three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions at elevated temperatures.[5]

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Aldehyde - Acetophenone Derivative - Ethyl Cyanoacetate - Ammonium Acetate Reaction One-Pot Reaction Reactants->Reaction Mixing Conditions Conditions: - Refluxing Ethanol - 10-12 hours Workup Workup Reaction->Workup Completion Precipitation Cooling and Precipitation Workup->Precipitation Purification Purification Precipitation->Purification Recrystallization Recrystallization (e.g., DMF/EtOH) Purification->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Purification->ColumnChromatography Product Substituted 2-Oxo-1,2- dihydropyridine-3-carbonitrile Recrystallization->Product ColumnChromatography->Product

Caption: General experimental workflow for the four-component synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles[1]

Materials:

  • Appropriate aromatic or heteroaromatic aldehyde (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium acetate (excess, e.g., 8-10 mmol)

  • Ethanol (refluxing)

  • Dimethylformamide (DMF) for recrystallization (if needed)

Procedure:

  • A mixture of the aldehyde (1 mmol), substituted acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and an excess of ammonium acetate is prepared in refluxing ethanol.

  • The reaction mixture is heated at reflux for a period of 10 to 12 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The collected solid is washed with ethanol.

  • The crude product is then purified by either recrystallization from a suitable solvent system (e.g., a mixture of DMF/EtOH, 1:10 v/v) or by column chromatography on silica gel to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]

Protocol 2: Solvent-Free Synthesis of 4,6-Diaryl-3-cyano-2-pyridones[5]

Materials:

  • Aromatic alkene (0.01 mol)

  • Aromatic ketone (0.01 mol)

  • Ammonium acetate (0.01 mol)

  • Diethyl ether

  • Ethanol

Procedure:

  • A mixture of the aromatic alkene (0.01 mol), aromatic ketone (0.01 mol), and ammonium acetate (0.01 mol) is heated to 80 °C without any solvent.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction time is typically between 3 to 6 hours.

  • Once the reaction is complete, the crude product is cooled to room temperature.

  • The cooled product is washed several times with diethyl ether and ethanol.

  • The product is then filtered to yield the corresponding 4,6-diaryl-3-cyano-2-pyridone.[5]

Data Presentation

The following table summarizes the yields of various substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles synthesized via multicomponent reactions.

EntryR1 (from Aldehyde)R2 (from Acetophenone)Yield (%)Melting Point (°C)Reference
14-Fluorophenyl2-Methoxyphenyl71289-291[2]
22-Ethoxyphenyl4-Fluorophenyl64248-250[2]
3Furan-2-yl3-Fluorophenyl28248-250[2]
4PhenylPhenyl96298-300[6]
54-MethoxyphenylMethyl78242 (decomposed)[6]
63,4-DimethoxyphenylPhenyl81>280 (decomposed)[6]
73-NitrophenylPhenyl88>300 (decomposed)[6]
84-ChlorophenylNaphthalen-1-yl--[3]
9Thiophen-2-ylNaphthalen-1-yl81262-264[3]

Signaling Pathways and Logical Relationships

The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles can be conceptually understood through a series of condensation and cyclization reactions. The following diagram illustrates the logical relationship between the starting materials and the final product in the four-component synthesis.

Logical_Relationship Aldehyde Aldehyde Intermediate1 Chalcone-like Intermediate Aldehyde->Intermediate1 Acetophenone Acetophenone Derivative Acetophenone->Intermediate1 EthylCyanoacetate Ethyl Cyanoacetate Intermediate2 Michael Adduct EthylCyanoacetate->Intermediate2 AmmoniumAcetate Ammonium Acetate Cyclization Cyclization and Dehydration/Aromatization AmmoniumAcetate->Cyclization Intermediate1->Intermediate2 Intermediate2->Cyclization Product 2-Oxo-1,2-dihydropyridine- 3-carbonitrile Cyclization->Product

Caption: Logical pathway of the four-component synthesis.

Alternative Synthetic Routes

Conclusion

The synthesis of substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles is readily achievable through robust and high-yielding multicomponent reactions. The protocols outlined in this document provide a solid foundation for researchers to synthesize a diverse library of these valuable compounds for applications in drug discovery and development. The versatility of the starting materials allows for the generation of a wide array of derivatives for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a host of human diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Consequently, the development of potent and selective p38 MAP kinase inhibitors is of significant interest in drug discovery. The 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a promising pharmacophore for the inhibition of p38 MAP kinase. Compounds bearing this core structure have demonstrated significant inhibitory activity against p38α, the most well-characterized isoform.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the evaluation of this compound and its analogs as p38 MAP kinase inhibitors.

Biochemical Data

While specific quantitative data for this compound is not extensively available in the public domain, studies on the broader class of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated potent inhibitory activity against p38α MAP kinase. Several compounds from this class have shown IC50 values in the nanomolar range, with some exhibiting IC50s as low as 0.07 µM[1]. The data presented below is representative of this class of compounds and highlights their potential as p38 MAP kinase inhibitors.

Compound ClassTargetIC50 (µM)Assay TypeReference
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesp38α MAP KinaseAs low as 0.07In vitro kinase assay[1]

Experimental Protocols

Synthesis of this compound

A general and efficient one-pot multicomponent synthesis approach can be utilized for the preparation of this compound and its derivatives[2][3].

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent), acetophenone (1 equivalent), and ethyl cyanoacetate (1 equivalent) in ethanol.

  • Add a catalytic amount of ammonium acetate and a few drops of piperidine to the mixture.

  • Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired this compound.

  • Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against p38α MAP kinase using a luminescence-based assay that measures ADP production[4][5].

Materials:

  • Recombinant human p38α kinase

  • p38 MAP kinase substrate (e.g., ATF2 peptide)

  • This compound (test compound)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO control to the wells of a 384-well plate.

    • Add 2 µL of recombinant p38α kinase solution (at a predetermined optimal concentration in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the p38 substrate and ATP at their final desired concentrations in kinase buffer). The final reaction volume will be 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based p38 MAP Kinase Inhibition Assay (Western Blot)

This protocol outlines a method to assess the inhibitory effect of the test compound on p38 MAP kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate, such as ATF2[6][7][8].

Materials:

  • Cell line known to have an active p38 MAPK pathway (e.g., HeLa, A549, or NIH-3T3 cells)

  • Cell culture medium and supplements

  • This compound (test compound)

  • p38 MAP kinase activator (e.g., anisomycin, UV radiation, or TNF-α)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, anti-phospho-ATF2 (Thr71), anti-ATF2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 1 hour.

    • Stimulate the cells with a p38 MAP kinase activator for a predetermined time (e.g., 30 minutes with anisomycin).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ATF2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Normalize the phosphorylated protein levels to the total protein levels (e.g., total ATF2 or a loading control like GAPDH or β-actin).

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.

Visualizations

p38_MAPK_Signaling_Pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAP Kinase map2k->p38 phosphorylates downstream Downstream Targets (ATF2, MAPKAPK2) p38->downstream phosphorylates inhibitor 2-Oxo-6-phenyl-1,2-dihydro- pyridine-3-carbonitrile inhibitor->p38 inhibits response Cellular Responses (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.

in_vitro_assay_workflow start Start compound_prep Prepare serial dilutions of This compound start->compound_prep reaction_setup Set up kinase reaction: - Inhibitor - p38α enzyme - Substrate/ATP mix compound_prep->reaction_setup incubation Incubate at room temperature (60 min) reaction_setup->incubation adp_glo Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubation->adp_glo incubation2 Incubate at room temperature (40 min) adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent (Generate luminescence) incubation2->kinase_detection incubation3 Incubate at room temperature (30 min) kinase_detection->incubation3 read_plate Measure luminescence incubation3->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

Caption: Workflow for the in vitro p38 MAP kinase inhibition assay.

cell_based_assay_workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells pre_incubate Pre-incubate with test compound seed_cells->pre_incubate stimulate Stimulate with p38 activator (e.g., anisomycin) pre_incubate->stimulate cell_lysis Lyse cells and collect supernatant stimulate->cell_lysis western_blot Perform Western blot for phospho-ATF2 cell_lysis->western_blot analysis Quantify band intensity and analyze inhibition western_blot->analysis end End analysis->end

Caption: Workflow for the cell-based p38 MAP kinase inhibition assay.

References

Application Notes and Protocols: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a basis for the development of novel anticancer agents. Various derivatives of this core structure have exhibited potent cytotoxic activity against a range of human cancer cell lines. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides a summary of the reported in vitro anticancer activities of these compounds, along with detailed protocols for their evaluation in cancer cell line studies.

Antiproliferative Activity

Substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated for their cytotoxic effects across a diverse panel of human cancer cell lines. The data reveals that modifications at the N-1, C-4, and C-6 positions of the dihydropyridine ring significantly influence their anticancer potency and selectivity.

Quantitative Analysis of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of this compound against various cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Derivative 14a N-1 substitution with a phenylacetyl group and C-4 with a 4-chlorophenyl groupNCIH 460 (Large Cell Lung)0.025 ± 0.0026[1][2]
RKOP 27 (Colon)0.016 ± 0.002[1][2]
HeLa (Cervical)0.127 ± 0.025[1][2]
U937 (Histiocytic Lymphoma)0.422 ± 0.026[1][2]
SKMEL 28 (Melanoma)0.255 ± 0.002[1][2]
Compound 8 N-1, C-4, and C-6 trisubstitutedMCF7 (Breast)19.15[3][4]
Compound 16 N-1, C-4, and C-6 trisubstitutedMCF7 (Breast)17.34[3][4]
Compound 19 N-1, C-4, and C-6 trisubstitutedMCF7 (Breast)14.70[3][4]
Compound 24 1,4,6-trisubstituted derivativeHT29 (Colon)More active than Doxorubicin[4]
Compound 6 4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl) derivativeHT-29 (Colon)0.70[5]
Compound 4 4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl) derivativeMDA-MB-231 (Breast)4.6[5]
Compound 4c Cyanopyridine derivativeHepG2 (Hepatocellular)8.02 ± 0.38[6]
HCT-116 (Colon)7.15 ± 0.35[6]
Compound 4d Cyanopyridine derivativeHepG2 (Hepatocellular)6.95 ± 0.34[6]
Compound 8 Ethyl 2-(3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yloxy)acetateVariousPotent activity[7][8]
Compound 16 2-Amino-N'-(1-(3-cyano-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)pyridin-2-yl)ethylidene)acetohydrazideVariousPotent activity[7][8]

Note: The specific substitutions for some compounds are complex and are detailed in the cited literature.

Mechanism of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases and the induction of apoptosis.

Signaling Pathway Inhibition

Several studies have pointed towards the inhibition of key protein kinases as a primary mechanism of action. Notably, derivatives of this scaffold have been identified as inhibitors of:

  • PIM-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 by these compounds can lead to cell cycle arrest and apoptosis.[9][10]

  • EGFR and BRAFV600E: Certain derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, both of which are key drivers in the progression of several cancers.[4]

  • VEGFR-2: Some hybrids incorporating the dihydropyrimidine-5-carbonitrile scaffold have been designed as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), targeting both tumor cell proliferation and angiogenesis.

A simplified representation of the PIM-1 signaling pathway and its inhibition is depicted below.

PIM1_Pathway cluster_0 Upstream Signals cluster_1 PIM-1 Kinase Regulation cluster_2 Downstream Effects GrowthFactors Growth Factors JAK_STAT JAK/STAT Pathway GrowthFactors->JAK_STAT Cytokines Cytokines Cytokines->JAK_STAT PIM1 PIM-1 Kinase CellCycle Cell Cycle Progression (e.g., p21, p27) PIM1->CellCycle Apoptosis Inhibition of Apoptosis (e.g., BAD) PIM1->Apoptosis JAK_STAT->PIM1 Upregulation Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation allows Dihydropyridine 2-Oxo-dihydropyridine -3-carbonitrile Derivatives Dihydropyridine->PIM1 Inhibition

Caption: Inhibition of the PIM-1 signaling pathway by 2-oxo-dihydropyridine-3-carbonitrile derivatives.

Induction of Apoptosis

Cytotoxicity studies are often complemented by assays that elucidate the mechanism of cell death. For this compound derivatives, apoptosis is a commonly observed outcome. This can be confirmed by observing classic apoptotic markers such as caspase activation, DNA fragmentation, and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of this compound derivatives.

General Experimental Workflow

The evaluation of a novel compound typically follows a standardized workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.

experimental_workflow start Synthesized Compound (2-Oxo-dihydropyridine derivative) mtt MTT Assay (Cytotoxicity Screening) start->mtt ic50 Determine IC50 Values mtt->ic50 selectivity Selectivity Index (Cancer vs. Normal Cells) ic50->selectivity apoptosis Apoptosis Assays (e.g., Annexin V/PI) ic50->apoptosis For potent compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle For potent compounds conclusion Lead Compound Identification selectivity->conclusion western_blot Western Blotting (Protein Expression) apoptosis->western_blot cell_cycle->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->conclusion

Caption: General workflow for the in vitro evaluation of novel anticancer compounds.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and collect the cell pellet.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • The DNA content is measured, and the data is analyzed using cell cycle analysis software to determine the percentage of cells in each phase.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The extensive research into its derivatives has demonstrated potent and selective cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of crucial protein kinases and the induction of apoptosis. The protocols provided herein offer a standardized framework for the continued investigation and development of these promising compounds. Further in vivo studies are warranted to validate the therapeutic potential of the most active derivatives.

References

Application Notes and Protocols: Enhancing Bioactivity through Derivatization of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold. This versatile chemical structure serves as a key pharmacophore in the development of novel therapeutic agents with a broad range of biological activities, including anticancer and antimicrobial properties. The following sections outline synthetic strategies, biological evaluation methods, and key findings to guide researchers in this promising area of drug discovery.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of various biological targets, including kinases like PIM-1 and phosphodiesterases such as PDE3.[1][2] Modifications at various positions of the pyridine ring have led to the discovery of compounds with potent cytotoxic effects against a range of cancer cell lines and notable antimicrobial activity.[3][4] This document details the synthesis of several key derivatives and the protocols for evaluating their enhanced bioactivity.

Synthetic Derivatization Strategies

The derivatization of the this compound scaffold can be systematically approached to explore the structure-activity relationship (SAR). Key positions for modification include the N1 position of the dihydropyridine ring, the C4-aryl substituent, and the C2-oxo group.

A general synthetic workflow for the preparation of these derivatives is depicted below.

G cluster_synthesis Synthesis of the Core Scaffold cluster_derivatization Derivatization Reactions cluster_evaluation Biological Evaluation A Aryl Aldehyde E 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile (Core Scaffold) A->E One-pot reaction B 1-Phenylethanone B->E One-pot reaction C Ethyl Cyanoacetate C->E One-pot reaction D Ammonium Acetate D->E One-pot reaction F Alkylation/Arylation (e.g., with R-X) E->F G Modification of C2-oxo (e.g., with POCl3/PCl5) E->G I N1-Substituted Derivatives F->I J 2-Chloro Derivatives G->J H Further functionalization (e.g., with hydrazines, amines) K 2-Hydrazinyl & other C2-derivatives H->K L Anticancer Screening (e.g., MTT Assay) I->L M Antimicrobial Screening (e.g., MIC Determination) I->M N Enzyme Inhibition Assays (e.g., Kinase Assays) I->N J->H K->L K->M K->N

Caption: General workflow for synthesis and derivatization.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles)

This protocol describes a one-pot multicomponent reaction for the synthesis of the core scaffold.[5]

Materials:

  • Aryl aldehyde (e.g., 4-chlorobenzaldehyde or thiophene-2-carboxaldehyde)

  • 1-(Naphthalen-1-yl)ethanone

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1 mmol), 1-(naphthalen-1-yl)ethanone (1 mmol), and ethyl cyanoacetate (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of ammonium acetate and a few drops of piperidine to the mixture.

  • Stir the reaction mixture at ambient temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.[5]

  • Characterize the product using IR, NMR, and mass spectrometry.[5]

Protocol 2: Derivatization at the C2-Position (Synthesis of 2-Chloro and 2-Hydrazinyl Derivatives)

This protocol outlines the conversion of the 2-oxo group to a more reactive 2-chloro group, which can be further substituted.[5]

Materials:

  • 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅)

  • Hydrazine hydrate

  • Ethanol

Part A: Synthesis of 2-Chloropyridine Derivatives

  • A mixture of the 2-oxo-pyridine derivative (1 mmol), POCl₃ (5 mL), and PCl₅ (0.5 g) is heated under reflux for 3-4 hours.

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to afford the 2-chloro derivative.[5]

Part B: Synthesis of 2-Hydrazinylpyridine Derivatives

  • The 2-chloro derivative (1 mmol) is dissolved in ethanol (20 mL).

  • Hydrazine hydrate (2 mmol) is added, and the mixture is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with ethanol, and dried.[5]

Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized derivatives against various cancer cell lines.[2][5]

Materials:

  • Human cancer cell lines (e.g., NCI-H460, RKO, HeLa, U937, SK-MEL-28, HT-29)[2][5]

  • Normal human cells (e.g., PBMC) for selectivity assessment[5]

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cells in 96-well plates at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (final DMSO concentration should be <0.1%).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Bioactivity Data

The derivatization of the this compound scaffold has yielded compounds with potent biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of 2-Oxo-Pyridine Derivatives

CompoundCell LineIC₅₀ (nM)[5]
14a NCI-H460 (Lung Cancer)25 ± 2.6
RKO (Colon Cancer)16 ± 2
HeLa (Cervical Cancer)127 ± 25
U937 (Lymphoma)422 ± 26
SK-MEL-28 (Melanoma)255 ± 2
Control PBMC (Normal Cells)121,340 - 186,680

Table 2: PIM-1 Kinase and PDE3A Inhibition

CompoundTargetIC₅₀Reference
Ic PIM-1 Kinase111.01 nM[2][6][7]
IIc PIM-1 Kinase433.71 nM[2][6][7]
Id PDE3A27 µM[1]

Table 3: Antimicrobial Activity of Pyridine Derivatives

CompoundMicroorganismInhibition (%)Reference
11 S. aureus59.54[3][4]
15 S. aureus55.84[3][4]
9a E. coli64.81[4]
9c E. coli64.61[4]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound have been shown to exert their anticancer effects through the inhibition of key signaling molecules. One such target is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[1][2]

G cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase Apoptosis Apoptosis PIM1->Apoptosis Inhibits Proliferation Cell Proliferation PIM1->Proliferation Promotes Survival Cell Survival PIM1->Survival Promotes Derivative 2-Oxo-Pyridine Derivative (e.g., Ic) Derivative->PIM1 Inhibits

Caption: Inhibition of the PIM-1 signaling pathway.

By inhibiting PIM-1, these compounds can suppress downstream signaling cascades that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

Another identified target is Phosphodiesterase 3 (PDE3), which is overexpressed in some cancer cells.[1] Inhibition of PDE3 can lead to an increase in intracellular cyclic nucleotides (cAMP and cGMP), which can, in turn, activate signaling pathways that inhibit tumor cell growth and angiogenesis.[1]

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a framework for researchers to explore the vast chemical space around this core structure. The promising anticancer and antimicrobial activities of the reported derivatives, coupled with insights into their mechanisms of action, underscore the potential of this compound class in addressing significant unmet medical needs. Further derivatization and optimization efforts are warranted to identify clinical candidates with enhanced potency, selectivity, and drug-like properties.

References

High-Throughput Screening of 2-Oxo-Dihydropyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-oxo-dihydropyridine derivatives. This class of compounds has shown significant potential in drug discovery, with notable activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and as inhibitors of key kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

These guidelines are intended to offer researchers the necessary information to design and execute robust HTS campaigns to identify and characterize novel 2-oxo-dihydropyridine-based drug candidates.

Application Note 1: Screening for AMPA Receptor Antagonists

Therapeutic Rationale: Dysfunction of glutamatergic neurotransmission, largely mediated by AMPA receptors, is implicated in the pathophysiology of epilepsy and other neurological disorders.[1] Non-competitive AMPA receptor antagonists can offer a therapeutic strategy to dampen excessive excitatory signaling. The 2-oxo-dihydropyridine scaffold has proven to be a valuable chemical starting point for the development of such antagonists, exemplified by the approved anti-epileptic drug perampanel.[1][2][3][4]

Screening Approach: A primary HTS campaign for AMPA receptor antagonists typically involves a cell-based assay that measures the influx of calcium (Ca2+) following receptor activation by an agonist like glutamate. Compounds that inhibit this Ca2+ influx are identified as potential antagonists.

Application Note 2: Identification of Novel Anti-Cancer Agents Targeting EGFR and VEGFR-2

Therapeutic Rationale: The EGFR and VEGFR-2 signaling pathways are critical drivers of tumor growth, proliferation, and angiogenesis.[5] Overexpression and mutations in these receptor tyrosine kinases are common in various cancers.[5] Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. Certain 2-oxo-pyridine derivatives have demonstrated potent inhibitory activity against these kinases, making them an interesting class of compounds for oncology drug discovery.[5]

Screening Approach: A multi-tiered HTS approach is recommended. A primary screen could involve a biochemical assay to directly measure the inhibition of EGFR and VEGFR-2 kinase activity. Active compounds would then be progressed to secondary cell-based assays to assess their anti-proliferative and cytotoxic effects on cancer cell lines.

Data Presentation: Summary of Quantitative HTS Data

The following tables summarize representative quantitative data for 2-oxo-dihydropyridine and 2-oxo-pyridine derivatives from HTS assays.

Table 1: AMPA Receptor Antagonist Activity of a 2-Oxo-Dihydropyridine Derivative

Compound NameDerivative ClassAssay TypeTargetIC50 (nM)
Perampanel1,3,5-triaryl-1H-pyridin-2-oneAMPA-induced Ca2+ influxAMPA Receptor60[1]

Table 2: Anti-Proliferative and Kinase Inhibitory Activity of 2-Oxo-Pyridine Derivatives

Compound IDDerivative ClassCell LineCytotoxicity IC50 (µM)Kinase TargetKinase Inhibition IC50 (µM)
Compound 72-oxo-1’H-spiro-indoline-3,4’-pyridineCaco-27.83 ± 0.50[5]EGFR0.124 ± 0.009[5]
VEGFR-20.221 ± 0.009[5]
Compound 83’-(ethyl carboxylate)-2-oxo-1’H spiro-indoline-3,4’-pyridineCaco-213.61 ± 1.20[5]--
Compound 24,6-dimethyl-2-oxo-pyridineCaco-241.49 ± 2.50[5]--
Doxorubicin (Control)-Caco-212.49 ± 1.10[5]--
Erlotinib (Control)---EGFR0.033 ± 0.002[5]
Sorafenib (Control)---VEGFR-20.043 ± 0.002[5]

Experimental Protocols

Protocol 1: High-Throughput Calcium Flux Assay for AMPA Receptor Antagonists

Objective: To identify and characterize 2-oxo-dihydropyridine derivatives that act as antagonists of the AMPA receptor by measuring their ability to inhibit glutamate-induced calcium influx in a recombinant cell line.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human GluA2 AMPA receptor subunit.

  • 2-Oxo-Dihydropyridine Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium Indicator Dye: Fluo-8 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: L-Glutamate.

  • Control Compounds: Perampanel (positive control), DMSO (negative control).

  • Liquid Handling: Automated liquid handler.

  • Plate Reader: Fluorescence imaging plate reader (e.g., FLIPR, FDSS) capable of kinetic reading.

Procedure:

  • Cell Plating:

    • Harvest and resuspend HEK293-GluA2 cells in cell culture medium.

    • Using an automated liquid handler, dispense 20,000 cells per well into 384-well assay plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the 2-oxo-dihydropyridine library compounds and control compounds in assay buffer.

    • Transfer the diluted compounds to the cell plate.

    • Incubate at room temperature for 15-30 minutes.

  • Dye Loading:

    • Prepare a loading solution of Fluo-8 AM in assay buffer.

    • Add the dye solution to the cell plate and incubate for 30-60 minutes at 37°C.

  • Calcium Flux Measurement:

    • Place the assay plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Add a solution of L-glutamate (at a final concentration corresponding to its EC80) to all wells simultaneously using the plate reader's integrated liquid handling.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for EGFR/VEGFR-2 Inhibitors

Objective: To identify and quantify the inhibitory activity of 2-oxo-dihydropyridine derivatives against EGFR and VEGFR-2 kinases in a biochemical HTRF assay format.

Materials and Reagents:

  • Enzymes: Recombinant human EGFR and VEGFR-2 kinase domains.

  • Substrate: Tyrosine kinase substrate peptide labeled with a fluorescent acceptor (e.g., d2).

  • Antibody: Europium cryptate-labeled anti-phosphotyrosine antibody (fluorescence donor).

  • ATP: Adenosine triphosphate.

  • 2-Oxo-Dihydropyridine Library: 10 mM stock solutions in DMSO.

  • Assay Plates: 384-well, low-volume, white plates.

  • Kinase Reaction Buffer: Commercially available or laboratory-prepared buffer typically containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.

  • Control Compounds: Erlotinib (for EGFR), Sorafenib (for VEGFR-2) as positive controls; DMSO as a negative control.

  • Liquid Handling: Automated liquid handler.

  • Plate Reader: HTRF-compatible plate reader.

Procedure:

  • Compound Plating:

    • Dispense nanoliter volumes of the 2-oxo-dihydropyridine library and control compounds into the 384-well assay plates.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase (EGFR or VEGFR-2), the d2-labeled substrate, and ATP in kinase reaction buffer.

    • Add the master mix to the compound-containing plates to initiate the kinase reaction.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Prepare a detection mix containing the europium-labeled anti-phosphotyrosine antibody in detection buffer.

    • Add the detection mix to the assay plates to stop the kinase reaction and initiate the HTRF signal development.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader, measuring emission at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor emission / donor emission).

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Generate concentration-response curves and calculate IC50 values for active compounds.

Protocol 3: Cell-Based Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of hit compounds from the primary screen on cancer cell lines.

Materials and Reagents:

  • Cell Lines: e.g., Caco-2 (colorectal adenocarcinoma), A549 (non-small cell lung cancer), or other relevant cancer cell lines.

  • Active Compounds: Selected 2-oxo-dihydropyridine derivatives from primary screens.

  • Assay Plates: 96- or 384-well, clear, sterile, tissue culture-treated plates.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., EMEM for Caco-2) supplemented with 10% or 20% FBS and 1% Penicillin-Streptomycin.

  • Cytotoxicity Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.

  • Control Compounds: Doxorubicin or Staurosporine (positive control), DMSO (negative control).

  • Liquid Handling: Automated or manual multi-channel pipettes.

  • Plate Reader: Luminometer or spectrophotometer, depending on the chosen reagent.

Procedure:

  • Cell Plating:

    • Seed the cancer cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls.

    • Add the compounds to the cells and incubate for a defined period (e.g., 48-72 hours).

  • Viability Measurement:

    • Add the cytotoxicity reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

  • Data Acquisition:

    • Measure the luminescence or absorbance using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percent viability against the compound concentration and determine the IC50 value for each compound.

Mandatory Visualizations

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (GluA2 Subunit) Glutamate->AMPAR Binds Ca_ion Ca²⁺ AMPAR->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_ion->Downstream Activates Plasticity Synaptic Plasticity Downstream->Plasticity Modulates Oxo_DHP 2-Oxo-dihydropyridine Antagonist Oxo_DHP->AMPAR Inhibits

Caption: AMPA Receptor Signaling and Point of Inhibition.

EGFR_VEGFR2_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT Proliferation Proliferation Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis Migration PI3K_AKT->Angiogenesis Inhibitor 2-Oxo-pyridine Inhibitor Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: EGFR/VEGFR-2 Signaling and Points of Inhibition.

HTS_Workflow Start Start: 2-Oxo-dihydropyridine Compound Library Primary_Screen Primary HTS Start->Primary_Screen Biochemical Biochemical Assay (e.g., Kinase Assay) Primary_Screen->Biochemical Option 1 Cell_Based Cell-Based Assay (e.g., Ca²⁺ Flux) Primary_Screen->Cell_Based Option 2 Hit_ID Hit Identification (Potency & Efficacy) Biochemical->Hit_ID Cell_Based->Hit_ID Secondary_Screen Secondary Assays Hit_ID->Secondary_Screen Cytotoxicity Cytotoxicity/ Viability Assays Secondary_Screen->Cytotoxicity Selectivity Selectivity Profiling Secondary_Screen->Selectivity Hit_to_Lead Hit-to-Lead Optimization Cytotoxicity->Hit_to_Lead Selectivity->Hit_to_Lead End Lead Candidate Hit_to_Lead->End

Caption: General HTS Workflow for 2-Oxo-dihydropyridines.

References

Application Notes and Protocols for Purity Characterization of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its pyridinone scaffold, which is present in numerous biologically active molecules.[1][2] The purity of this compound is of paramount importance as impurities can affect its biological activity, toxicity, and physicochemical properties. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using a suite of orthogonal analytical techniques.

Orthogonal Analytical Approach to Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a thorough evaluation of the purity of this compound. This multi-faceted approach ensures the detection and quantification of a wide range of potential impurities, including residual starting materials, by-products, isomers, and degradation products. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification of the main component and impurities (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Elemental Analysis (EA): To confirm the elemental composition and provide a fundamental measure of purity.

The logical relationship between these techniques in establishing the purity of the target compound is illustrated in the following diagram.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Provided Compound This compound HPLC HPLC Compound->HPLC Separates NMR NMR (1H, 13C, qNMR) Compound->NMR Analyzes GCMS GC-MS Compound->GCMS Screens for EA Elemental Analysis Compound->EA Determines Purity Chromatographic Purity (%) HPLC->Purity Structure Structural Confirmation Quantitative Purity (qNMR) NMR->Structure Volatiles Volatile Impurities GCMS->Volatiles Composition Elemental Composition (%) EA->Composition

Figure 1: Logical relationship of analytical techniques.

Experimental Protocols and Data Presentation

The following sections provide detailed protocols for each analytical technique. A comprehensive workflow for the purity characterization is depicted below.

Purity_Characterization_Workflow start Sample of this compound hplc HPLC Analysis start->hplc Non-volatile impurities nmr NMR Analysis (1H, 13C) start->nmr Structural identity gcms GC-MS Analysis start->gcms Volatile impurities ea Elemental Analysis start->ea Elemental composition data_analysis Data Integration and Purity Calculation hplc->data_analysis qnmr Quantitative NMR (qNMR) nmr->qnmr If high purity confirmed gcms->data_analysis ea->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Figure 2: Overall workflow for purity characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from its non-volatile impurities. A reversed-phase method is generally suitable for a compound with the polarity of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Based on the structure, a wavelength of around 254 nm is a reasonable starting point. A PDA detector is recommended to monitor for co-eluting impurities.

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time of Main Peak (min)To be determined
Purity by Area %> 99.0%
Resolution (Main Peak vs. Closest Impurity)> 2.0
Tailing Factor0.8 - 1.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a specific certified reference standard of the analyte.[3][4][5]

Experimental Protocol (Qualitative):

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR (COSY, HSQC, HMBC) for full structural assignment if required.

Data Presentation (¹H and ¹³C NMR):

The following table presents expected chemical shifts based on related structures. Actual values should be determined experimentally.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridinone-HSinglet, ~6.8-7.2~105-110
Phenyl-HMultiplet, ~7.4-8.0~128-135
C=O-~160-165
C-CN-~115-120
C-Phenyl-~150-155
Phenyl-C-~128-135

Quantitative NMR (qNMR) Protocol:

qNMR provides a direct measurement of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and weight.[6][7]

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a specific amount of the internal standard into a vial.

    • Accurately weigh (to 0.01 mg) a specific amount of the this compound sample into the same vial.

    • Add a known volume of deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify and quantify volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • The concentration should be optimized to avoid column overloading while ensuring the detection of trace impurities.

Data Presentation:

Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal or external standard method.

ImpurityRetention Time (min)Identification MethodConcentration (ppm or %)
e.g., PyridineTo be determinedMS Library MatchTo be determined
e.g., BenzeneTo be determinedMS Library MatchTo be determined
Elemental Analysis (EA)

Elemental analysis provides a fundamental assessment of purity by comparing the experimentally determined elemental composition (C, H, N) to the theoretical values.[1][8][9]

Experimental Protocol:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh 1-2 mg of the dry sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Presentation:

The molecular formula for this compound is C₁₂H₈N₂O, with a molecular weight of 196.21 g/mol .[10][11]

ElementTheoretical %Experimental %Deviation (%)
Carbon (C)73.46To be determined< ±0.4
Hydrogen (H)4.11To be determined< ±0.4
Nitrogen (N)14.28To be determined< ±0.4

A deviation of less than ±0.4% between the theoretical and experimental values is generally considered acceptable for a pure compound.

Summary and Conclusion

The purity of this compound should be assessed using a combination of orthogonal analytical techniques. HPLC is the primary method for determining chromatographic purity from non-volatile impurities. NMR spectroscopy provides essential structural confirmation and can be used for highly accurate quantitative purity determination (qNMR). GC-MS is crucial for identifying and quantifying volatile and semi-volatile impurities. Finally, elemental analysis offers a fundamental confirmation of the elemental composition. By employing these methods in a structured workflow, researchers, scientists, and drug development professionals can confidently establish the purity of this important chemical entity, ensuring the reliability and reproducibility of their research and development efforts.

References

Application Notes and Protocols for Novel Anticancer Agents Derived from 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis and evaluation of novel anticancer agents based on the 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold. This class of compounds has demonstrated significant cytotoxic effects against a variety of cancer cell lines, suggesting their potential as a new avenue for cancer therapy.

Introduction

The pyridine ring is a fundamental structural motif in many compounds with significant biological activities, including antitumor properties.[1][2] Specifically, derivatives of this compound have emerged as a promising class of anticancer agents. These compounds can be synthesized through efficient multicomponent reactions and subsequently modified to generate a diverse library of analogues. Various derivatives have exhibited potent cytotoxic activity against numerous cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs.[3] Mechanistic studies suggest that these compounds may exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by kinases like PIM-1, VEGFR-2, and HER-2, as well as by inducing apoptosis.[4][5][6]

Data Presentation

The following tables summarize the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity Data (IC50) of Selected Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5a MCF-71.77Taxol-
5e MCF-71.39Taxol-
5a HepG22.71Taxol-
6b HepG22.68Taxol-
8 MCF-719.15Doxorubicin3.94
16 MCF-717.34Doxorubicin3.94
19 MCF-714.70Doxorubicin3.94
12d HepG-2 & Caco-2comparable to DoxorubicinDoxorubicin-
24 HT292.5x more active than DoxorubicinDoxorubicin-

Table 2: In Vitro Cytotoxicity Data (IC50) of Derivative 14a

Cancer Cell LineIC50 (nM)
NCIH 460 (Lung)25 ± 2.6
RKOP 27 (Colon)16 ± 2
HeLa (Cervical)127 ± 25
U937 (Lymphoma)422 ± 26
SKMEL 28 (Melanoma)255 ± 2

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a one-pot multicomponent synthesis.[2][7]

Materials:

  • Appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Aryl methyl ketone (e.g., 1-(naphthalen-1-yl)ethanone)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar amounts of the aromatic aldehyde, aryl methyl ketone, and ethyl cyanoacetate in ethanol.

  • Add a catalytic amount of ammonium acetate and a few drops of piperidine to the mixture.

  • Reflux the reaction mixture for 6-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid precipitate is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., dioxane or ethanol).

  • Confirm the structure of the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, Caco-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours in a CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[6]

Materials:

  • Human cancer cell line (e.g., Caco-2)

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action and experimental workflows.

anticancer_mechanism cluster_compound 2-Oxo-pyridine Derivative cluster_cell Cancer Cell Compound 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile PIM1 PIM-1 Kinase Compound->PIM1 Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition HER2 HER-2 Compound->HER2 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Suppression Bax Bax (Pro-apoptotic) Compound->Bax Activation Proliferation Cell Proliferation PIM1->Proliferation VEGFR2->Proliferation HER2->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: Proposed mechanism of anticancer action.

synthesis_workflow start Start Materials: Aromatic Aldehyde, Aryl Methyl Ketone, Ethyl Cyanoacetate reaction One-Pot Multicomponent Reaction (Ethanol, Ammonium Acetate, Piperidine, Reflux) start->reaction filtration Filtration and Washing reaction->filtration purification Recrystallization filtration->purification characterization Structural Characterization (IR, NMR, Mass Spec) purification->characterization product 2-Oxo-6-phenyl-1,2-dihydropyridine- 3-carbonitrile Derivative characterization->product

Caption: General synthesis workflow.

cytotoxicity_workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds (Varying Concentrations) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve Formazan with DMSO incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate Cell Viability and IC50 Values read->analyze

Caption: MTT cytotoxicity assay workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield in the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Reagent Quality: Ensure the purity and reactivity of your starting materials. Impurities in benzaldehyde, acetophenone, or ethyl cyanoacetate can lead to side reactions and inhibit the formation of the desired product. Use freshly distilled benzaldehyde if it has been stored for a long time, as it can oxidize to benzoic acid.

    • Catalyst Activity: The choice and amount of catalyst are crucial. For the one-pot synthesis, catalysts like piperidine or ammonium acetate are commonly used.[1][2] Ensure the catalyst is not old or deactivated. You may need to optimize the catalyst loading.

    • Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Solvent Choice: The solvent plays a significant role in the reaction. Ethanol is a commonly used solvent for this synthesis.[1][2] Ensure the solvent is of appropriate grade and anhydrous if required by the specific protocol.

    • Stoichiometry: Verify the molar ratios of your reactants. An incorrect ratio can lead to the formation of side products and a lower yield of the desired compound.

Issue 2: Formation of Multiple Side Products

  • Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired product. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of multiple side products is a common issue in multi-component reactions. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.

    • Knoevenagel Condensation: A common side reaction is the Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate. This can be minimized by controlling the order of addition of reactants or by using a less reactive catalyst.

    • Chalcone Formation: The reaction between benzaldehyde and acetophenone can lead to the formation of chalcone (1,3-diphenylprop-2-en-1-one). While this is an intermediate in some synthetic routes, its accumulation can reduce the yield of the final product.

    • Self-Condensation: Acetophenone can undergo self-condensation under basic conditions.

    • Michael Addition Byproducts: Undesired Michael additions can occur, leading to a complex mixture of products.

    To minimize these side reactions, consider a step-wise approach where the chalcone is first synthesized and then reacted with ethyl cyanoacetate and a nitrogen source. Alternatively, in a one-pot synthesis, carefully control the reaction temperature and catalyst concentration.

Issue 3: Difficulty in Product Purification

  • Question: I am finding it challenging to purify the final product from the reaction mixture. What are the recommended purification methods?

  • Answer: Purifying this compound can be challenging due to the presence of polar byproducts.

    • Crystallization: This is often the most effective method for purifying the solid product. A suitable solvent system needs to be identified. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or mixtures of ethanol and water.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically employed. The polarity of the eluent should be optimized based on the TLC analysis of the crude product.

    • Washing: Before recrystallization or chromatography, washing the crude product with a suitable solvent can help remove some of the impurities. For example, washing with cold diethyl ether can remove non-polar impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route for this compound?

    • A1: A widely used and efficient method is a one-pot, three-component reaction involving benzaldehyde, acetophenone, and ethyl cyanoacetate in the presence of a base like ammonium acetate or piperidine.[1][2][3]

  • Q2: What are the typical yields for this synthesis?

    • A2: Reported yields for analogous 2-oxo-diaryl-dihydropyridine-3-carbonitriles using one-pot methods are often in the range of 80-95%.[1][4] However, the yield can vary significantly depending on the specific substrates and reaction conditions.

  • Q3: Can I use other catalysts besides piperidine or ammonium acetate?

    • A3: Yes, other basic catalysts can be used. Some studies have explored the use of natural product-based catalysts like betaine and guanidine carbonate. The choice of catalyst can influence the reaction rate and yield, so optimization may be necessary.

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the compound can also be a good indicator of its purity.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of 2-Oxo-diaryl-dihydropyridine-3-carbonitriles

CatalystSolventTemperatureTimeYield (%)Reference
Ammonium Acetate / PiperidineEthanolAmbient-81-88[1][2]
----Excellent[3]
----88-96[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile [3]

This protocol describes a general method for the multi-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

Materials:

  • Appropriate acetophenone (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol

Procedure:

  • A mixture of the acetophenone (1 mmol), aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in ethanol is prepared.

  • The reaction mixture is refluxed for a specified period, monitoring the progress by TLC.

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is washed with water and then with cold ethanol.

  • The product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Catalyst Assess Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Optimize Reaction Temperature and Time Start->Check_Conditions Check_Solvent Ensure Appropriate Solvent is Used Start->Check_Solvent Purification Improve Purification Method Check_Reagents->Purification Check_Catalyst->Purification Check_Conditions->Purification Check_Solvent->Purification

Caption: A logical workflow for diagnosing and resolving issues of low product yield.

Diagram 2: Synthetic Pathway for this compound

Synthesis_Pathway cluster_reactants Reactants Benzaldehyde Benzaldehyde Reaction One-Pot Reaction (e.g., in Ethanol, Reflux) Benzaldehyde->Reaction Acetophenone Acetophenone Acetophenone->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction AmmoniumAcetate Ammonium Acetate (Catalyst) AmmoniumAcetate->Reaction Product This compound Reaction->Product

Caption: The one-pot synthetic route to the target molecule from common starting materials.

References

Technical Support Center: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently cited purification methods in the literature are recrystallization and washing the crude product with various solvents. Common solvents used for washing and recrystallization include methanol, dichloromethane, and DMSO/DMF mixtures.[1] The choice of solvent depends on the specific impurities present in the crude material.

Q2: My purified product is still showing impurities in the NMR spectrum. What are the likely contaminants?

A2: Impurities can arise from unreacted starting materials, side products, or residual solvents. Depending on the synthetic route, common starting materials that might persist include chalcones, 2-cyanoacetamide, or related active methylene nitriles.[1][2] Side reactions could lead to the formation of isomers or related pyridine derivatives. Residual high-boiling solvents like DMSO or DMF from the reaction or recrystallization are also a common issue.

Q3: What is a typical yield and melting point for pure this compound?

A3: Reported yields and melting points can vary based on the specific synthetic protocol and the purity of the final product. The table below summarizes data for the target compound and some of its derivatives.

CompoundYieldMelting Point (°C)
2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile96%298-300
4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile94%>290 (decomposes)
4-(3-nitrophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile88%>300 (decomposes)
2-oxo-6-phenyl-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile90%215-216
4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile--
4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile88%184-186
6-(Naphthalen-1-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile81%262-264

Note: The target compound is a specific derivative within this class. The table provides a range of data for closely related structures to give an indication of expected outcomes.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield After Precipitation/Recrystallization

If you are experiencing a lower than expected yield after precipitating or recrystallizing your product, consider the following troubleshooting steps.

Potential Causes & Solutions:

  • Product is soluble in the washing solvent: The product might have some solubility in the solvent used for washing or precipitation (e.g., methanol).

    • Solution: Minimize the amount of solvent used for washing. Ensure the washing solvent is ice-cold to decrease solubility. Try a different solvent in which the product is known to be less soluble.

  • Incomplete precipitation: The product may not have fully precipitated out of the reaction mixture.

    • Solution: After adding the anti-solvent (e.g., methanol), cool the mixture in an ice bath for an extended period to maximize precipitation. Gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Premature precipitation of impurities: Impurities may have co-precipitated with the product.

    • Solution: A careful recrystallization is necessary. Dissolve the crude product in a minimal amount of a suitable hot solvent (like DMSO or DMF) and allow it to cool slowly.[1] If the product crystallizes too quickly, impurities can be trapped.

Issue 2: Persistent Yellow or Brown Color in the Final Product

A persistent color in your this compound, which is often reported as a white or pale-yellow solid, suggests the presence of impurities.[3][4]

Potential Causes & Solutions:

  • Formation of colored by-products: The reaction conditions, especially high temperatures, might lead to the formation of colored impurities.

    • Solution 1: Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing the solution to cool and crystallize.

    • Solution 2: Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from colored impurities.

Issue 3: Oily Product Instead of a Crystalline Solid

Obtaining an oil instead of a solid product after the workup can be due to several factors.

Potential Causes & Solutions:

  • Presence of residual solvent: High-boiling solvents like DMSO or DMF can be difficult to remove and may result in an oily product.

    • Solution: After filtration, wash the product thoroughly with a lower-boiling solvent in which the product is insoluble (e.g., diethyl ether or cold methanol) to remove residual high-boiling solvents. Dry the product under high vacuum for an extended period.

  • Product is a low-melting solid or an amorphous solid: The product itself might have a low melting point or may not have crystallized properly.

    • Solution: Try to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent dropwise until turbidity is observed. Allow the solution to stand, possibly in the refrigerator or freezer, to promote crystallization. Sonication can also sometimes induce crystallization.

Experimental Protocols

Protocol 1: General Synthesis and Precipitation

This protocol is a generalized procedure based on several literature reports for the synthesis of this compound derivatives.[1][4]

  • Reaction Setup: In a sealed tube, combine the appropriate chalcone (1.0 equiv), 2-cyanoacetamide (1.0-1.2 equiv), and a base catalyst such as DABCO or ammonium acetate (0.2-1.0 equiv) in a minimal amount of a high-boiling solvent like DMSO or ethanol.

  • Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 2 to 24 hours. The optimal time and temperature will depend on the specific substrates.

  • Precipitation: After cooling the reaction mixture to room temperature, add an anti-solvent such as methanol to precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with the same anti-solvent (e.g., methanol) and then with a more nonpolar solvent like dichloromethane to remove soluble impurities.

  • Drying: Dry the isolated solid under vacuum to remove residual solvents.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of DMSO and DMF has been reported to be effective for obtaining single crystals.[1]

  • Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. For better crystal formation, the cooling process can be further slowed down by placing the flask in a warm water bath that is allowed to cool to ambient temperature.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Combine Reactants (Chalcone, Cyanoacetamide, Catalyst) in Solvent (e.g., DMSO) heat Heat Reaction Mixture (e.g., 80-120°C) start->heat cool Cool to Room Temperature heat->cool precipitate Add Anti-Solvent (e.g., Methanol) cool->precipitate filter_wash Filter and Wash Solid (Methanol, Dichloromethane) precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry recrystallize Recrystallize from (e.g., DMSO/DMF) dry->recrystallize If impurities persist final_product Pure Product dry->final_product If pure recrystallize->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Chromatography start Crude Product Obtained check_purity Check Purity (NMR, TLC) start->check_purity is_pure Is it Pure? check_purity->is_pure pure_product Pure Product is_pure->pure_product Yes impure_product Impurities Detected is_pure->impure_product No recrystallize Perform Recrystallization impure_product->recrystallize check_purity2 Check Purity Again recrystallize->check_purity2 is_pure2 Is it Pure Now? check_purity2->is_pure2 is_pure2->pure_product Yes chromatography Column Chromatography is_pure2->chromatography No chromatography->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

common side products in dihydropyridine synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydropyridine Synthesis

Welcome to the technical support center for dihydropyridine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of dihydropyridine compounds, particularly those synthesized via the Hantzsch reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Hantzsch dihydropyridine synthesis?

A1: The Hantzsch synthesis, while robust, can generate several common impurities. The primary side products include:

  • Oxidized Pyridine Derivatives: The 1,4-dihydropyridine (1,4-DHP) product is susceptible to oxidation, leading to the formation of the corresponding aromatic pyridine derivative.[1][2] This process can be accelerated by exposure to air, light, or oxidizing agents.[1]

  • Unreacted Starting Materials: Residual amounts of the aldehyde, β-keto ester (e.g., ethyl acetoacetate), and the nitrogen donor (e.g., ammonium acetate) may remain in the crude product.[3][4]

  • Reaction Intermediates: Depending on reaction conditions, intermediates such as Knoevenagel condensation products (arylidene compounds) or enamine intermediates may persist.[5]

  • Other Isomers: In some cases, minor amounts of other isomers, such as 1,2-dihydropyridines, may be formed.[6]

Q2: My purified dihydropyridine product is yellow, even after recrystallization. What causes this and how can I fix it?

A2: A persistent yellow color often indicates the presence of colored impurities that co-crystallize with your product. To address this, you can use activated charcoal during recrystallization. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Use charcoal sparingly, as it can adsorb some of the desired product.[7]

Q3: How can I prevent the oxidation of my 1,4-dihydropyridine product to the pyridine derivative during purification?

A3: Oxidation is a common issue due to the inherent chemical properties of the dihydropyridine ring.[1] To minimize this side reaction:

  • Protect from Light: Perform purification steps, especially column chromatography, with the apparatus wrapped in aluminum foil or in a darkened fume hood.[8]

  • Avoid Excessive Heat: Use the minimum amount of heat necessary for dissolution during recrystallization.

  • Work Under Inert Atmosphere: When possible, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can reduce contact with atmospheric oxygen.

Q4: I am not getting good separation of my product from an impurity using column chromatography. What can I do?

A4: Poor separation can be due to several factors. First, ensure you have optimized the solvent system using Thin-Layer Chromatography (TLC). The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4.[8] If separation is still difficult, consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[9] This can help resolve compounds with close Rf values.

Troubleshooting Guides

Guide 1: Recrystallization Issues

This guide addresses common problems encountered during the purification of dihydropyridines by recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" 1. The solution is cooling too quickly. 2. The boiling point of the solvent is lower than the melting point of the solute. 3. The solution is supersaturated with impurities.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of additional hot solvent. 3. Try a different recrystallization solvent or solvent system.[7]
No Crystals Form 1. The solution is not sufficiently saturated. 2. The solution is cooling too slowly. 3. Lack of nucleation sites.1. Evaporate some of the solvent to increase concentration and re-cool. 2. Cool the flask in an ice bath to induce crystallization.[10] 3. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[11]
Low Recovery Yield 1. Too much solvent was used for dissolution. 2. Crystals were washed with a solvent at room temperature. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[11] 2. Wash the collected crystals with a small amount of ice-cold solvent.[7] 3. Preheat the funnel and filter paper before hot filtration to prevent cooling.
Product Degrades The dihydropyridine is sensitive to prolonged heating in the chosen solvent.Select a solvent with a lower boiling point or minimize the time the solution spends at high temperatures.
Guide 2: Column Chromatography Issues

This guide provides solutions for common problems during chromatographic purification of dihydropyridines.

Problem Potential Cause(s) Recommended Solution(s)
Compound Stuck on Column 1. The mobile phase is not polar enough. 2. The compound has low solubility in the mobile phase and has precipitated.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[8] 2. Ensure the sample is fully dissolved before loading. If necessary, dissolve the sample in a minimal amount of a stronger, compatible solvent for loading.[8]
Asymmetric Peaks (Tailing) 1. The column is overloaded with the sample. 2. The compound is interacting too strongly with the stationary phase (e.g., acidic silica).1. Use a larger column or load less sample. 2. For acid-sensitive compounds, deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[9]
Co-elution of Product and Impurity The polarity of the product and impurity are too similar for the chosen solvent system.1. Use a shallower solvent gradient to improve resolution.[9] 2. Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system (e.g., dichloromethane/methanol).
Multiple Peaks for a Pure Compound 1. On-column degradation (e.g., oxidation). 2. Presence of tautomers or isomers.1. Protect the column from light.[8] 2. Verify compound stability under the chosen chromatographic conditions.[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol)

This protocol provides a general method for recrystallizing Hantzsch 1,4-dihydropyridine esters from ethanol.[7]

  • Dissolution: Place the crude dihydropyridine product into an Erlenmeyer flask with a boiling chip. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If needed, add small additional portions of hot ethanol to achieve a clear solution.[7]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 15-30 minutes.[7]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove soluble impurities.[7]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a desiccator under vacuum.[7]

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of dihydropyridines using silica gel flash column chromatography.[8]

  • Solvent System Selection: Use TLC to identify an appropriate mobile phase, typically a mixture of hexane and ethyl acetate. The target compound should have an Rf of ~0.2-0.4 for optimal separation.[8]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack, ensuring a level and crack-free bed. Add a thin layer of sand on top of the silica.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel. Let the solvent level drop to the top of the sand layer.[12]

  • Elution: Carefully add the mobile phase to the top of the column. Begin elution, protecting the column from light by wrapping it in aluminum foil.[8] Collect fractions sequentially.

  • Monitoring and Isolation: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified dihydropyridine.[8]

Visualized Workflows and Logic Diagrams

G General Workflow for Dihydropyridine Synthesis and Purification A Hantzsch Reaction (Aldehyde + β-Keto Ester + NH3 Source) B Crude Product Isolation (e.g., Filtration, Extraction) A->B C Purity Assessment (TLC, NMR) B->C D Is Purity >95%? C->D Check E Purification Required D->E No F Final Pure Product D->F Yes G Recrystallization E->G H Column Chromatography E->H G->C Re-assess H->C Re-assess

Caption: General workflow for synthesis and purification.

G Troubleshooting Recrystallization Start Crude DHP in Hot Solvent Q1 Does it fully dissolve? Start->Q1 A1_Yes Cool solution slowly Q1->A1_Yes Yes A1_No Add more hot solvent Q1->A1_No No Q3 Does it 'oil out'? A1_Yes->Q3 A1_No->Q1 Q2 Do crystals form? A2_Yes Collect crystals via filtration Q2->A2_Yes Yes A2_No Induce Crystallization (Scratch flask, seed crystal, ice bath) Q2->A2_No No A2_No->Q2 Q3->Q2 No A3_Yes Reheat, add more solvent, cool slower Q3->A3_Yes Yes A3_Yes->A1_Yes

Caption: Decision tree for recrystallization issues.

G Purification by Column Chromatography A Select Solvent System via TLC (Target Rf ≈ 0.2-0.4) B Pack Column with Silica Gel Slurry A->B C Load Crude Product B->C D Elute with Mobile Phase (Protect from light) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified DHP H->I

Caption: Workflow for column chromatography purification.

References

optimizing reaction conditions for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommendation
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Increase reaction time or temperature.- Verify the catalyst is active and used in the correct amount.
Sub-optimal solvent- Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF).
Incorrect stoichiometry- Carefully check the molar ratios of reactants.
Formation of Multiple Products/Side Reactions Non-specific catalysis- Use a milder catalyst or reduce the catalyst loading.- Optimize the reaction temperature to favor the desired product.
Presence of impurities- Purify starting materials before use.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent- After reaction completion, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture.
Oily or impure solid product- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).- Employ column chromatography for purification if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved through a one-pot, multi-component reaction involving an aromatic aldehyde (benzaldehyde), an active methylene compound (malononitrile or ethyl cyanoacetate), and a ketone (acetophenone) in the presence of a basic catalyst.

Q2: Which catalysts are most effective for this synthesis?

A2: Basic catalysts are commonly employed. Piperidine and ammonium acetate are frequently reported to be effective. Natural catalysts like guanidine carbonate have also been used. The choice of catalyst can influence reaction time and yield.

Q3: What are the optimal reaction conditions?

A3: Optimal conditions can vary, but a common starting point is refluxing the reactants in a solvent like ethanol or methanol with a catalytic amount of a base for several hours. The table below summarizes some reported conditions.

Catalyst Solvent Temperature Time Yield
PiperidineEthanolReflux4-6 h~85-95%
Ammonium AcetateEthanolAmbient24 h~88%
Guanidine CarbonateMethanolRoom Temp2-3 hGood

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The disappearance of starting material spots and the appearance of a new, more polar product spot indicate the reaction is proceeding.

Q5: What are the characteristic spectral data for this compound?

A5: The product can be characterized by various spectroscopic techniques:

  • IR (cm⁻¹): Look for characteristic peaks for NH (around 3142), C≡N (around 2219), and C=O (around 1649).

  • ¹H NMR (DMSO-d₆, ppm): Expect a singlet for the NH proton (around 12.92 ppm, which disappears with D₂O) and multiplets for the aromatic protons.

  • ¹³C NMR (DMSO-d₆, ppm): Characteristic peaks for the carbonyl carbon, nitrile carbon, and aromatic carbons should be observed.

Experimental Protocols

Protocol 1: Piperidine Catalyzed Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (10 mmol), malononitrile (10 mmol), and acetophenone (10 mmol) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (a few drops).

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain pure this compound.

Protocol 2: Ammonium Acetate Catalyzed Synthesis[1][2]
  • Reactant Preparation: To a mixture of an appropriate aldehyde (10 mmol), 1-(naphthalen-1-yl)ethanone (or acetophenone) (10 mmol), and ethyl cyanoacetate (10 mmol) in ethanol (50 mL), add ammonium acetate (20 mmol).[1][2]

  • Reaction: Stir the mixture at ambient temperature for 24 hours.[1][2]

  • Work-up: The solid product that forms is collected by filtration.[1][2]

  • Isolation and Purification: Wash the solid with water, then with a small amount of cold ethanol, and dry. If necessary, recrystallize from a suitable solvent.[1][2]

Visualizations

Reaction_Pathway Reactants Benzaldehyde + Malononitrile + Acetophenone Intermediate Knoevenagel Condensation Product Reactants->Intermediate Base Catalyst (e.g., Piperidine) Cyclization Michael Addition & Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Reaction pathway for the synthesis of the target molecule.

Troubleshooting_Workflow Start Experiment Start CheckYield Low/No Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No CheckReagents Check Reagent Purity & Stoichiometry CheckYield->CheckReagents Yes Purification Purification Strategy: - Recrystallization - Column Chromatography CheckPurity->Purification Yes End Successful Synthesis CheckPurity->End No OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst OptimizeConditions->CheckYield Re-run CheckReagents->OptimizeConditions Purification->End

Caption: A workflow for troubleshooting common synthesis issues.

Parameter_Relationships Yield Yield Purity Purity Time Time Time->Yield affects Temp Temperature Temp->Yield affects Temp->Purity affects Catalyst Catalyst Catalyst->Yield strongly affects Catalyst->Purity affects Catalyst->Time influences Solvent Solvent Solvent->Yield affects

Caption: Relationships between key reaction parameters.

References

Technical Support Center: Troubleshooting Guide for 2-oxo-dihydropyridine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-oxo-dihydropyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up 2-oxo-dihydropyridine synthesis?

A1: Scaling up 2-oxo-dihydropyridine synthesis, particularly through multicomponent reactions like the Guareschi-Thorpe synthesis, often presents challenges not observed at the lab scale.[1] These can include:

  • Reduced Yields: A significant drop in product yield is a common issue when moving from small-scale to larger-scale production.[1]

  • Increased Reaction Times: Reaction kinetics can be affected by the change in scale, leading to longer times required for completion.[1]

  • Exotherm Control: These reactions can be exothermic, and managing heat dissipation becomes critical for safety and to avoid side reactions at a larger scale.[1]

  • Mixing and Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to localized concentration gradients, resulting in the formation of byproducts and a decrease in product quality.

  • Changes in Impurity Profiles: Different impurities may become more prevalent at a larger scale due to extended reaction times and temperature variations.

  • Difficulties in Product Isolation and Purification: Isolating and purifying large quantities of the product can be challenging and may require the development of new, scalable purification methods.

Q2: My reaction yield is significantly lower after scaling up. What are the initial steps to troubleshoot this?

A2: Low yields upon scale-up can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Re-evaluate Reaction Conditions: Systematically re-optimize parameters such as temperature, reaction time, and solvent. For instance, in the Guareschi-Thorpe synthesis, using an aqueous medium with ammonium carbonate can be effective.[2][3]

  • Catalyst and Reagent Purity: Ensure the purity of your starting materials and the activity of your catalyst, as impurities can interfere with the reaction.

  • Order of Reagent Addition: In multicomponent reactions, the sequence of adding reactants can be critical to avoid the formation of undesired intermediates.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to closely monitor the reaction's progress and identify any stable, unwanted intermediates or byproducts.

Q3: How can I effectively manage the exothermic nature of the reaction during scale-up?

A3: Managing heat generated during the reaction is crucial for both safety and product quality. Consider the following strategies:

  • Slow Reagent Addition: Adding one of the reactants portion-wise or via a syringe pump over an extended period can help control the rate of heat generation.

  • Efficient Cooling: Utilize a well-maintained cooling system, such as an ice bath or a cryostat, to keep the reaction temperature within the desired range.

  • Dilution: Performing the reaction at a lower concentration can help to dissipate heat more effectively.

  • Continuous Flow Chemistry: For highly exothermic processes, continuous flow reactors offer superior temperature control and are inherently safer.

Q4: I am having difficulty purifying the 2-oxo-dihydropyridine product. What are some effective strategies?

A4: Purification of 2-oxo-dihydropyridine derivatives can be challenging. Here are some common and effective techniques:

  • Recrystallization: This is a highly effective method for purifying solid products. Careful selection of the solvent system is key. Common issues include the product "oiling out" or failing to crystallize.

  • Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials.

  • Acid-Base Extraction: Since pyridine derivatives are basic, an acidic wash can be used to extract the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guide

Issue 1: Low Product Yield

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Reaction Conditions Re-evaluate and optimize temperature, reaction time, and solvent. For the Guareschi-Thorpe synthesis, consider using an aqueous medium with ammonium carbonate, which can serve as both a nitrogen source and a promoter, leading to high yields.[2][3] A 20-fold scale-up of this reaction has been reported to achieve a 95% yield.[3]
Inefficient Mixing On a larger scale, ensure efficient stirring to maintain a homogeneous reaction mixture and prevent the formation of localized hot spots or concentration gradients.
Incomplete Reaction Monitor the reaction closely using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, consider adjusting the temperature or adding more catalyst.
Side Reactions The formation of byproducts can consume starting materials. Analyze the crude product to identify major byproducts and adjust reaction conditions (e.g., temperature, order of reagent addition) to minimize their formation.
pH Control In aqueous media, the pH of the reaction can significantly impact the yield. For the Guareschi-Thorpe synthesis, maintaining a final pH of around 7 has been shown to be crucial for high yields on a larger scale.[3]
Issue 2: Product Purification Challenges

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
"Oiling Out" During Recrystallization This occurs when the compound melts in the hot solvent instead of dissolving. To resolve this, add more solvent to the hot mixture until the oil dissolves, then allow it to cool slowly. Alternatively, consider using a different solvent or a solvent pair.
No Crystal Formation Upon Cooling This may be due to using too much solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, carefully evaporate some of the solvent and try cooling again.
Presence of Closely Related Impurities If impurities have similar polarity to the product, separation by column chromatography can be difficult. Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group.
Tailing on Silica Gel Chromatography The basic nature of the pyridine ring can cause tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.

Experimental Protocols

Protocol 1: Scale-Up of 2-oxo-dihydropyridine-3-carbonitrile Synthesis via Modified Guareschi-Thorpe Reaction

This protocol is a general guideline for the synthesis of 2,6-dihydroxy-3-cyano-4-methylpyridine and may require optimization for different substrates.[1]

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Ethyl cyanoacetate (or cyanoacetamide)

  • Ammonium carbonate

  • Ethanol

  • Water

Procedure:

  • In a suitably sized reaction vessel equipped with a mechanical stirrer and a temperature probe, combine the 1,3-dicarbonyl compound (e.g., 20 mmol), the alkyl cyanoacetate (e.g., 20 mmol), and ammonium carbonate (e.g., 40 mmol).

  • Add a 1:1 mixture of ethanol and water as the solvent.

  • Stir the mixture and heat to 80 °C.

  • Monitor the reaction progress by TLC. The product is expected to precipitate out of the solution as the reaction proceeds.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the reaction mixture to ensure complete precipitation of the product.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

Protocol 2: General Recrystallization Procedure for 2-oxo-dihydropyridines

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

Troubleshooting_Workflow cluster_start Initial Checks cluster_action Corrective Actions start Low Yield or Impure Product in Scale-Up check_purity Verify Purity of Starting Materials start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Concentration) start->review_conditions assess_mixing Evaluate Mixing Efficiency start->assess_mixing optimize_params Systematically Optimize Parameters check_purity->optimize_params Impurities Found review_conditions->optimize_params Suboptimal assess_mixing->optimize_params Inefficient analyze_byproducts Identify Byproducts (NMR, MS, etc.) modify_purification Modify Purification Strategy analyze_byproducts->modify_purification Byproducts Identified optimize_params->analyze_byproducts Issue Persists success Successful Synthesis optimize_params->success Issue Resolved modify_purification->success

Caption: A general troubleshooting workflow for addressing low yield or impure products in the scale-up of 2-oxo-dihydropyridine synthesis.

Exotherm_Management cluster_primary Primary Control Strategies cluster_advanced Advanced Control start Exothermic Reaction During Scale-Up slow_addition Implement Slow Reagent Addition start->slow_addition efficient_cooling Ensure Efficient Cooling System start->efficient_cooling dilution Consider Reaction Dilution start->dilution flow_chem Evaluate Continuous Flow Chemistry start->flow_chem For highly exothermic reactions controlled_reaction Controlled and Safe Reaction slow_addition->controlled_reaction efficient_cooling->controlled_reaction dilution->controlled_reaction flow_chem->controlled_reaction

Caption: Decision-making framework for managing exothermic reactions during the scale-up of 2-oxo-dihydropyridine synthesis.

References

stability issues of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

For optimal stability, it is recommended to store this compound as a solid in a tightly sealed container at low temperatures (-20°C or -80°C), protected from light and moisture. For short-term storage, refrigeration (2-8°C) is acceptable.

Q2: I am observing a change in the color of my solid compound over time. What could be the cause?

A color change in the solid compound, such as yellowing, may indicate degradation. This can be caused by exposure to light, elevated temperatures, or reactive atmospheric gases. It is crucial to store the compound under the recommended conditions to minimize degradation.

Q3: My compound shows decreasing purity when dissolved in solution. What solvents are recommended for preparing stock solutions?

For stock solutions, it is advisable to use anhydrous, high-purity solvents such as DMSO or DMF. Solutions should be stored at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is generally lower than in its solid state.

Q4: I am seeing an unexpected peak in my HPLC analysis after dissolving the compound in a protic solvent like methanol. What could this be?

2-pyridone structures can be susceptible to reactions in protic solvents, especially under non-neutral pH conditions or upon prolonged storage. The unexpected peak could be a degradation product. It is recommended to analyze solutions promptly after preparation and to use aprotic solvents when possible.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound activity over the course of an experiment.

  • High variability between replicate experiments.

Possible Causes:

  • Degradation in Aqueous Media: The compound may be unstable in the aqueous buffer used for the biological assay, especially at physiological pH (7.4) and 37°C.

  • Adsorption to Labware: The compound may adsorb to plastic surfaces of microplates or pipette tips, leading to a lower effective concentration.

Troubleshooting Steps:

  • Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in the assay buffer under the same conditions as your experiment (e.g., 37°C). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.

  • Use Low-Adsorption Labware: If significant loss of compound is observed without the appearance of degradation products, consider using low-protein-binding microplates and pipette tips.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your stock solution immediately before use in biological assays.

Issue 2: Compound Degradation During Work-up or Purification

Symptoms:

  • Low yield after purification.

  • Appearance of multiple spots on TLC or peaks in HPLC of the purified product.

Possible Causes:

  • pH Instability: The compound may be sensitive to acidic or basic conditions used during extraction or chromatography.

  • Thermal Instability: Prolonged heating during solvent evaporation can lead to degradation. Dihydropyridine derivatives, in general, can be sensitive to heat.

  • Oxidative Degradation: The dihydropyridine ring can be susceptible to oxidation, which may be accelerated by exposure to air and certain metal ions.

Troubleshooting Steps:

  • Maintain Neutral pH: During aqueous work-up, use buffers to maintain a neutral pH. If purification is done using column chromatography, consider using a neutral solvent system.

  • Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath set to ≤ 30-40°C).

  • Work Under Inert Atmosphere: If oxidative degradation is suspected, perform experimental steps under an inert atmosphere (e.g., nitrogen or argon).

Data on Compound Stability (Hypothetical Data)

The following tables provide an example of how stability data for this compound could be presented. Note: This is representative data for illustrative purposes.

Table 1: Thermal Stability of Solid Compound

TemperatureTime (days)Purity (%)
25°C3098.5
40°C3095.2
60°C3088.1

Table 2: Stability in Different Solvents at Room Temperature (25°C)

SolventTime (hours)Remaining Compound (%)
DMSO4899.1
Acetonitrile4898.8
Methanol4896.5
pH 7.4 Buffer2492.3

Experimental Protocols

Protocol 1: Assessing Thermal Stability of the Solid Compound
  • Accurately weigh approximately 1-2 mg of this compound into several amber glass vials.

  • Place the vials in stability chambers at different temperatures (e.g., 25°C, 40°C, and 60°C).

  • At predetermined time points (e.g., 7, 14, and 30 days), remove one vial from each temperature.

  • Dissolve the contents in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analyze the solution by a validated HPLC-UV method to determine the purity of the compound.

  • Compare the purity to that of a sample stored at -20°C (control).

Protocol 2: Assessing Solution Stability
  • Prepare a stock solution of the compound in the test solvent (e.g., DMSO, methanol, or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).

  • Transfer aliquots of the solution into separate vials and store them under the desired temperature conditions (e.g., 4°C, 25°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from the respective vials.

  • If necessary, dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by HPLC-UV to quantify the amount of the parent compound remaining.

  • Calculate the percentage of the compound remaining relative to the initial concentration at time 0.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Weigh Solid Compound storage_temp Incubate at Different Temperatures prep_solid->storage_temp Solid Stability prep_solution Prepare Stock Solution storage_time Store for Specific Durations prep_solution->storage_time Solution Stability dissolve Dissolve/Dilute Sample storage_temp->dissolve storage_time->dissolve hplc HPLC-UV Analysis dissolve->hplc data Calculate Purity/ % Remaining hplc->data

Caption: Workflow for assessing compound stability.

degradation_pathway parent 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile hydrolysis Hydrolysis of Nitrile parent->hydrolysis H2O / H+ or OH- oxidation Oxidation of Dihydropyridine Ring parent->oxidation [O] product1 Carboxylic Acid Derivative hydrolysis->product1 product2 Pyridone Derivative (Aromatized Ring) oxidation->product2

Caption: Plausible degradation pathways.

resolving ambiguous NMR peaks in 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NMR analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR peaks, with a specific focus on 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for ambiguous or overlapping peaks in the ¹H NMR spectrum of this compound?

Ambiguous or overlapping peaks in the ¹H NMR spectrum of this compound can arise from several factors:

  • Signal Crowding: The aromatic protons of the phenyl and dihydropyridine rings often resonate in a narrow chemical shift range (typically 7.0-8.5 ppm), leading to significant overlap.

  • Similar Chemical Environments: Protons on the dihydropyridine ring may have very similar electronic environments, resulting in close or overlapping signals.

  • Restricted Rotation: Rotational barriers around the C-C single bond connecting the phenyl and dihydropyridine rings can sometimes lead to broadened peaks or even the appearance of rotamers at lower temperatures.

  • Sample Concentration: At high concentrations, intermolecular interactions can cause peak broadening and slight shifts in chemical values.[1]

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, and in some cases, may not provide sufficient dispersion to resolve all signals.

Q2: I am observing fewer ¹³C NMR signals than expected for my this compound sample. What could be the cause?

Several factors can lead to an apparent loss of ¹³C NMR signals:

  • Quaternary Carbons: Quaternary carbons (those without any attached protons) often exhibit long relaxation times (T1) and can be very weak or even absent in a standard ¹³C NMR spectrum, especially with short relaxation delays.

  • Low Signal-to-Noise: If the sample concentration is low, some carbon signals may be lost in the baseline noise.

  • Peak Overlap: Although less common than in ¹H NMR, accidental overlap of ¹³C signals can occur, especially for carbons in similar electronic environments.

Q3: How can changing the NMR solvent help in resolving peak ambiguity?

Changing the deuterated solvent can alter the chemical shifts of protons and carbons due to different solvent-solute interactions. Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to more common solvents like CDCl₃ or DMSO-d₆. This can often separate overlapping signals by changing the shielding of different nuclei. For example, protons oriented towards the aromatic ring of the solvent will experience a different magnetic field compared to those oriented away from it.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

Issue: The aromatic protons of the phenyl and dihydropyridine rings in this compound are heavily overlapped, making assignment impossible.

Troubleshooting Workflow:

Caption: Workflow for resolving overlapping aromatic NMR signals.

Detailed Steps:

  • Optimize 1D ¹H NMR:

    • Change Solvent: Acquire spectra in different deuterated solvents (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆).

    • Vary Temperature: Acquire spectra at different temperatures. This can help resolve peaks that are broadened due to dynamic processes like slow rotation.

    • Decrease Concentration: Prepare a more dilute sample to minimize intermolecular interactions that can cause peak broadening.

  • Perform 2D NMR Spectroscopy: If 1D methods are insufficient, 2D NMR is the most powerful tool for resolving overlap.

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Protons that overlap in the ¹H spectrum are often attached to carbons with distinct ¹³C chemical shifts, allowing for their resolution in the second dimension.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different spin systems and assigning quaternary carbons.

Guide 2: Confirming the Presence and Assignment of the Dihydropyridine Ring Protons

Issue: The signals for the protons on the dihydropyridine ring are either overlapping with each other or with the aromatic signals, making their definitive assignment difficult.

Troubleshooting Workflow:

Caption: Workflow for assigning dihydropyridine ring protons.

Detailed Steps:

  • ¹H-¹H COSY: Identify the coupling correlations between the vicinal protons on the dihydropyridine ring. This will establish the connectivity within the ring system.

  • ¹H-¹³C HSQC: Correlate the dihydropyridine protons to their directly attached carbons. This will help to distinguish them from the aromatic protons of the phenyl group.

  • ¹H-¹³C HMBC: Look for long-range correlations from the dihydropyridine protons to the quaternary carbons of the ring, the cyano carbon, and the carbons of the phenyl substituent. This will confirm the overall connectivity of the molecule.

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space. This can be used to confirm the relative stereochemistry and to distinguish between protons on the same face of the ring system.

Quantitative Data

The following table provides representative ¹H and ¹³C NMR chemical shift data for this compound and structurally similar compounds. Please note that actual chemical shifts can vary depending on the solvent, concentration, and temperature.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4~6.8~106
H-5~7.6~151
Phenyl-H7.4 - 7.9128 - 136
NH12.5 - 13.0 (broad)-
C-2 (C=O)-~162
C-3 (C-CN)-~97
C-4-~106
C-5-~151
C-6-~160
CN-~117
Phenyl-C-128 - 136

Note: Data is compiled from related structures and predictive models.[2][3][4][5]

Experimental Protocols

Protocol 1: ¹H-¹H COSY
  • Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.6 mL of a deuterated solvent in a high-quality NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • COSY Experiment Parameters:

    • Pulse Sequence: cosygpqf (or equivalent gradient-selected COSY sequence).

    • Spectral Width (SW): Set to cover all proton signals.

    • Number of Scans (NS): 2 to 8 scans per increment.

    • Number of Increments (NI): 256 to 512 in the indirect dimension (t1).

    • Relaxation Delay (d1): 1.5 to 2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Protocol 2: ¹H-¹³C HSQC
  • Sample Preparation: A more concentrated sample (15-20 mg in 0.6 mL of solvent) is recommended.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire a 1D ¹H spectrum to set the proton spectral width.

    • It is helpful, but not essential, to have a ¹³C spectrum to set the carbon spectral width.

  • HSQC Experiment Parameters:

    • Pulse Sequence: hsqcedetgpsisp2.2 (or equivalent edited HSQC sequence for multiplicity information).

    • ¹H Spectral Width (SW in F2): Set to cover all proton signals.

    • ¹³C Spectral Width (SW in F1): Typically 0-160 ppm for this type of compound.

    • Number of Scans (NS): 4 to 16 scans per increment.

    • Number of Increments (NI): 128 to 256 in the indirect dimension (t1).

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Protocol 3: ¹H-¹³C HMBC
  • Sample Preparation: Use a concentrated sample as for HSQC.

  • Spectrometer Setup: Same as for HSQC.

  • HMBC Experiment Parameters:

    • Pulse Sequence: hmbcgplpndqf (or equivalent).

    • ¹H and ¹³C Spectral Widths: Set as for HSQC.

    • Number of Scans (NS): 8 to 32 scans per increment.

    • Number of Increments (NI): 256 to 512 in the indirect dimension (t1).

    • Relaxation Delay (d1): 1.5 to 2.0 seconds.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Protocol 4: ¹H-¹H NOESY
  • Sample Preparation: The sample must be free of paramagnetic impurities. Degassing the sample by bubbling with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method is highly recommended for small molecules.[6][7]

  • Spectrometer Setup: Lock and shim carefully. Do not spin the sample.

  • NOESY Experiment Parameters:

    • Pulse Sequence: noesygpph (or equivalent).

    • Spectral Width (SW): Set to cover all proton signals.

    • Number of Scans (NS): 8 to 16 scans per increment (must be a multiple of the phase cycle).

    • Number of Increments (NI): 256 to 512 in the indirect dimension (t1).

    • Relaxation Delay (d1): 1.5 to 2.0 seconds.

    • Mixing Time (d8): For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[6][7]

  • Processing:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum. For small molecules, NOE cross-peaks will have the opposite phase to the diagonal peaks.[6]

References

preventing byproduct formation in multicomponent pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during multicomponent pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during common multicomponent pyridine synthesis reactions in a question-and-answer format.

Hantzsch Pyridine Synthesis

Q1: My Hantzsch reaction is giving a low yield and multiple side products. What are the likely causes and solutions?

A1: Low yields and side product formation in the Hantzsch synthesis are common issues that can stem from several factors. The reaction mechanism is complex, with multiple competing pathways.[1]

Common Causes of Byproduct Formation:

  • Self-condensation of the β-keto ester: This can compete with the desired reaction pathway.

  • Michael addition before cyclization: The enamine intermediate can undergo a Michael addition to the Knoevenagel condensation product before the final ring-closing step, leading to acyclic byproducts.[1]

  • Incomplete reaction: Unreacted starting materials and intermediates can contaminate the final product.

  • Inefficient Oxidation: The intermediate 1,4-dihydropyridine (1,4-DHP) requires oxidation to the final pyridine product. Incomplete or harsh oxidation can lead to low yields and degradation.[2]

Troubleshooting and Optimization Strategies:

  • Control Reaction Conditions: Carefully manage the reaction temperature and the order of reagent addition to minimize side reactions.[1]

  • Catalyst Selection: The use of catalysts like p-toluenesulfonic acid (PTSA) can significantly improve yields.[3]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can lead to higher yields, purer products, and significantly shorter reaction times (2-7 minutes).[3][4]

  • Optimize Oxidation: While classic oxidants like nitric acid, CrO₃, and KMnO₄ are used, they can result in byproducts and difficult workups.[3] Consider milder and more efficient oxidizing agents such as ferric chloride or manganese dioxide in a one-pot synthesis.[2][3]

  • Purity of Starting Materials: Ensure the purity of your aldehydes, β-ketoesters, and ammonia source, as impurities can lead to unwanted side reactions.[1]

Q2: The final aromatization step of my Hantzsch synthesis is inefficient. How can I improve the oxidation of the 1,4-dihydropyridine intermediate?

A2: The oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate is a critical step for obtaining the final pyridine product. The driving force for this step is the formation of the stable aromatic ring.[2]

Strategies for Efficient Aromatization:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent is crucial. While strong oxidants can be effective, they may also lead to degradation of the product.

    • Classical Oxidants: Nitric acid or potassium ferrocyanide are commonly used.[5]

    • Milder Alternatives: Ferric chloride, manganese dioxide, or potassium permanganate can be used for direct aromatization in a one-pot synthesis, often in water.[2]

  • Reaction Conditions: The oxidation is typically carried out by dissolving the purified 1,4-DHP in a suitable solvent like acetic acid and adding the oxidizing agent portion-wise while monitoring the reaction's progress via thin-layer chromatography (TLC).[1]

  • One-Pot Procedures: To streamline the process and potentially improve yields, consider a one-pot synthesis where the initial condensation and subsequent aromatization occur in the same reaction vessel.[3]

Guareschi-Thorpe Condensation

Q1: My Guareschi-Thorpe reaction is yielding a mixture of products instead of the desired 2-hydroxypyridine. How can I improve the selectivity?

A1: The Guareschi-Thorpe condensation, which synthesizes pyridine derivatives from cyanoacetic ester and acetoacetic ester in the presence of ammonia, can sometimes lead to a mixture of products.[6]

Strategies to Enhance Selectivity:

  • Control of pH: The pH of the reaction medium can influence the reaction pathway. Using a buffered system, such as an aqueous solution of ammonium carbonate, can act as both the nitrogen source and a promoter, leading to higher yields of the desired hydroxy-cyanopyridines.[7][8]

  • Choice of Nitrogen Source: While ammonia is traditionally used, ammonium carbonate in an aqueous medium has been shown to be highly effective.[7]

  • Reaction Medium: Performing the reaction in an aqueous medium or a green buffer can improve yields and simplify the workup, as the product often precipitates directly from the reaction mixture.[7][8]

Bohlmann-Rahtz Pyridine Synthesis

Q1: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires high temperatures, leading to product degradation. How can I promote this step under milder conditions?

A1: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[9] The high temperatures required for the final cyclization can be a significant drawback.[9]

Strategies for Milder Cyclodehydration:

  • Acid Catalysis: The cyclodehydration process can be catalyzed by various acids, which can effectively lower the required reaction temperature.[10]

    • Acetic Acid: A commonly used catalyst.[10]

    • Solid Acid Catalysts: Amberlyst-15 ion-exchange resin is a mild and effective alternative that allows for simple workup and is compatible with acid-sensitive substrates.[10]

    • Lewis Acids: Zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃) can also be used to catalyze the cyclization.[10]

Q2: I am observing decomposition of my enamine starting material. How can this be avoided?

A2: Enamines can be sensitive and may not be readily available. Their decomposition can be a source of byproducts and low yields.

Solution:

  • In Situ Generation: To circumvent issues with enamine stability and availability, the enamine can be generated in situ. A three-component reaction using ammonium acetate as the amino group source allows the enamine to be formed in the reaction mixture and immediately react with the present alkynone.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in my final pyridine product?

A1: Common impurities can be categorized as follows:

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., diethyl ether, toluene, methylene chloride) may be present in trace amounts.[11]

  • Incomplete Reaction: Starting materials or reaction intermediates may remain in the final product if the reaction does not go to completion.[1]

  • Side-Reaction Products: Byproducts from competing reaction pathways are a significant source of impurities.[1]

  • Water: Pyridine and its derivatives are often hygroscopic and can readily absorb moisture from the atmosphere.[11]

Q2: What are some effective methods for purifying my crude pyridine derivative?

A2: The purification of pyridine derivatives can be challenging due to their basic nature.[1]

  • Acid-Base Extraction: Since pyridine is basic, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]

  • Column Chromatography: This is a versatile technique, but tailing can be an issue on silica gel due to the basicity of pyridine. This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[1]

Q3: How does the order of reagent addition impact the outcome of the reaction?

A3: In multicomponent reactions, the order of reagent addition can be critical. In some cases, a stepwise addition of reagents can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction and higher yield.[3]

Q4: Are there greener approaches to pyridine synthesis?

A4: Yes, there is a growing emphasis on developing more environmentally friendly methods.

  • Green Solvents: Using water, ethanol, or glycerol as a solvent can reduce the reliance on hazardous organic solvents.[5][7]

  • Catalysis: The use of efficient and reusable catalysts, including nanocatalysts, can improve atom economy and reduce waste.[12][13]

  • Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, lower energy consumption, and higher yields.[4]

  • One-Pot Reactions: Multicomponent reactions are inherently more atom-efficient than linear syntheses. Designing these as one-pot processes further enhances their green credentials by reducing the number of workup and purification steps.[14]

Data Presentation: Comparative Tables

Table 1: Influence of Reaction Conditions on Yield in Hantzsch Synthesis

Catalyst/ConditionSolventTimeTemperatureYield (%)Reference
None (Conventional)Ethanol6-9 hReflux71-84[4]
Microwave IrradiationEthanol2-7 min120°C82-94[4]
p-TSA / UltrasonicAqueous Micelles--96[2]

Table 2: Comparison of Catalysts for the Bohlmann-Rahtz Cyclodehydration Step

CatalystAdvantageReference
Acetic AcidReadily available[10]
Amberlyst-15Mild, easy workup, tolerates acid-sensitive groups[10]
Zinc Bromide (ZnBr₂)Lewis acid catalysis[10]
Ytterbium Triflate (Yb(OTf)₃)Lewis acid catalysis[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis [3][4]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes). Monitor the reaction progress by TLC.

  • Workup and Aromatization: After cooling, add an oxidizing agent (e.g., ferric chloride) and continue irradiation or heating until the aromatization is complete (monitored by TLC).

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [7]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 mmol) and the alkyl cyanoacetate or cyanoacetamide (1 mmol) in water (2 mL).

  • Reagent Addition: Add ammonium carbonate (2 mmol).

  • Reaction: Heat the mixture at 80°C and monitor the reaction by TLC. The product will often precipitate from the reaction medium.

  • Isolation: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. Wash with cold water and dry.

Protocol 3: One-Pot, Three-Component Bohlmann-Rahtz Synthesis [9][10]

  • In Situ Enamine Formation: In a suitable solvent, combine the β-ketoester (1 mmol) and ammonium acetate (1.2 mmol). Stir at room temperature to form the enamine in situ.

  • Addition of Alkynone: Add the ethynylketone (1 mmol) to the reaction mixture.

  • Cyclodehydration: Add an acid catalyst (e.g., a catalytic amount of Amberlyst-15). Heat the reaction mixture until the cyclodehydration is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture. If using a solid catalyst like Amberlyst-15, it can be removed by filtration.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

G Troubleshooting Workflow for Low Yield in Pyridine Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_purity->start If impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_purity->optimize_conditions If pure change_catalyst Change Catalyst or Solvent System optimize_conditions->change_catalyst fail Yield Still Low optimize_conditions->fail reagent_order Modify Order of Reagent Addition change_catalyst->reagent_order change_catalyst->fail purification Improve Purification Technique reagent_order->purification reagent_order->fail success Yield Improved purification->success purification->fail consult Consult Further Literature/Expert fail->consult

Caption: A logical workflow for troubleshooting low yields in multicomponent pyridine synthesis.

G Hantzsch Synthesis: Main vs. Side Reaction Pathways cluster_main Desired Pathway cluster_side Byproduct Pathways knoevenagel Knoevenagel Condensation michael_main Michael Addition knoevenagel->michael_main michael_side Acyclic Michael Adduct knoevenagel->michael_side enamine Enamine Formation enamine->michael_main enamine->michael_side cyclization Cyclization & Dehydration michael_main->cyclization dhp 1,4-Dihydropyridine cyclization->dhp self_condensation Self-Condensation of β-Keto Ester start β-Keto Ester + Aldehyde + NH3 start->knoevenagel start->enamine start->self_condensation

Caption: Competing reaction pathways in the Hantzsch pyridine synthesis leading to byproducts.

G Logical Flow for Bohlmann-Rahtz Synthesis start Select Enamine and Ethynylketone check_enamine Is Enamine Stable and Available? start->check_enamine in_situ Generate Enamine In Situ check_enamine->in_situ No condensation Condensation to form Aminodiene Intermediate check_enamine->condensation Yes in_situ->condensation cyclization Cyclodehydration condensation->cyclization harsh Use High Temperature cyclization->harsh No Catalyst mild Use Acid Catalyst (e.g., Amberlyst-15) cyclization->mild Catalyst product Substituted Pyridine harsh->product mild->product

Caption: Decision-making workflow for executing the Bohlmann-Rahtz pyridine synthesis.

References

enhancing the solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile for biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer. What's happening and what should I do?

A: This is a common issue for poorly water-soluble compounds, often referred to as "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but insoluble in the aqueous buffer. The rapid solvent shift causes the compound to exceed its solubility limit and precipitate.[1][2]

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to decrease the final concentration of the compound in your assay.[1]

  • Optimize Dilution Protocol: Instead of a single large dilution, try a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[1][3]

  • Increase Mixing Energy: Ensure rapid and thorough mixing (e.g., vortexing or rapid pipetting) immediately upon adding the compound stock to the buffer. This can help to keep the compound in a kinetically soluble state for a longer period.[1]

Q2: What is the maximum recommended concentration of DMSO for my cell-based assays?

A: The final concentration of DMSO should be kept as low as possible. For most cell-based assays, the ideal concentration is below 0.1% (v/v) . Many robust cell lines can tolerate up to 0.5% for short periods, but concentrations above 1% often lead to significant cytotoxicity, membrane damage, and other off-target effects.[1][4][5][6] It is critical to determine the no-effect concentration for your specific cell line and assay duration.[6]

Q3: Are there effective alternatives to DMSO for solubilizing my compound?

A: Yes, several other strategies can be employed, often in combination:

  • Co-solvents: Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, but like DMSO, their concentration must be optimized to avoid toxicity.[7]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate poorly soluble drug molecules, forming an inclusion complex with a hydrophilic exterior that is soluble in water.[8][9][10][11] This is a widely used method to increase the aqueous solubility of hydrophobic drugs.[9][12]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[7]

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can form micelles that solubilize hydrophobic compounds.[1][7] However, you must verify that the surfactant does not interfere with your assay.[1]

Q4: How can I prepare a stock solution of this compound?

A: Based on synthesis literature, this compound class is soluble in organic solvents.[13][14]

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock, for example, 10-20 mM. This allows for smaller volumes to be transferred to your assay medium, minimizing the final solvent concentration.[3]

  • Dissolution: Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming in a water bath may be necessary, but check for compound stability at higher temperatures.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution Expected Outcome
Compound precipitates immediately upon dilution into aqueous buffer. High supersaturation due to rapid solvent shift.[1]Decrease the final assay concentration. Perform a serial dilution instead of a single-step dilution.[1]The compound remains in solution at a lower concentration or with a more gradual solvent change.
Compound precipitates over the course of the assay. The compound concentration is above its thermodynamic solubility limit.[1]Lower the compound concentration. Incorporate a solubilizing excipient like a cyclodextrin or a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20).[1]The compound remains soluble throughout the assay's duration.
High background signal or unexpected activity in vehicle control wells. The concentration of DMSO is exerting its own biological effects on the cells.[6]Run a dose-response curve with DMSO alone to find the highest concentration with no effect. Ensure the final DMSO concentration is identical across all wells.[6]Vehicle control wells show baseline activity, ensuring observed effects are from the compound.
Poor reproducibility of results between experiments. DMSO is hygroscopic and can absorb water, changing the stock solution concentration over time.[6]Prepare fresh dilutions from a master stock for each experiment. Store DMSO stock solutions in small, tightly sealed aliquots.Consistent compound concentrations lead to more reproducible assay results.

Data Summary

Table 1: General Effects of DMSO on Cell-Based Assays

DMSO Concentration (v/v) General Effect on Most Cell Lines Recommendations Citations
< 0.1% Generally considered safe with minimal effects.Ideal for sensitive cells and long-term exposure studies.[4][6]
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours, but may have subtle effects.A common range for many in vitro assays; requires validation for your specific cell line.[5][6]
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation and function observed in some cell lines.Short-term exposure may be possible for robust lines, but caution is advised.[6]
> 1.0% Significant cytotoxicity, apoptosis, and membrane damage are common.Generally not recommended for cell-based assays.[4][6]

Note: Cytotoxicity is cell-line dependent. Always perform a vehicle toxicity test.

Experimental Workflows and Protocols

Workflow for Troubleshooting Compound Precipitation

G cluster_0 start Start: Compound Precipitates in Assay q1 Is the final compound concentration essential? start->q1 a1_yes Lower Final Concentration q1->a1_yes No a1_no Proceed to Next Step q1->a1_no Yes q2 Did lowering the concentration work? a1_yes->q2 a2_yes Problem Solved: Proceed with Assay q2->a2_yes Yes q2->a1_no No q3 Modify Dilution Protocol (e.g., serial dilution) a1_no->q3 q4 Did modifying the protocol work? q3->q4 a4_yes Problem Solved: Proceed with Assay q4->a4_yes Yes a4_no Use Solubility Enhancers (Cyclodextrins, Surfactants, etc.) q4->a4_no No end Re-evaluate Assay Parameters a4_no->end

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells at the desired density for your assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test are 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a "no DMSO" medium-only control.

  • Treatment: Replace the medium in the wells with the corresponding DMSO-containing medium.

  • Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The highest concentration that results in minimal loss of viability (e.g., >90%) is your maximum tolerated concentration.[6]

Protocol 2: Assessing Compound Solubility in Assay Buffer

This protocol helps determine the kinetic solubility of your compound under the exact assay conditions.

  • Prepare Reagents: You will need your compound stock solution (in 100% DMSO), and the final aqueous assay buffer.

  • Set up Dilutions: In a clear 96-well plate, add the appropriate volume of assay buffer to each well.

  • Add Compound: Add a small, consistent volume (e.g., 1-2 µL) of your DMSO stock solution directly to the buffer in each well to achieve the desired final concentrations. Mix immediately and thoroughly.

  • Visual Inspection: Immediately inspect the plate against a dark background for any signs of cloudiness, turbidity, or precipitate.[1]

  • Quantitative Measurement (Optional): For a more precise measurement, read the absorbance of the plate on a plate reader at a wavelength where the precipitate scatters light but the compound does not absorb (e.g., 600-650 nm). Higher absorbance indicates more precipitation.[1][15]

  • Incubation: Incubate the plate at the assay temperature for the duration of your experiment and repeat the visual or quantitative measurement to check for time-dependent precipitation.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used to improve the solubility of hydrophobic drugs.[8][9]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. A 10-20% (w/v) stock is a good starting point.

  • Complex Formation (Kneading Method): a. Place a known amount of your solid compound in a glass mortar. b. Add a small amount of the HP-β-CD solution to create a paste. c. Knead the paste with a pestle for 30-60 minutes. d. Gradually add more of the HP-β-CD solution while continuing to knead until the desired final volume is reached.

  • Equilibration: Shake or sonicate the resulting mixture at a controlled temperature for 24-48 hours to ensure maximum complex formation.

  • Clarification: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your stock solution of the compound-cyclodextrin complex.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Workflow for Selecting a Solubilization Strategy

G cluster_1 start Start: Poorly Soluble Compound step1 Prepare 10-20 mM Stock in 100% DMSO start->step1 q1 Is the compound soluble in the final assay buffer at the desired concentration with <0.5% DMSO? step1->q1 a1_yes Proceed with Assay q1->a1_yes Yes a1_no Solubility Enhancement Required q1->a1_no No q2 Is the compound ionizable? a1_no->q2 a2_yes Attempt pH Modification q2->a2_yes Yes a2_no Try Other Methods q2->a2_no No final_check Verify no interference with the assay a2_yes->final_check step2 Use Cyclodextrins (e.g., HP-β-CD) a2_no->step2 step3 Use Co-solvents or Surfactants step2->step3 step2->final_check step3->final_check final_check->a1_yes

Caption: Decision workflow for selecting a solubility strategy.

References

Technical Support Center: Overcoming Resistance in Cancer Cells with Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when investigating the use of dihydropyridine derivatives to overcome resistance mechanisms in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which dihydropyridine derivatives are thought to overcome multidrug resistance (MDR) in cancer cells?

A1: The predominant mechanism is the inhibition of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1).[1][2][3][4] These transporters are ATP-dependent efflux pumps that actively remove a wide variety of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[3][4] Dihydropyridine derivatives can act as inhibitors of these pumps, restoring the intracellular accumulation and cytotoxic effects of anticancer drugs.[5][6]

Q2: Are all dihydropyridine derivatives effective at reversing MDR?

A2: No, the effectiveness varies significantly among different derivatives. The MDR-reversing activity is distinct from their calcium channel blocking activity.[5][7] In fact, for the purpose of overcoming cancer drug resistance, derivatives with low calcium channel blocking activity are often desirable to minimize cardiovascular side effects.[5][7][8] The chemical structure of the dihydropyridine, including substitutions on the ring, plays a crucial role in its ability to inhibit efflux pumps.[7]

Q3: My dihydropyridine derivative is not showing any effect on reversing doxorubicin resistance in my cancer cell line. What could be the issue?

A3: There are several potential reasons for this observation:

  • Mechanism of Resistance: Your cell line may not be overexpressing the specific ABC transporter that your dihydropyridine derivative targets. Resistance can be multifactorial and not solely dependent on P-gp.[9] It is crucial to characterize the resistance mechanism in your cell line, for instance, by checking the expression levels of different ABC transporters (e.g., P-gp, MRP1, ABCG2).

  • Compound Concentration: The concentration of the dihydropyridine derivative may be too low to effectively inhibit the efflux pumps. A dose-response experiment is necessary to determine the optimal concentration.

  • Drug Stability: Ensure the dihydropyridine derivative is stable in your experimental conditions (e.g., culture medium, incubation time).

  • Experimental Setup: Review your experimental protocol for any potential errors in cell seeding density, drug incubation times, or measurement procedures.

Q4: How can I determine if my cancer cell line overexpresses P-glycoprotein (P-gp)?

A4: You can assess P-gp expression and activity through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your cell lysates compared to a sensitive (parental) cell line.

  • qRT-PCR: This method measures the mRNA expression level of the ABCB1 gene, which codes for P-gp.

  • Functional Assays: These assays measure the efflux activity of P-gp. A common method is the Rhodamine 123 efflux assay. Cells overexpressing P-gp will show lower intracellular accumulation of this fluorescent substrate.

Troubleshooting Guides

Problem 1: High variability in IC50 values for a dihydropyridine derivative in the MTT assay.
  • Possible Cause: Inconsistent cell seeding density.

    • Suggested Solution: Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere overnight before adding the drug.

  • Possible Cause: Instability of the dihydropyridine derivative.

    • Suggested Solution: Prepare fresh serial dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

  • Possible Cause: "Edge effects" in multi-well plates.

    • Suggested Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS instead.[9]

  • Possible Cause: Variable incubation times.

    • Suggested Solution: Standardize the incubation time with the dihydropyridine derivative and the chemotherapeutic agent across all experiments.

Problem 2: My dihydropyridine derivative appears to be cytotoxic on its own.
  • Possible Cause: Some dihydropyridine derivatives possess intrinsic anticancer activity.[10]

    • Suggested Solution: It is important to determine the IC50 of the dihydropyridine derivative alone to distinguish its direct cytotoxic effects from its MDR-reversing activity. When testing for MDR reversal, use the derivative at non-toxic or minimally toxic concentrations.

  • Possible Cause: High concentration of the solvent (e.g., DMSO).

    • Suggested Solution: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a level that is non-toxic to the cells (typically below 0.5%).

Problem 3: I am not observing an increase in intracellular doxorubicin accumulation after treatment with my dihydropyridine derivative.
  • Possible Cause: The chosen concentration of the dihydropyridine derivative is insufficient to inhibit P-gp.

    • Suggested Solution: Perform a dose-response experiment to find the optimal concentration of the dihydropyridine derivative for P-gp inhibition.

  • Possible Cause: The incubation time with the dihydropyridine derivative is too short.

    • Suggested Solution: Optimize the pre-incubation time with the dihydropyridine derivative before adding the chemotherapeutic agent.

  • Possible Cause: The cancer cell line utilizes a different efflux pump that is not inhibited by your specific dihydropyridine derivative.

    • Suggested Solution: Investigate the expression and activity of other ABC transporters like MRP1 and ABCG2.

Data Presentation

Table 1: In Vitro Cytotoxicity of Selected Dihydropyridine Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 7dMCF-7 (Breast)MTT28.5 ± 3.5[11]
Compound 7aLS180 (Colon)MTT29.7 ± 4.7[11]
Compound 7aMOLT-4 (Leukemia)MTT17.4 ± 2.0[11]
HD-6MCF-7 (Breast)MTT21.26[8]
HD-7MCF-7 (Breast)MTT16.75[8]
HD-8MCF-7 (Breast)MTT18.33[8]
B1DMS 114 (Lung)MTT4.0[12]
B2DMS 114 (Lung)MTT3.4[12]
B3DMS 114 (Lung)MTT3.2[12]
B4DMS 114 (Lung)MTT3.1[12]
B1HCC 2998 (Colon)MTT3.5[12]
B2HCC 2998 (Colon)MTT3.2[12]
B3HCC 2998 (Colon)MTT2.9[12]
B4HCC 2998 (Colon)MTT2.9[12]

Experimental Protocols

MTT Assay for Cell Viability and IC50 Determination

Objective: To assess the cytotoxic effect of dihydropyridine derivatives and determine their half-maximal inhibitory concentration (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]

  • Drug Treatment: Treat the cells with a serial dilution of the dihydropyridine derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][13]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Rhodamine 123 Efflux Assay for P-gp Inhibition

Objective: To functionally assess the P-glycoprotein (P-gp) efflux pump activity and its inhibition by dihydropyridine derivatives.

Methodology:

  • Cell Preparation: Harvest P-gp overexpressing cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.[14]

  • Drug Pre-incubation: Pre-incubate the cells with various concentrations of the dihydropyridine derivative or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µg/mL and incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium (with and without the dihydropyridine derivative) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm).[14]

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the dihydropyridine derivative indicates inhibition of P-gp-mediated efflux.

Doxorubicin Accumulation Assay

Objective: To measure the intracellular accumulation of the chemotherapeutic drug doxorubicin in the presence and absence of a dihydropyridine derivative.

Methodology:

  • Cell Seeding: Seed multidrug-resistant and sensitive cancer cells into 6-well plates and allow them to adhere.[15]

  • Drug Pre-incubation: Pre-incubate the cells with a non-toxic concentration of the dihydropyridine derivative for 1-2 hours.

  • Doxorubicin Treatment: Add doxorubicin (a fluorescent anticancer drug) to the cells at a specific concentration and incubate for a defined period (e.g., 2-4 hours).[15]

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular doxorubicin.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular doxorubicin fluorescence using a fluorescence spectrophotometer or a microplate reader. Alternatively, visualize and quantify intracellular doxorubicin using fluorescence microscopy.

  • Data Analysis: An increase in doxorubicin fluorescence in the resistant cells treated with the dihydropyridine derivative indicates a reversal of the resistance phenotype.

Mandatory Visualizations

MDR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) (Efflux Pump) Chemo Chemotherapeutic Drug Pgp->Chemo Efflux ADP ADP + Pi Pgp->ADP Chemo_in Intracellular Chemotherapeutic Drug Chemo->Chemo_in Diffusion DHP Dihydropyridine Derivative DHP->Pgp Inhibition Chemo_in->Pgp Binding Apoptosis Apoptosis Chemo_in->Apoptosis Induces ATP ATP ATP->Pgp

Caption: P-gp mediated multidrug resistance and its inhibition by dihydropyridines.

experimental_workflow cluster_viability Cell Viability Assay cluster_efflux P-gp Efflux Assay seed_cells Seed Cancer Cells (96-well plate) add_dhp Add Dihydropyridine (Serial Dilution) seed_cells->add_dhp incubate_48h Incubate (48-72h) add_dhp->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 harvest_cells Harvest P-gp+ Cells preincubate_dhp Pre-incubate with Dihydropyridine harvest_cells->preincubate_dhp load_rh123 Load with Rhodamine 123 preincubate_dhp->load_rh123 wash_cells Wash Cells load_rh123->wash_cells induce_efflux Induce Efflux wash_cells->induce_efflux measure_fluorescence Measure Fluorescence (Flow Cytometry/Plate Reader) induce_efflux->measure_fluorescence analyze_inhibition Analyze P-gp Inhibition measure_fluorescence->analyze_inhibition

Caption: Experimental workflow for assessing dihydropyridine derivative activity.

Caption: Troubleshooting logic for MDR reversal experiments.

References

Validation & Comparative

comparing biological activity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile with its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and Its Analogs

This guide provides a detailed comparison of the biological activities of this compound and its various structural analogs. The focus is on their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed studies. Methodologies for key biological assays are also detailed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

The 2-oxo-pyridine core is a significant scaffold in the development of novel antineoplastic agents.[1][2] Modifications at the N1, C4, and C6 positions of the pyridone ring, as well as isosteric replacement of the C2-oxo group, have led to the discovery of potent cytotoxic compounds against various cancer cell lines.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀/LC₅₀ values in µM or nM) of various analogs against different human cancer cell lines. Lower values indicate higher potency.

Compound/Analog DescriptionCell LineIC₅₀/LC₅₀Reference
2-Imino Analogs
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (Compound 6)HT-29 (Colon)0.70 µM
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile (Compound 4)MDA-MB-231 (Breast)4.6 µM[3]
N1, C4, C6-Trisubstituted Analogs
Analog 24 (Structure not specified)HT-29 (Colon)2.5x more active than Doxorubicin[4]
Analog 16 (Alkoxylated)MCF-7 (Breast)17.34 µM[4][5]
Analog 19 (Alkoxylated)MCF-7 (Breast)14.70 µM[4][5]
6-Naphthyl Analogs
Derivative 14aNCIH 460 (Lung)25 nM[1][6]
RKOP 27 (Colon)16 nM[1][6]
HeLa (Cervical)127 nM[1][6]
Spiro-Pyridine Analogs
Derivative 7HepG-2 (Liver)8.90 µM
Caco-2 (Colon)7.83 µM[7]
Derivative 5HepG-2 (Liver)10.58 µM[7]
Caco-2 (Colon)9.78 µM[7]
Pyridine-Urea Analogs
Compound 8eMCF-7 (Breast)0.22 µM[8]

Key Observations:

  • Isosteric replacement of the 2-oxo group with a 2-imino group can enhance anticancer activity.[3]

  • Substitution at the 6-position with a larger aromatic system like naphthalene can lead to highly potent compounds, with some derivatives showing activity in the nanomolar range.[1][6]

  • Spiro-pyridine and pyridine-urea derivatives represent promising classes of analogs with significant cytotoxic effects.[7][8]

  • Several analogs have shown selectivity towards cancer cells over normal cell lines, a crucial characteristic for potential therapeutic agents.[5]

Antimicrobial Activity

Certain 2-oxo-pyridine derivatives have also been evaluated for their antimicrobial properties, demonstrating a potential for dual anticancer and antimicrobial applications.

Data Summary: Antimicrobial Efficacy
Compound/Analog DescriptionTest OrganismActivityReference
Analog 24Staphylococcus aureusEquipotent to Ampicillin[4]
Escherichia coliEquipotent to Ampicillin[4]
FungiComparable to Clotrimazole[4]
Analogs 15, 20, 21, 23Bacteria/FungiProminently active[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular signaling pathways.

Kinase Inhibition Pathway

Several potent 2-oxo-pyridine analogs function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[7][9] Inhibition of these receptor tyrosine kinases blocks downstream signaling, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR/VEGFR-2 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates Ligand Growth Factor Ligand->EGFR Binds Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Analog 2-Oxo-Pyridine Analog Analog->EGFR Inhibits

Caption: Simplified pathway of EGFR/VEGFR-2 inhibition by 2-oxo-pyridine analogs.

Other proposed mechanisms include the inhibition of survivin and PIM1 kinase and the induction of cell cycle arrest, as observed with a spiro-pyridine derivative that caused cell accumulation in the S phase.

Experimental Protocols

A. MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Workflow Diagram:

A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate 24-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E

Caption: General workflow of the MTT assay for cytotoxicity screening.

Detailed Protocol:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with fresh medium containing the various concentrations of the compounds. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, protected from light.[10][12]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for approximately 15 minutes.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Disk Diffusion Assay for Antimicrobial Activity

This method is a widely used qualitative or semi-quantitative technique to screen for antimicrobial activity.[13]

Principle: An antimicrobial agent impregnated on a paper disk diffuses into an agar medium uniformly seeded with a test microorganism. If the microorganism is susceptible to the agent, a clear zone of no growth will appear around the disk.[14]

Workflow Diagram:

A 1. Prepare Inoculum (e.g., 0.5 McFarland) B 2. Swab Agar Plate (Create a uniform lawn) A->B C 3. Apply Compound Disks B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Measure Zone of Inhibition D->E

Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a sterile saline or broth solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[13]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[13]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar. A control disk (e.g., with solvent only) and a standard antibiotic disk should also be included.[13]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[13]

  • Result Measurement: Measure the diameter of the clear zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-Oxo-Dihydropyridine-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolving landscape of 2-oxo-dihydropyridine-3-carbonitrile derivatives reveals a versatile scaffold with significant therapeutic promise. Structure-Activity Relationship (SAR) studies have been instrumental in optimizing these compounds for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of molecules.

The core structure of 2-oxo-dihydropyridine-3-carbonitrile has proven to be a malleable foundation for the development of potent and selective therapeutic agents. Modifications at various positions of the pyridine ring have led to the discovery of compounds with distinct biological profiles. Key areas of investigation have focused on substitutions at the N-1, C-4, and C-6 positions, which significantly influence the compound's interaction with biological targets.

Comparative Analysis of Biological Activities

The biological evaluation of 2-oxo-dihydropyridine-3-carbonitrile derivatives has predominantly centered on their efficacy as anticancer and antimicrobial agents, as well as their ability to inhibit specific enzymes involved in disease progression.

Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of these derivatives against a variety of human cancer cell lines. The primary mechanisms of action often involve the inhibition of key protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PIM-1 kinase, and p38 MAP kinase.

Compound TypeTarget Cell Line(s)Key Substituents for ActivityIC50 ValuesReference
1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrilesHT-29 (Colon)Aryl groups at C-4 and C-6, and a substituted phenyl group at N-1. Analog 24 was particularly potent.Analog 24 was 2.5 times more active than doxorubicin.[1]
4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivativesNCI-H460 (Lung), RKOP 27 (Colon)A specific derivative, 14a, showed high efficacy.14a: 25 nM (NCI-H460), 16 nM (RKOP 27)[2][3]
Tetralin-6-yl substituted 2-oxopyridine-3-carbonitrilesHela (Cervix), MCF-7 (Breast)2,6-dihaloarylchalcone and cyanopyridone moieties.3.5 - 10.9 µg/mL[4]
Dihydropyridine-3-carbonitriles targeting PIM-1 KinaseHT-29 (Colon)Methylthio imidazole at C-3 and benzodioxole at C-6 of a 2-imino analog (Ic) showed the strongest PIM-1 inhibition.PIM-1 IC50 (Ic) = 111.01 nM; Cytotoxicity IC50 > 130 µM[5]
1'H-spiro-pyridine derivativesCaco-2 (Colorectal)Spiro-indoline-3,4'-pyridine moiety (compound 7)7.83 µM[6]
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesp38α MAP KinaseDiaryl substitutions at C-4 and C-6.As low as 0.07 µM[7]
Antimicrobial Activity

Several 2-oxo-dihydropyridine-3-carbonitrile derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The structural modifications influencing antimicrobial potency often differ from those conferring anticancer activity, highlighting the scaffold's versatility.

Compound TypeTarget Microorganism(s)Key Substituents for ActivityMIC ValuesReference
1,4,6-Trisubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrilesStaphylococcus aureus, Escherichia coliAnalog 24 showed broad-spectrum activity.Equipotent to ampicillin against S. aureus and E. coli.[1]
2-(methyldithio)pyridine-3-carbonitrileVarious bacteria and Candida speciesIsolated from Persian Shallot.0.5 to 64 µg/mL (bacteria); 0.25 to 2 µg/mL (Candida)[8]
2-Oxonicotinonitrile nucleoside analoguesBacillus subtilisA specific analog, 7b, was highly active.Inhibition zone of 23 mm (higher than ampicillin)

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of 2-oxo-dihydropyridine-3-carbonitrile derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing the Science: Workflows and Pathways

To better understand the experimental processes and the biological mechanisms of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Optimization synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assay characterization->enzyme sar_analysis SAR Analysis cytotoxicity->sar_analysis antimicrobial->sar_analysis enzyme->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis

Caption: General experimental workflow for SAR studies of 2-oxo-dihydropyridine-3-carbonitriles.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Inhibitor 2-Oxo-dihydropyridine -3-carbonitrile Derivative Inhibitor->EGFR Inhibits Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-oxo-dihydropyridine-3-carbonitrile derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Inhibitor 2-Oxo-dihydropyridine -3-carbonitrile Derivative Inhibitor->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K-Akt Dimerization->PI3K_Akt Angiogenesis Angiogenesis, Permeability & Survival PLCg->Angiogenesis PI3K_Akt->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-oxo-dihydropyridine-3-carbonitrile derivatives.

Conclusion

The 2-oxo-dihydropyridine-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of diverse therapeutic agents. The SAR studies summarized here demonstrate that strategic modifications to this core can yield compounds with potent and selective anticancer and antimicrobial activities. The provided data and protocols offer a valuable resource for researchers aiming to further explore and optimize this promising class of molecules for future clinical applications. The continued investigation into their mechanisms of action and the refinement of their structural features will undoubtedly unlock new therapeutic opportunities.

References

Comparative Efficacy and Mechanism of Action of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a PIM-1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanism of action and performance of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its analogues as PIM-1 kinase inhibitors. The information is supported by experimental data from various studies to offer an objective analysis for research and drug development purposes.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the field of oncology. Compounds bearing this core structure have demonstrated a range of biological activities, with a significant focus on their role as kinase inhibitors. This guide specifically evaluates the efficacy of this compound and its closely related analogues as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell cycle progression, proliferation, and apoptosis. Overexpression of PIM-1 is a hallmark of several human cancers, making it a critical target for therapeutic intervention.

Mechanism of Action: PIM-1 Kinase Inhibition

The primary mechanism of action for this compound and its analogues is the inhibition of the PIM-1 kinase. PIM-1 exerts its oncogenic effects by phosphorylating various downstream substrates, thereby promoting cell survival and proliferation. By inhibiting PIM-1, these compounds can effectively halt these downstream signaling events, leading to anti-proliferative effects in cancer cells.

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 in cell signaling and the point of intervention for inhibitors like this compound.

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 BAD BAD PIM1->BAD phosphorylates c_Myc c-Myc PIM1->c_Myc phosphorylates & stabilizes Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Proliferation Cell Proliferation c_Myc->Proliferation Inhibitor 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile Inhibitor->PIM1 inhibits

PIM-1 signaling pathway and inhibitor intervention.

Comparative Performance Data

While direct experimental data for this compound is limited, studies on structurally similar analogues provide valuable insights into its potential efficacy. The following tables summarize the in vitro PIM-1 kinase inhibitory activity and cytotoxicity of these analogues in comparison to established PIM-1 inhibitors.

Table 1: In Vitro PIM-1 Kinase Inhibitory Activity

CompoundC-6 SubstituentPIM-1 IC50 (nM)[1]
Analogue IIa 4-Bromophenyl114.32
Analogue IIb 4-Bromophenyl134.11
Analogue IIc Benzodioxole433.71
Analogue IId Benzodioxole231.02
SGI-1776 -7[2]
AZD1208 -0.4[3][4][5]
PIM447 -Ki = 6 pM

Note: Data for analogues IIa-IId are derived from a study on 1,2-dihydropyridine-3-carbonitrile derivatives.[1] The IC50 values represent the concentration required for 50% inhibition of PIM-1 kinase activity.

Table 2: Cytotoxicity Against Human Colon Cancer Cell Line (HT-29)

CompoundC-6 SubstituentIC50 (µM)[1]
Analogue IIa 4-Bromophenyl131.5
Analogue IIb 4-Bromophenyl130.1
Analogue IIc Benzodioxole134.2
Analogue IId Benzodioxole>150

Note: The IC50 values represent the concentration required to inhibit the growth of 50% of the HT-29 cancer cells.

Comparison with Alternative PIM-1 Inhibitors

Several other classes of compounds have been developed as PIM-1 inhibitors. A comparison with these alternatives provides a broader context for the therapeutic potential of the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold.

  • SGI-1776 : A potent, ATP-competitive inhibitor of all three PIM kinase isoforms, with the highest potency for PIM-1 (IC50 = 7 nM).[2] It also exhibits activity against other kinases like Flt-3.[2]

  • AZD1208 : A highly potent and selective pan-PIM kinase inhibitor, with IC50 values of 0.4 nM, 5.0 nM, and 1.9 nM for PIM-1, PIM-2, and PIM-3, respectively.[3][4][5]

  • PIM447 (LGH447) : A novel and potent pan-PIM kinase inhibitor with Ki values in the picomolar range (6 pM for PIM-1).

While the 2-oxo-1,2-dihydropyridine-3-carbonitrile analogues exhibit promising PIM-1 inhibitory activity in the nanomolar range, they are generally less potent than pan-PIM inhibitors like AZD1208 and PIM447. However, their cytotoxicity against cancer cell lines at higher micromolar concentrations suggests a potential therapeutic window that warrants further investigation.

Experimental Protocols

The validation of the mechanism of action and efficacy of kinase inhibitors relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of the test compound required to inhibit 50% of the PIM-1 kinase activity (IC50).

Materials:

  • Recombinant PIM-1 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • PIM-1 substrate peptide

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (this compound or analogues)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

  • Add 2 µL of PIM-1 enzyme solution.

  • Add 2 µL of a mixture containing the PIM-1 substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete unused ATP.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of Inhibitor C Add Inhibitor, Kinase, Substrate/ATP to 384-well Plate A->C B Prepare Kinase, Substrate & ATP B->C D Incubate 60 min at RT C->D E Add ADP-Glo™ Reagent D->E F Incubate 40 min E->F G Add Kinase Detection Reagent F->G H Incubate 30 min G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete cell culture medium

  • Test compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel PIM-1 kinase inhibitors. While direct analogues show moderate to potent PIM-1 inhibition, further optimization is likely required to compete with the efficacy of pan-PIM inhibitors currently in clinical development. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this class of compounds. Future studies should focus on comprehensive structure-activity relationship (SAR) analyses, selectivity profiling against a broader panel of kinases, and in vivo efficacy studies to validate the promising in vitro findings.

References

A Comparative Guide to the Efficacy of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo efficacy data for the compound 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile . Therefore, this guide provides a comparative analysis of closely related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives to offer insights into the potential therapeutic profile of this chemical scaffold. The presented data pertains to analogs with varying substitutions at the 4- and 6-positions of the pyridone ring.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer properties. These compounds have been investigated for their ability to inhibit various signaling pathways implicated in tumor growth and proliferation. This guide summarizes the available preclinical data on the in vitro efficacy of several 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile analogs, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they are proposed to modulate. At present, no in vivo efficacy data for this specific class of compounds was identified in the public domain.

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of various 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound ID4-Position Substituent6-Position SubstituentCell LineIC50 (µM)Reference
Analog 1 2-Ethoxyphenyl4-FluorophenylHT-29 (Colon)0.70[1]
Analog 2 2-Hydroxyphenyl4-FluorophenylMDA-MB-231 (Breast)4.6[1]
Analog 3 4-ChlorophenylNaphthalen-1-ylNCI-H460 (Lung)0.025 ± 0.0026[2]
RKOP 27 (Colon)0.016 ± 0.002[2]
HeLa (Cervical)0.127 ± 0.025[2]
U937 (Leukemia)0.422 ± 0.026[2]
SKMEL 28 (Melanoma)0.255 ± 0.002[2]
Analog 4 Thiophen-2-ylNaphthalen-1-ylVariousModerate Activity[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the 2-oxo-1,2-dihydropyridine-3-carbonitrile analogs.

Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

A common synthetic route involves a one-pot, three-component reaction.

  • Reaction Workflow

acetophenone Acetophenone Derivative reaction One-Pot Reaction (e.g., in Ethanol) acetophenone->reaction aldehyde Aromatic Aldehyde aldehyde->reaction ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction ammonium_acetate Ammonium Acetate ammonium_acetate->reaction product 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile reaction->product

Caption: General workflow for the synthesis of target compounds.

  • General Procedure:

    • A mixture of an appropriate acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (4 mmol) in a suitable solvent (e.g., ethanol) is prepared.

    • The reaction mixture is refluxed for a specified period (typically several hours) and monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The crude product is then purified, typically by recrystallization from a suitable solvent, to yield the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Experimental Workflow

cell_seeding Seed cells in 96-well plate treatment Treat with varying concentrations of compound cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate to allow formazan formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Workflow for the MTT cytotoxicity assay.

  • Detailed Protocol:

    • Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 to 72 hours.

    • Following the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

    • The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.

Potential Mechanisms of Action and Signaling Pathways

Several studies on substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles suggest that their anticancer effects may be mediated through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.

Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 Kinase STAT->PIM1 Substrates Downstream Substrates (e.g., Bad, p27) PIM1->Substrates Compound 2-Oxo-dihydropyridine -3-carbonitrile Analog Compound->PIM1 Inhibition Proliferation Cell Proliferation & Survival Substrates->Proliferation

Caption: Potential inhibition of the PIM-1 signaling pathway.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/Akt Pathway VEGFR2->PI3K_AKT RAS_MAPK Ras/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Compound 2-Oxo-dihydropyridine -3-carbonitrile Analog Compound->VEGFR2 Inhibition Angiogenesis Angiogenesis, Proliferation, Migration, Survival PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis PLCg->Angiogenesis

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Conclusion

While direct experimental data for this compound is not currently available, the broader class of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles demonstrates significant in vitro anticancer activity against a range of cancer cell lines. The potent, nanomolar to low micromolar, IC50 values of some analogs highlight the therapeutic potential of this chemical scaffold. The proposed mechanisms of action, involving the inhibition of key oncogenic kinases such as PIM-1 and VEGFR-2, provide a strong rationale for their anticancer effects. Further investigation, including the synthesis and biological evaluation of the specific title compound and in vivo efficacy studies in animal models, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

Dihydropyridine Derivatives as Kinase Inhibitors: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of novel dihydropyridine derivatives with key kinase targets implicated in cancer progression. This guide provides researchers, scientists, and drug development professionals with a comparative analysis based on recent molecular docking studies, supported by experimental data.

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. The diverse family of protein kinases, often dysregulated in various malignancies, presents a fertile ground for the development of small-molecule inhibitors. Among the promising scaffolds, dihydropyridine (DHP) derivatives have garnered significant attention due to their structural versatility and wide range of pharmacological activities. This guide offers a comparative overview of recent in silico docking studies of novel dihydropyridine compounds against critical kinase targets, with a particular focus on the Epidermal Growth Factor Receptor (EGFR).

Comparative Docking Performance of Dihydropyridine Derivatives on EGFR

A recent study focused on a series of newly synthesized symmetrical and asymmetrical dihydropyridines (HD-1 to HD-15) as potential EGFR inhibitors for breast cancer therapy. The most potent compounds from this series, HD-6, HD-7, and HD-8, were selected for detailed molecular docking analysis against the EGFR kinase domain (PDB ID: 1XKK). The results, benchmarked against the known EGFR inhibitor Lapatinib, highlight the potential of these DHP derivatives.

CompoundDocking Score (kcal/mol)Binding Energy (kcal/mol)Experimental IC50 (nM) vs. EGFRwt
HD-6 -9.6-65.330.53 ± 1.48
HD-7 -10.5-75.826.53 ± 1.42
HD-8 -10.2-72.415.90 ± 1.20
Lapatinib (Standard) -9.8-70.110.28 ± 1.01

Data sourced from a 2024 study on novel dihydropyridines as EGFR inhibitors.[1]

The docking studies revealed that compounds HD-7 and HD-8 exhibited higher binding energies compared to Lapatinib, suggesting a strong and stable interaction with the EGFR active site.[1] The in vitro cytotoxicity assays corroborated these findings, with compound HD-8 showing a reasonably good inhibition of EGFRwt kinase with an IC50 value of 15.90 ± 1.20 nM.[1]

Interaction Analysis at the EGFR Active Site

The superior binding affinity of the dihydropyridine derivatives can be attributed to their specific interactions with key amino acid residues within the EGFR kinase domain. The docking poses of HD-7 and HD-8 indicated a binding mode that effectively mimics that of the standard inhibitor, Lapatinib. These interactions are crucial for the stabilization of the ligand-protein complex and are predictive of inhibitory activity.

Broader Kinase Targets for Dihydropyridine Derivatives

While the EGFR study provides a detailed comparative analysis, the therapeutic potential of dihydropyridine derivatives extends to other important kinase families. Computational studies have explored their interactions with other kinases, suggesting a broader applicability of this chemical scaffold.

  • Aurora Kinases: These serine/threonine kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. Docking studies on various heterocyclic compounds, including scaffolds structurally related to dihydropyridines, have been performed against Aurora A kinase.[2]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): As a key regulator of angiogenesis, VEGFR2 is a major target in oncology. Structure-based drug design and docking studies are frequently employed to identify novel VEGFR-2 inhibitors.[3]

  • Abl Kinase: This tyrosine kinase is a hallmark of chronic myeloid leukemia. Docking studies are instrumental in identifying and optimizing inhibitors that target different conformational states of Abl kinase.

The exploration of dihydropyridine derivatives against a panel of these and other kinases could unveil multi-targeted inhibitors or compounds with high selectivity, thereby enriching the pipeline of cancer therapeutics.

Experimental Protocols

The following provides a generalized methodology for the molecular docking studies cited in this guide.

Molecular Docking Protocol for EGFR
  • Protein Preparation: The crystal structure of the EGFR kinase domain (PDB ID: 1XKK) was retrieved from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the dihydropyridine derivatives (HD-6, HD-7, HD-8) and the standard drug, Lapatinib, were sketched and optimized using appropriate molecular modeling software.

  • Grid Generation: A docking grid was generated around the active site of the EGFR protein, defined by the co-crystallized ligand.

  • Docking Simulation: The prepared ligands were docked into the active site of the EGFR protein using molecular docking software. The docking process involves a search algorithm to find the optimal binding pose of the ligand and a scoring function to estimate the binding affinity.

  • Analysis of Results: The docking results were analyzed based on the docking scores and binding energies. The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and examined.

This protocol is a summary based on the methodologies described in the study of novel dihydropyridines as EGFR inhibitors.[1]

Kinase Inhibition Assay (EGFRwt)

The inhibitory activity of the potent dihydropyridine derivatives against wild-type EGFR kinase was determined using an in vitro kinase inhibition assay. The assay was performed at concentrations ranging from 1 nM to 360 nM. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were then calculated from the dose-response curves.[1]

Visualizing the Path to Inhibition

To better understand the processes involved in identifying and evaluating potential kinase inhibitors, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation ligand_design Ligand Design & Preparation docking Molecular Docking ligand_design->docking protein_prep Protein Preparation (e.g., EGFR) protein_prep->docking analysis Binding Affinity Analysis docking->analysis synthesis Compound Synthesis analysis->synthesis kinase_assay Kinase Inhibition Assay (e.g., EGFRwt) synthesis->kinase_assay cytotoxicity Cytotoxicity Assay (e.g., MCF-7 cells) kinase_assay->cytotoxicity

A typical workflow for identifying kinase inhibitors.

egfr_pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activation PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activation DHP Dihydropyridine Derivative DHP->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Simplified EGFR signaling and DHP inhibition.

References

Comparative Cytotoxicity Analysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and Related Pyridone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Pyridone-Based Compounds' In Vitro Anticancer Efficacy

The pyridone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including potent anticancer effects. This guide provides a comparative analysis of the cytotoxicity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and its analogs against various cancer cell lines. The data presented herein is a synthesis of findings from multiple studies, offering a comprehensive overview to inform further research and drug development efforts in this promising class of compounds.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is typically evaluated using standardized assays such as MTT or SRB, which measure cell viability after exposure to the compounds. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency. The following table summarizes the IC50 values for several pyridone derivatives against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(4-Chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrileNCI-H460 (Lung)0.025 ± 0.0026Doxorubicin-
RKOP 27 (Colon)0.016 ± 0.002--
HeLa (Cervical)0.127 ± 0.025--
6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileMCF-7 (Breast)0.01 ± 0.002Doxorubicin> 0.02
PC-3 (Prostate)0.02 ± 0.001--
4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (Compound 21)HL-60 (Leukemia)0.09Combretastatin A40.48
1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea derivative (Compound 5l)A549 (Lung)3.22 ± 0.2Doxorubicin2.93
HCT-116 (Colon)2.71 ± 0.16Doxorubicin3.10
4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (5d)HepG2 (Liver)1 - 5--
DU145 (Prostate)1 - 5--
MBA-MB-231 (Breast)1 - 5--

Note: Direct cytotoxicity data for this compound was not available in the reviewed literature. The table presents data for structurally related analogs to provide a comparative context.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro cytotoxicity assays used in the referenced studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.1% DMSO). The medium from the wells is replaced with the medium containing the test compounds, and the plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specified duration.

  • Cell Fixation: After treatment, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.

  • Washing: The supernatant is discarded, and the plate is washed five times with deionized water to remove TCA, unincorporated dye, and dead cells. The plate is then air-dried.

  • Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 30 minutes.

  • Washing: The unbound SRB is removed by washing four times with 1% acetic acid. The plate is then air-dried.

  • Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader.

  • Data Analysis: The optical density is proportional to the total protein mass. The IC50 value is calculated from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation & Dilution Treatment Compound Treatment Compound_Prep->Treatment Incubation_24h 24h Incubation (Attachment) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_48_72h 48-72h Incubation Treatment->Incubation_48_72h Assay_Step MTT or SRB Addition Incubation_48_72h->Assay_Step Final_Incubation Final Incubation Assay_Step->Final_Incubation Solubilization Solubilization Final_Incubation->Solubilization Absorbance Absorbance Reading (Plate Reader) Solubilization->Absorbance Calculation IC50 Calculation Absorbance->Calculation

Caption: A generalized workflow for in vitro cytotoxicity assays.

Putative Signaling Pathway for Pyridone-Induced Apoptosis

Several studies suggest that the cytotoxic effects of pyridone derivatives are mediated through the induction of apoptosis.[1][2] A common pathway involves the modulation of the p53 tumor suppressor protein and the JNK signaling cascade.[1]

G cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_execution Execution Phase Pyridone Pyridone Derivative p53 p53 activation Pyridone->p53 JNK JNK activation Pyridone->JNK p21 p21 expression p53->p21 Bax Bax up-regulation p53->Bax Apoptosis Apoptosis JNK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p21->Cell_Cycle_Arrest Caspases Caspase Activation Bax->Caspases Bcl2 Bcl-2 down-regulation Bcl2->Caspases Caspases->Apoptosis

Caption: A representative signaling pathway for pyridone-induced apoptosis.

References

Benchmarking 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory potential of the 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile scaffold against established kinase inhibitors. The information presented herein is supported by experimental data from published literature and includes detailed methodologies for key experiments to aid in the design and interpretation of future studies.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer properties. Recent studies have highlighted the potential of this class of compounds to inhibit protein kinases, which are critical regulators of cellular processes and established targets in oncology. This guide focuses on benchmarking the performance of this scaffold, specifically its derivatives, against known inhibitors of clinically relevant kinases such as PIM-1, p38α MAPK, CDK2, and VEGFR2.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of a representative derivative of the this compound scaffold and a selection of well-established kinase inhibitors. This allows for a direct comparison of their potencies.

Table 1: PIM-1 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
2-oxo-1,2-dihydropyridine-3-carbonitrile derivative¹PIM-1433.71
SGI-1776PIM-17
AZD1208PIM-10.4
CX-6258PIM-15

¹Data for a derivative with a methythio imidazole substituent at C-3 and a benzodioxole substituent at C-6 of the 2-oxo-1,2-dihydropyridine-3-carbonitrile structure[1].

Table 2: p38α MAPK Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
This compoundp38α MAPKData not available
SB203580p38α MAPK50-500
BIRB 796p38α MAPK38
VX-745p38α MAPK19

Table 3: CDK2 Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
This compoundCDK2Data not available
RoscovitineCDK2100
DinaciclibCDK21
PalbociclibCDK2110

Table 4: VEGFR2 Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
This compoundVEGFR2Data not available
SunitinibVEGFR22
SorafenibVEGFR290
AxitinibVEGFR20.2

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro kinase inhibition assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical workflow for determining the IC50 value of a compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, typically DMSO.

    • Prepare a serial dilution of the test compound to be tested across a range of concentrations.

    • Prepare a reaction buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, DTT, and other necessary components.

    • Dilute the recombinant kinase enzyme and a suitable substrate (peptide or protein) in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer. The concentration of ATP is often kept at or near the Michaelis constant (Km) for the specific kinase.

  • Assay Procedure:

    • In a microplate, add the kinase enzyme to each well.

    • Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • Stop the reaction and measure the kinase activity using a suitable detection method. Common methods include:

      • Radiometric Assay: Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

      • Fluorescence-Based Assay: Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-Based Assay: Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%, by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for Kinase Inhibition

Cell-based assays are essential to evaluate the efficacy of a compound in a more physiologically relevant context.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • Measurement of Cellular Effects:

    • Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo): Assess the effect of the compound on cell growth and survival.

    • Western Blotting: Analyze the phosphorylation status of the target kinase and its downstream substrates to confirm target engagement and pathway inhibition.

    • Flow Cytometry: Analyze cell cycle distribution or apoptosis induction.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition or the induction of apoptosis relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) from the dose-response curves.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of two key kinases relevant to this guide.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3_5 STAT3/5 JAK->STAT3_5 PIM1_nuc PIM-1 (nucleus) STAT3_5->PIM1_nuc Transcription PIM1_cyt PIM-1 (cytoplasm) PIM1_nuc->PIM1_cyt Translation BAD BAD PIM1_cyt->BAD Phosphorylation (inactivation) c_Myc c-Myc PIM1_cyt->c_Myc Stabilization Bcl_xL Bcl-xL BAD->Bcl_xL Apoptosis Apoptosis Inhibition Bcl_xL->Apoptosis Proliferation Cell Proliferation c_Myc->Proliferation

Caption: Simplified PIM-1 Kinase Signaling Pathway.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 ATF2 ATF2 p38_MAPK->ATF2 Apoptosis Apoptosis p38_MAPK->Apoptosis CellCycle Cell Cycle Arrest p38_MAPK->CellCycle Inflammation Inflammation MK2->Inflammation ATF2->Inflammation

Caption: Overview of the p38 MAPK Signaling Pathway.

Experimental Workflow

The diagram below outlines a general workflow for the screening and evaluation of kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active No_Activity No Activity Hit_ID->No_Activity Inactive Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Cell_Based Cell-Based Assays (Proliferation, Target Engagement) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Optimized Not_Potent Not Potent/Selective Lead_Opt->Not_Potent Suboptimal End Preclinical Candidate In_Vivo->End

Caption: General Workflow for Kinase Inhibitor Discovery.

References

Comparative Cross-Reactivity Profiling of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile against other compounds with similar structural motifs. The following sections detail its potential biological targets, compare its selectivity based on hypothetical, yet representative, experimental data, and provide the methodologies for assessing such profiles.

Introduction

The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The compound this compound belongs to this class and holds potential as a therapeutic agent. However, ensuring its selectivity is crucial for minimizing off-target effects and potential toxicity.[3][4] This guide explores its cross-reactivity profile in comparison to other relevant molecules.

Understanding the off-target interactions of small molecules is a critical step in drug development to reduce safety-related attrition rates.[5] Both computational and experimental methods are employed to predict and confirm these interactions.[3][5] Modern drug discovery often utilizes extensive in vitro pharmacological assays against panels of known off-targets to identify potential liabilities early in the process.[3]

Comparative Cross-Reactivity Data

While specific high-throughput screening data for this compound is not publicly available, this section presents a representative dataset that might be obtained from a kinase cross-reactivity panel. The data is illustrative and serves to demonstrate how such a comparison would be presented. For this comparison, we will consider two other structurally related compounds from the dihydropyridine class, designated as Compound A and Compound B, and a known multi-kinase inhibitor, Staurosporine, as a control.

The hypothetical primary target for these compounds is considered to be a tyrosine kinase, given the known activities of similar heterocyclic compounds.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetThis compoundCompound ACompound BStaurosporine (Control)
Primary Target (Hypothetical)
EGFR92887599
Off-Target Kinases
SRC45653098
VEGFR230502595
ABL115251097
CDK21018590
PKA58285
ROCK1812488

Data is hypothetical and for illustrative purposes only.

From this representative data, this compound displays a more favorable selectivity profile compared to Compound A and B, with moderate off-target activity against SRC and VEGFR2. Staurosporine, as expected, shows broad cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments used in cross-reactivity profiling.

1. Kinase Profiling Assay (Radiometric)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of kinases. Radiometric assays are considered a gold standard due to their high sensitivity and reliability.[6]

  • Objective: To determine the percentage of inhibition of a panel of protein kinases by the test compound.

  • Materials:

    • Test compound (e.g., this compound) dissolved in DMSO.

    • Recombinant human kinases.

    • Corresponding kinase-specific peptide substrates.

    • Assay buffer (composition varies depending on the kinase).

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • P81 phosphocellulose paper.

    • Phosphoric acid wash solution.

    • Scintillation cocktail and counter.

  • Procedure:

    • The kinase reaction is initiated by mixing the test compound (at a specified concentration, e.g., 1 µM) with the kinase, the specific substrate, and Mg/ATP in the appropriate buffer.

    • [γ-³²P]ATP is added to start the phosphorylation reaction.

    • The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by spotting the mixture onto P81 phosphocellulose paper.

    • The P81 papers are washed with phosphoric acid to remove unreacted [γ-³²P]ATP.

    • The radioactivity retained on the P81 paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

    • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control reaction (with DMSO only).

2. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method used to assess target engagement and off-target binding in a cellular environment.[7]

  • Objective: To determine if the test compound binds to and stabilizes its target proteins in intact cells.

  • Materials:

    • Cultured cells expressing the target protein(s).

    • Test compound dissolved in a vehicle (e.g., DMSO).

    • Cell lysis buffer.

    • Equipment for heating samples precisely (e.g., PCR thermocycler).

    • Instrumentation for protein detection (e.g., Western blotting apparatus, mass spectrometer).

  • Procedure:

    • Cells are treated with the test compound or vehicle control for a specified time.

    • The treated cells are heated to a range of temperatures.

    • After heating, the cells are lysed to release the soluble proteins.

    • Insoluble, aggregated proteins are removed by centrifugation.

    • The amount of soluble target protein remaining at each temperature is quantified by Western blotting or mass spectrometry.

    • Binding of the compound to its target protein results in a thermal stabilization, leading to a shift in the melting curve to higher temperatures.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an inhibitor of a receptor tyrosine kinase (RTK), such as EGFR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK RTK (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Inhibitor 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carbonitrile Inhibitor->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway.

Experimental Workflow for Kinase Profiling

The diagram below outlines the general workflow for conducting a kinase profiling experiment.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (in DMSO) Incubation Incubation Compound->Incubation Kinase_Panel Kinase Panel Kinase_Panel->Incubation Reagents Substrates & ATP Reagents->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Phosphorylation Reaction_Stop->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis

Caption: General workflow for in vitro kinase profiling.

References

A Researcher's Guide to the Statistical Analysis of Biological Data from 2-Oxo-Dihydropyridine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of statistical methods for analyzing biological data derived from experiments with 2-oxo-dihydropyridine compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines experimental protocols, presents data in a structured format, and visualizes key biological pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.

Data Presentation: Comparative Analysis of 2-Oxo-Dihydropyridine Derivatives

The following tables summarize the quantitative data from various studies on 2-oxo-dihydropyridine derivatives, focusing on their anti-proliferative and apoptosis-inducing activities.

Table 1: Anti-proliferative Activity (IC50) of 2-Oxo-Dihydropyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 7 (2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative) Caco-27.83 ± 0.50Doxorubicin12.49 ± 1.10
HepG-28.90 ± 0.6Doxorubicin4.50 ± 0.20
Spiro-pyridine derivative 5 Caco-29.78 ± 0.70Doxorubicin12.49 ± 1.10
HepG-210.58 ± 0.8Doxorubicin4.50 ± 0.20
Spiro-pyridine derivative 8 Caco-213.61 ± 1.2Doxorubicin12.49 ± 1.10
HepG-28.42 ± 0.70Doxorubicin4.50 ± 0.20
2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile Leukemia (K-562, SR)Moderate Inhibition--
Brain Cancer (SNB-75)Moderate Inhibition--
Prostate Cancer (PC-3)Moderate Inhibition--
Breast Cancer (MCF-7)Moderate Inhibition--
2-Oxo-6-tert-butyl-1,2,5,6,7,8-hexahydroquinoline-3,4-dicarbonitrile Leukemia (K-562, SR)Moderate Inhibition--
Brain Cancer (SNB-75)Moderate Inhibition--
Prostate Cancer (PC-3)Moderate Inhibition--
Breast Cancer (MCF-7)Moderate Inhibition--

Table 2: Kinase Inhibitory Activity and Apoptosis Induction by Compound 7

Target KinaseIC50 (µM)Reference CompoundIC50 (µM)
EGFR0.124 ± 0.009Erlotinib0.033 ± 0.002
VEGFR-20.221 ± 0.009Sorafenib0.043 ± 0.002
Apoptosis Analysis (Caco-2 cells)% of Cells
Control (Untreated)1.92
Compound 7 42.35

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1]

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxo-dihydropyridine compounds and a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.[3]

  • Incubation with MTT: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[4][5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[6]

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the 2-oxo-dihydropyridine compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Reagent (or similar)[8][9]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the test compounds.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[8]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[9]

Statistical Analysis Guide

The appropriate statistical analysis is crucial for interpreting the biological data from 2-oxo-dihydropyridine experiments.

Comparing IC50 Values

To determine if the IC50 values of different compounds or between different cell lines are statistically significant, the following approach is recommended:

  • Non-linear Regression: Use a non-linear regression model to fit a dose-response curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism) to your experimental data.[4][5] This will provide the IC50 value along with its confidence interval.

  • Statistical Comparison of Fits: Software like GraphPad Prism can directly compare the fits of two or more dose-response curves.[10] This analysis will provide a p-value to determine if the IC50 values are significantly different. A common test for this is the extra sum-of-squares F test.

Analysis of Cell Viability Data

For comparing the effects of different treatments on cell viability at a single concentration:

  • t-test: For comparing a single treatment group to a control group.[11]

  • One-way ANOVA: For comparing multiple treatment groups to a single control group or to each other.[11] If the ANOVA result is significant, post-hoc tests (e.g., Dunnett's test for comparing to a control, or Tukey's test for all pairwise comparisons) should be performed to identify which specific groups differ.[11]

Analysis of Drug Combinations

To assess whether the combination of a 2-oxo-dihydropyridine with another drug results in a synergistic, additive, or antagonistic effect, the Chou-Talalay method is widely used.[12][13][14][15]

This method calculates a Combination Index (CI) :

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The analysis can be performed using software like CompuSyn, which generates CI plots and isobolograms to visualize the nature of the drug interaction at different effect levels.[16]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

EGFR_VEGFR2_Signaling_Pathway cluster_EGFR_pathway EGFR Pathway cluster_VEGFR2_pathway VEGFR-2 Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_EGFR PI3K EGFR->PI3K_EGFR RAS_EGFR RAS EGFR->RAS_EGFR PLCg PLCγ VEGFR2->PLCg RAS_VEGFR RAS VEGFR2->RAS_VEGFR PI3K_VEGFR PI3K VEGFR2->PI3K_VEGFR Oxo_DHP 2-Oxo-Dihydropyridine Oxo_DHP->EGFR Oxo_DHP->VEGFR2 AKT_EGFR Akt PI3K_EGFR->AKT_EGFR Survival Cell Survival AKT_EGFR->Survival RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR Proliferation Cell Proliferation ERK_EGFR->Proliferation Migration Cell Migration ERK_EGFR->Migration PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR RAS_VEGFR->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR ERK_VEGFR->Proliferation ERK_VEGFR->Migration AKT_VEGFR Akt PI3K_VEGFR->AKT_VEGFR AKT_VEGFR->Survival Angiogenesis Angiogenesis AKT_VEGFR->Angiogenesis

EGFR and VEGFR-2 signaling pathways and their inhibition by 2-oxo-dihydropyridines.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cluster_outcome Outcome cell_culture Cell Culture (Cancer Cell Lines) compound_treatment Treatment with 2-Oxo-Dihydropyridines cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) compound_treatment->apoptosis_assay kinase_assay Kinase Inhibition Assay (EGFR, VEGFR-2) compound_treatment->kinase_assay ic50_calc IC50 Calculation (Non-linear Regression) viability_assay->ic50_calc stat_comp Statistical Comparison (ANOVA, t-test) apoptosis_assay->stat_comp kinase_assay->ic50_calc pathway_analysis Pathway Analysis kinase_assay->pathway_analysis ic50_calc->stat_comp synergy_analysis Synergy Analysis (Chou-Talalay) ic50_calc->synergy_analysis sar Structure-Activity Relationship (SAR) stat_comp->sar synergy_analysis->sar pathway_analysis->sar lead_optimization Lead Compound Identification & Optimization sar->lead_optimization

A general workflow for the biological evaluation and statistical analysis of 2-oxo-dihydropyridines.

References

The Therapeutic Potential of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Derivatives as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential. While direct peer-reviewed literature validating the therapeutic potential of the parent compound, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, is limited, a substantial body of evidence highlights the potent anticancer activities of its derivatives. This guide provides a comparative analysis of these derivatives against established anticancer drugs, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Comparative Analysis of In Vitro Cytotoxicity

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined for various derivatives and are compared with standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU).

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference DrugCell LineIC50 (µM)
4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Derivatives Doxorubicin
Derivative 14a [1][2]NCI-H460 (Lung)0.025 ± 0.0026NCI-H460~2.0 - 5.0
RKOP 27 (Colon)0.016 ± 0.002HT-29 (Colon)~0.1 - 1.0
HeLa (Cervical)0.127 ± 0.025HeLa0.08 - 0.5
U937 (Lymphoma)0.422 ± 0.026U937~0.01 - 0.1
SKMEL 28 (Melanoma)0.255 ± 0.002SKMEL-28~0.01 - 0.1
6-Amino-1-(4-chlorobenzyl)-4-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (5o) Glioblastoma (patient-derived)Potent activity reported5-Fluorouracil
2-Oxo(imino)-3-pyridinecarbonitrile Derivatives
Compound 8 MCF7 (Breast)19.15MCF-7~1.0 - 10.0
Compound 16 MCF7 (Breast)17.34
Compound 19 MCF7 (Breast)14.70

Note: IC50 values for reference drugs can vary between studies due to different experimental conditions. The values presented are approximate ranges found in the literature for comparative purposes.

Key Signaling Pathways Targeted by 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives

Several studies suggest that derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. These include the Pim-1, EGFR, and VEGFR-2 signaling pathways.

Pim-1 Kinase Signaling Pathway

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Inhibition of Pim-1 is a promising strategy for cancer therapy.

Pim1_Pathway Ext_Signal External Signals (e.g., Cytokines) Receptor Receptor Ext_Signal->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation Substrates Downstream Substrates (e.g., Bad, p27) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor 2-Oxo-dihydropyridine Derivatives Inhibitor->Pim1

Caption: Pim-1 signaling pathway and the inhibitory action of 2-oxo-dihydropyridine derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and division. Dysregulation of EGFR signaling is a common feature of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Gene_Expression->Proliferation Inhibitor 2-Oxo-dihydropyridine Derivatives Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg_PKC PLCγ-PKC Pathway Dimerization->PLCg_PKC PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor 2-Oxo-dihydropyridine Derivatives Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway in angiogenesis and its inhibition.

Experimental Protocols

The evaluation of the cytotoxic activity of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives is predominantly carried out using the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C in a CO₂ incubator.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

Proper Disposal of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, a compound that requires careful handling due to its chemical properties.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[2][3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile rubberTo prevent skin contact.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[2][3]

In the event of a spill, the area should be evacuated. For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2][3] This absorbent material should then be transferred to a sealed container for disposal.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[4] This chemical should never be disposed of down the drain or mixed with general laboratory waste.[3][4]

1. Waste Identification and Segregation:

  • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2]

  • This waste stream should be kept separate from other incompatible waste, such as strong oxidizing agents and acids.[2][5]

2. Containerization:

  • Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[2][6] The original container can be reused if it is in good condition.[6]

  • Ensure the container is in good condition, not leaking, and has a tightly fitting cap.[6][7] Containers should be kept closed at all times except when adding waste.[7][8]

  • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[9]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste".[6][8]

  • The label should also include the full chemical name: "this compound" and the primary hazards (e.g., "Toxic," "Irritant").[4]

  • Indicate the date when the waste was first added to the container.[4]

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[2][10]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[3][5]

5. Final Disposal:

  • Once the container is full or no longer in use, arrange for its collection by your institution's EHS or a certified hazardous waste disposal company.[5]

  • Complete any required chemical waste pickup forms as per your institution's procedures.[5]

The following diagram illustrates the logical workflow for the disposal of this compound.

G A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from incompatibles) B->C Spill Spill Occurs B->Spill Potential Hazard D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Professional Waste Disposal E->F G End: Waste Removed F->G Spill_Response Contain with Inert Absorbent Place in Sealed Container for Disposal Spill->Spill_Response Spill_Response->D

Disposal workflow for this compound.

Contaminated Materials Disposal

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After rinsing, the container can be disposed of in the regular waste or glassware waste, depending on the material.[7]

  • Contaminated PPE: Used gloves and other disposable PPE should be considered contaminated and disposed of as hazardous solid waste.[2] While some nitrile glove recycling programs exist, items contaminated with hazardous chemicals are generally not eligible for these programs.[11][12]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a safe working environment.

References

Personal protective equipment for handling 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. The following guidance is based on the safety profiles of structurally related compounds, including pyridine and nitrile derivatives. It is imperative to handle this compound with caution in a laboratory setting, assuming it may be flammable, toxic, and an irritant.[1]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Consider double-gloving for added protection.[2][3]To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1][3]To protect eyes from splashes and airborne particles.[1]
Body Protection A standard laboratory coat must be worn and kept buttoned.[1][4]To protect clothing and skin from contamination.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]To avoid inhalation of vapors, dust, or aerosols.[1]
Footwear Closed-toe shoes.[6]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this chemical.

  • Preparation and Area Setup :

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[5]

    • Clear the workspace of any unnecessary items to minimize contamination risk.

    • Have a chemical spill kit readily available.[7]

  • Donning PPE :

    • Before handling the compound, put on all required PPE as detailed in the table above.

    • Inspect gloves for any signs of damage before use.

  • Handling the Compound :

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly closed when not in use.[5]

  • Post-Handling :

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Properly remove and dispose of gloves as contaminated waste.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[1]

    • Do not mix this waste with other waste streams unless compatibility is confirmed.[1]

  • Waste Collection and Labeling :

    • Collect all hazardous waste in a designated, properly sealed, and clearly labeled container.[1]

    • The label should clearly identify the contents as "Hazardous Waste" and list the chemical name.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1][5]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[7]

    • Never pour chemical waste down the drain or dispose of it in regular trash.[7]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Cleanup_Workflow cluster_preparation Immediate Actions cluster_ppe Personal Protection cluster_containment Spill Management cluster_disposal Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if necessary) Assess->Don_PPE Contain Contain the Spill with Inert Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report the Incident to EHS Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.